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  • Product: 3-(2-Methoxyethoxy)oxan-4-amine
  • CAS: 1173164-61-8

Core Science & Biosynthesis

Foundational

3-(2-Methoxyethoxy)oxan-4-amine: Structural Profiling and Application in Medicinal Chemistry

Executive Summary In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic selection of chemical building blocks. 3-(2-Methoxyethoxy)oxan-4-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic selection of chemical building blocks. 3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8)[1] represents a highly specialized, privileged scaffold designed to address common liabilities in lead compounds, such as poor aqueous solubility, excessive lipophilicity, and off-target toxicity.

As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the structural rationale, physicochemical properties, and field-proven synthetic protocols associated with this unique tetrahydropyran (THP) derivative. This document is intended for medicinal chemists and drug development professionals seeking to leverage this building block to optimize clinical candidates.

Structural Rationale & Pharmacokinetic Impact

The core of 3-(2-methoxyethoxy)oxan-4-amine is the oxan-4-amine (tetrahydropyran-4-amine) ring. In medicinal chemistry, the tetrahydropyran scaffold is frequently employed as an isosteric replacement for more lipophilic rings like cyclohexane, or basic rings like piperidine[2].

The Causality of Scaffold Selection
  • Mitigating hERG Liability: Substituting a basic piperidine nitrogen with an oxygen atom (forming the oxane ring) removes a basic center that is often implicated in off-target binding to the hERG potassium channel, a primary cause of drug-induced cardiotoxicity.

  • Lowering LogD: The introduction of the oxygen heteroatom significantly lowers the distribution coefficient (LogD), enhancing the compound's aqueous solubility and reducing non-specific plasma protein binding.

  • The 3-(2-Methoxyethoxy) Advantage: The addition of the 2-methoxyethoxy side chain at the C3 position serves a dual purpose. First, it introduces steric complexity that can disrupt planar crystal packing, thereby lowering the melting point and further increasing thermodynamic solubility. Second, it provides three additional oxygen atoms that act as hydrogen bond acceptors, which can interact with solvent networks or specific target residues (e.g., hinge regions in kinases or aspartyl proteases)[3].

ScaffoldEvolution A Cyclohexyl-amine High LogP, Lipophilic B Oxan-4-amine (THP) Lower LogP, Better Solubility A->B Isosteric Replacement (O for CH2) C 3-(2-Methoxyethoxy)oxan-4-amine Optimized PK, H-Bonding B->C C3 Substitution (Methoxyethoxy group)

Logical evolution of the oxan-4-amine scaffold for optimized pharmacokinetics.

Physicochemical Profiling

To effectively incorporate 3-(2-methoxyethoxy)oxan-4-amine into a drug design workflow, it is critical to understand its baseline physicochemical parameters. The data below summarizes the structural metrics that contribute to Central Nervous System Multiparameter Optimization (CNS MPO) and Lipinski's Rule of 5[4][5].

PropertyValueRationale / Impact in Drug Design
CAS Number 1173164-61-8[1]Unique registry identifier for procurement and safety tracking.
Molecular Weight 175.23 g/mol [1]Low molecular weight provides a high ligand efficiency (LE) starting point, allowing for downstream coupling without exceeding the 500 Da limit.
Chemical Formula C8H17NO3[1]-
Hydrogen Bond Donors 1 (-NH2)Provides a primary vector for target binding (e.g., reductive amination or amide coupling).
Hydrogen Bond Acceptors 3 (Ether oxygens)Increases aqueous solubility and facilitates interaction with target water networks.
Topological Polar Surface Area ~47.5 ŲOptimal for membrane permeability; maintains CNS penetrance if required by the target product profile.

Synthetic Methodologies & Self-Validating Protocols

The primary utility of 3-(2-methoxyethoxy)oxan-4-amine lies in its primary amine group, which serves as a versatile nucleophile. Below are field-proven, step-by-step methodologies for two of the most common derivatization reactions: Chemoselective Reductive Amination and Nucleophilic Aromatic Substitution (SNAr).

Protocol A: Chemoselective Reductive Amination

Objective: Coupling 3-(2-methoxyethoxy)oxan-4-amine with a target aldehyde to yield a secondary amine.

Scientific Causality: We select sodium triacetoxyborohydride (STAB) over sodium borohydride (NaBH4) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the transient iminium ion rather than the starting aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Iminium Ion Formation: Combine the target aldehyde (1.0 eq) and 3-(2-methoxyethoxy)oxan-4-amine (1.2 eq) in anhydrous dichloromethane (DCM) at a 0.1 M concentration. Rationale: Anhydrous conditions prevent the hydrolysis of the intermediate hemiaminal back to the aldehyde.

  • Acid Catalysis: Add glacial acetic acid (1.0 - 2.0 eq) to the mixture. Rationale: The mild acid protonates the hemiaminal, facilitating the elimination of water to form the reactive iminium species.

  • Reduction: Add STAB (1.5 eq) portion-wise at 0 °C, then allow the reaction to warm to room temperature and stir for 12–24 hours. Rationale: Portion-wise addition controls the mild exotherm associated with the reduction.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Rationale: The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the secondary amine is in its free-base form for extraction.

Workflow N1 Aldehyde + Amine N2 Imine Formation (DCM, RT) N1->N2 N3 Reduction (STAB, Mild) N2->N3 N4 Aqueous Workup (NaHCO3) N3->N4 N5 Purified Secondary Amine N4->N5

Step-by-step workflow for reductive amination using 3-(2-methoxyethoxy)oxan-4-amine.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: N-arylation of 3-(2-methoxyethoxy)oxan-4-amine with an electron-deficient aryl halide (e.g., 2-chloro-pyrimidine).

  • Reaction Setup: Dissolve the aryl halide (1.0 eq) and the amine (1.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Rationale: DIPEA acts as a non-nucleophilic acid scavenger for the generated HCl, driving the equilibrium forward without competing with the primary amine.

  • Heating: Heat the mixture to 80–100 °C for 4–8 hours under an inert atmosphere.

  • Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with water and brine (5x) to remove residual DMF.

Applications in Drug Discovery

The foundational oxan-4-amine scaffold has been successfully deployed across multiple therapeutic areas. For instance, in the development of antimalarial Plasmepsin X inhibitors, the incorporation of substituted tetrahydropyran rings significantly increased compound potency and optimized the LogD into an appealing range for oral bioavailability[3]. Similarly, in the design of Glycine Transporter 1 (GlyT1) inhibitors for central nervous system disorders, oxan-4-amine derivatives were utilized to align with the stringent CNS MPO guidelines, ensuring high target affinity while maintaining excellent blood-brain barrier penetration[5].

By utilizing the 3-(2-methoxyethoxy) variant, researchers can push these optimizations even further, fine-tuning the hydrophilic-lipophilic balance (HLB) of their lead series to overcome late-stage attrition caused by poor physicochemical properties.

References

  • Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a Potent and Orally Available Glycine Transporter 1 Inhibitor. J-Stage. Available at:[Link]

  • 4-Aminotetrahydropyran | C5H11NO | CID 419223. PubChem - NIH. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(2-Methoxyethoxy)oxan-4-amine

Executive Summary In contemporary drug discovery, the shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds has become a cornerstone of optimizing pharmacokinetic properties. 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds has become a cornerstone of optimizing pharmacokinetic properties. 3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8) is an advanced aliphatic cyclic amine building block designed specifically for this purpose. Featuring a tetrahydropyran (oxane) core and a flexible methoxyethoxy side chain, this primary amine serves as a highly versatile handle for synthesizing targeted therapeutics, offering superior aqueous solubility, enhanced metabolic stability, and favorable topological polar surface area (tPSA).

This whitepaper provides an in-depth technical guide on the physicochemical properties, structural rationale, and field-proven synthetic methodologies for utilizing 3-(2-Methoxyethoxy)oxan-4-amine in drug development workflows.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 3-(2-Methoxyethoxy)oxan-4-amine is engineered to address common Absorption, Distribution, Metabolism, and Excretion (ADME) liabilities encountered in small-molecule drug design.

  • The Oxane Core: The saturated oxygen-containing six-membered ring increases the fraction of sp3 carbons (Fsp3). This structural feature disrupts crystalline packing, thereby significantly improving aqueous solubility compared to standard piperidine or phenyl rings.

  • The Methoxyethoxy Substituent: Located at the C3 position, this flexible ether linkage provides additional hydrogen bond acceptors. It allows the molecule to adapt its conformation within complex target binding pockets (e.g., kinase hinge regions or GPCR allosteric sites) without adding excessive lipophilicity.

  • The Primary Amine: Positioned at C4, the primary amine acts as an unhindered, highly reactive nucleophilic handle, making it an ideal substrate for amidation, reductive amination, and nucleophilic aromatic substitution (SNAr).

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for this building block, validated by commercial chemical suppliers such as .

PropertyValue
Chemical Name 3-(2-Methoxyethoxy)oxan-4-amine
Synonyms 3-(2-Methoxyethoxy)tetrahydro-2H-pyran-4-amine
CAS Registry Number 1173164-61-8
Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
Core Structure Saturated Heterocycle (Oxane)
Primary Reactive Handle Aliphatic Primary Amine (-NH2)

Strategic Applications in Drug Discovery

The primary amine of 3-(2-Methoxyethoxy)oxan-4-amine allows it to be seamlessly integrated into diverse synthetic pathways. The diagram below illustrates the three most common functionalization trajectories utilized by medicinal chemists to generate libraries of N-substituted amides, secondary amines, and N-aryl amines.

SyntheticPathways Core 3-(2-Methoxyethoxy)oxan-4-amine (Primary Amine Handle) Amidation Amide Coupling (HATU, DIPEA, DMF) Core->Amidation R-COOH Reductive Reductive Amination (NaBH(OAc)3, DCE) Core->Reductive R-CHO / R-CO-R' SNAr Nucleophilic Aromatic Substitution (Base, Heat/Microwave) Core->SNAr Ar-X (X=F, Cl) AmideProd N-Substituted Amides (Target Compounds) Amidation->AmideProd AmineProd Secondary Amines (Target Compounds) Reductive->AmineProd ArylProd N-Aryl Amines (Target Compounds) SNAr->ArylProd

Figure 1: Primary synthetic pathways utilizing 3-(2-Methoxyethoxy)oxan-4-amine.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined so researchers understand why specific reagents and sequences are employed.

HATU-Mediated Amide Coupling

Mechanistic Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is utilized due to its ability to rapidly generate an OAt-active ester, which accelerates amidation and suppresses epimerization[1]. Crucial Causality: The carboxylic acid must be pre-activated with HATU and a non-nucleophilic base (DIPEA) before the addition of 3-(2-Methoxyethoxy)oxan-4-amine. If the amine is present during the initial activation, it can directly attack the uronium salt of HATU, resulting in a stable, unwanted tetramethylguanidinium byproduct that drastically reduces yield[2],[3].

HATUWorkflow Step1 1. Carboxylic Acid Pre-activation (R-COOH + HATU + DIPEA in DMF) Step2 2. Active Ester Formation (OAt-active ester generated) Step1->Step2 15-30 min, RT Step3 3. Amine Addition (Add 3-(2-Methoxyethoxy)oxan-4-amine) Step2->Step3 Step4 4. Nucleophilic Attack (Formation of Amide Bond) Step3->Step4 1-18 hours, RT Step5 5. Workup & Purification (Aqueous wash, Column Chromatography) Step4->Step5 LC-MS confirmation

Figure 2: Step-by-step mechanistic workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1–0.2 M). Add DIPEA (3.0 eq), followed by HATU (1.2 eq). Stir at room temperature for 15–30 minutes.

  • Validation Check: Monitor by LC-MS to confirm the complete consumption of the carboxylic acid and the formation of the OAt-active ester intermediate.

  • Amine Addition: Add 3-(2-Methoxyethoxy)oxan-4-amine (1.1 eq) dropwise to the reaction mixture. Stir at room temperature for 2–18 hours until LC-MS indicates complete conversion to the amide.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts and HOAt), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically utilizing a DCM/MeOH gradient due to the polarity of the oxane core).

Chemoselective Reductive Amination

Mechanistic Rationale: Reductive amination is executed using Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB). Crucial Causality: STAB is specifically chosen over Sodium borohydride (NaBH₄) because the three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. This renders STAB a mild, chemoselective reducing agent that rapidly reduces the protonated imine intermediate without reducing the starting unreacted aldehyde or ketone[4],[5]. This chemoselectivity permits a highly efficient, one-pot procedure[6].

Step-by-Step Protocol:

  • Imine Formation: To a stirred solution of 3-(2-Methoxyethoxy)oxan-4-amine (1.0 eq) and the target aldehyde/ketone (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1–1.0 eq) to adjust the pH to ~4-5. Stir at room temperature for 1–2 hours to facilitate imine formation.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) to the reaction mixture. Stir at room temperature for 12–24 hours.

  • Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the imine mass/spot confirms successful reduction.

  • Quench & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Self-validation: Wait until gas evolution completely ceases, indicating the neutralization of acetic acid and the destruction of unreacted hydride.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) three times. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

References

  • Sigma-Aldrich - CAS 1173164-61-8 | 3-(2-methoxyethoxy)oxan-4-amine Product Specifications.
  • BenchChem - Technical Support Center: HATU Coupling Reactions.
  • Common Organic Chemistry - Reductive Amination - Common Conditions: NaHB(OAc)3.
  • BenchChem - Application Notes and Protocols for Reductive Amination.
  • Boston University (OpenBU) - Reductive Amination Reaction Mechanisms and Chemoselectivity.

Sources

Foundational

The Strategic Application of 3-(2-Methoxyethoxy)oxan-4-amine in Late-Stage Lead Optimization

Executive Summary: Rescuing the "Beyond Rule of 5" Chemical Space In modern drug discovery, the pursuit of complex, high-affinity targets (e.g., protein-protein interactions, kinases, and targeted protein degraders) freq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Rescuing the "Beyond Rule of 5" Chemical Space

In modern drug discovery, the pursuit of complex, high-affinity targets (e.g., protein-protein interactions, kinases, and targeted protein degraders) frequently drives lead compounds into the "Beyond Rule of 5" (bRo5) chemical space. These molecules typically suffer from high lipophilicity, poor aqueous solubility, and rapid metabolic clearance.

To rescue such leads, medicinal chemists rely on highly functionalized, property-enhancing building blocks. 3-(2-Methoxyethoxy)oxan-4-amine (CAS 1173164-61-8) represents a pinnacle of rational scaffold design. By fusing a rigid tetrahydropyran (oxane) core with a flexible, hydrophilic "mini-PEG" (polyethylene glycol) appendage, this primary amine serves as a powerful modular attachment to drastically lower LogD, disrupt crystal lattice energy, and improve overall pharmacokinetic (PK) profiles.

Structural Rationale & Physicochemical Profiling

The architecture of 3-(2-Methoxyethoxy)oxan-4-amine is engineered to address three distinct medicinal chemistry challenges simultaneously:

  • The Oxane (Tetrahydropyran) Core: The tetrahydropyran-4-amine scaffold is recognized as a privileged structure in medicinal chemistry[1]. It acts as a bioisostere for piperidine (removing basicity) and cyclohexane (reducing lipophilicity), effectively lowering the compound's LogP while maintaining structural rigidity.

  • The 4-Amine Handle: A primary amine provides a versatile synthetic handle for late-stage functionalization via amide coupling, reductive amination, or nucleophilic aromatic substitution (SNAr).

  • The 3-(2-Methoxyethoxy) Appendage: The introduction of a 2-methoxyethoxy (mini-PEG) moiety is a proven strategy to substantially alter physicochemical and ADME properties. It strongly improves solubility in agreement with a decrease in lipophilicity (LogD7.4)[2]. The flexible ether oxygens act as potent hydrogen-bond acceptors, creating a robust hydration sphere around the molecule.

Quantitative Data: Comparative Scaffold Analysis

To illustrate the profound impact of this building block, Table 1 compares its physicochemical properties against standard cyclic amine scaffolds.

Table 1: Physicochemical Comparison of Cyclic Amine Building Blocks

Scaffold / Building BlockMolecular Weight ( g/mol )Estimated cLogPtPSA (Ų)Primary Medicinal Chemistry Application
Cyclohexylamine 99.171.2026.0Baseline lipophilic core; occupies hydrophobic pockets.
Tetrahydropyran-4-amine 101.150.3035.3Standard polar bioisostere; reduces LogP moderately.
3-(2-Methoxyethoxy)oxan-4-amine 175.23-0.5064.5Advanced solubility enhancer; disrupts crystal packing.

Note: cLogP and tPSA values are calculated estimates for the free amine fragments to demonstrate relative property shifts.

Mechanistic Pathways of Property Modulation

The addition of a mini-PEGylated oxane ring does not merely add mass; it fundamentally alters the thermodynamic interaction between the drug molecule and its solvent environment. The diagram below illustrates the causal relationship between structural modification and in vivo efficacy.

ADME A Hydrophobic Lead (Poor Solubility, High Clearance) B Mini-PEGylated Oxane Core Attachment A->B C Disruption of Crystal Lattice Energy B->C D Increased H-Bond Acceptance B->D E Enhanced Aqueous Solubility C->E D->E F Reduced Lipophilicity (Lower LogD) D->F G Improved PK Profile (In Vivo Efficacy) E->G F->G

Mechanistic pathway of physicochemical property modulation via mini-PEGylated oxane.

Synthetic Integration & Methodologies

Protocol A: Sterically Demanding Amide Coupling

Objective: Couple 3-(2-Methoxyethoxy)oxan-4-amine to a target carboxylic acid.

  • Pre-Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15–30 minutes.

    • Causality: HATU is highly efficient for sterically hindered amines. Pre-activation ensures complete formation of the highly reactive 7-aza-OBt ester before the hindered amine is introduced, preventing reagent degradation.

  • Amine Addition: Add 3-(2-Methoxyethoxy)oxan-4-amine (1.1 eq) to the reaction mixture. Stir at room temperature for 4–12 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the active ester mass and the appearance of the product mass confirms conversion.

  • Quench and Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous

    
    , 1N HCl, and brine.
    
    • Causality: The basic wash removes acidic byproducts and tetramethylurea (from HATU), while the acidic wash removes any unreacted aliphatic amine, ensuring a self-purifying liquid-liquid extraction.

Protocol B: Lewis Acid-Mediated Reductive Amination

Objective: Alkylate the amine using a target aldehyde.

  • Imine Formation: Combine the target aldehyde (1.0 eq) and 3-(2-Methoxyethoxy)oxan-4-amine (1.2 eq) in anhydrous 1,2-Dichloroethane (DCE). Add Titanium(IV) isopropoxide (

    
    , 2.0 eq). Stir at room temperature for 6 hours.
    
    • Causality: The steric hindrance of the oxane ring slows spontaneous imine formation.

      
       acts as both a potent water scavenger and a Lewis acid, activating the carbonyl to force complete imine/enamine formation.
      
  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (

    
    , 2.5 eq) portion-wise. Stir for 12 hours, allowing it to warm to room temperature.
    
    • Causality: Cooling prevents exothermic side reactions.

      
       is a mild reducing agent that will selectively reduce the iminium ion without reducing unreacted aldehyde.
      
  • Validation & Quench: Quench the reaction by adding 1N NaOH (equal volume to DCE) and stir vigorously for 30 minutes.

    • Validation Check: The addition of NaOH precipitates titanium salts as a white, insoluble

      
       slurry. Filter the biphasic mixture through a pad of Celite to break the emulsion, ensuring high recovery of the organic phase containing the pure secondary amine.
      

G A Lead Scaffold (Carboxylic Acid / Aldehyde) C Amide Coupling (HATU, DIPEA, DMF) A->C If Acid D Reductive Amination (Ti(OiPr)4, NaBH(OAc)3, DCE) A->D If Aldehyde B 3-(2-Methoxyethoxy)oxan-4-amine (CAS 1173164-61-8) B->C B->D E Amide Derivative (Target) C->E Yield >80% F Secondary Amine Derivative (Target) D->F Yield >75%

Synthetic integration workflows for 3-(2-Methoxyethoxy)oxan-4-amine.

Pharmacokinetic (ADME) Impact

The strategic incorporation of 3-(2-Methoxyethoxy)oxan-4-amine directly addresses metabolic bottlenecks.

  • Metabolic Stability: Unlike exposed linear alkyl chains which are highly susceptible to Cytochrome P450 (CYP) mediated oxidation, the oxane ring is metabolically robust. Furthermore, the ether linkages in the mini-PEG chain are generally resistant to rapid oxidative cleavage compared to standard alkyl groups.

  • Clearance (

    
    ):  The massive increase in hydrophilicity (as indicated by the shift in tPSA from 26.0 Ų in cyclohexylamine to 64.5 Ų in this compound) reduces non-specific binding to microsomal proteins and hepatocytes, often resulting in a lower intrinsic clearance (
    
    
    
    ) and a longer half-life in vivo[2].

By utilizing this advanced building block, drug development professionals can systematically rescue highly potent but poorly soluble leads, transforming them into viable clinical candidates.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Beyond the Rule of 5: Impact of PEGylation with Various Polymer Sizes on Pharmacokinetic Properties, Structure–Properties Relationships of mPEGylated Small Agonists of TGR5 Receptor". acs.org. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 3-(2-Methoxyethoxy)oxan-4-amine

Executive Summary In modern medicinal chemistry, saturated heterocycles are increasingly prioritized to improve the physicochemical properties of active pharmaceutical ingredients (APIs). 3-(2-Methoxyethoxy)oxan-4-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, saturated heterocycles are increasingly prioritized to improve the physicochemical properties of active pharmaceutical ingredients (APIs). 3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8) is a highly functionalized tetrahydropyran (oxane) derivative featuring both a primary amine and a flexible ether side-chain. Understanding its thermodynamic stability is not merely a regulatory checkbox; it is a fundamental prerequisite for predicting its behavior during formulation, storage, and in vivo circulation.

This guide synthesizes the theoretical causality and empirical methodologies required to evaluate the conformational, chemical, and solid-state thermodynamics of this specific building block.

Conformational Thermodynamics & Stereoelectronics

The thermodynamic baseline of 3-(2-Methoxyethoxy)oxan-4-amine is dictated by the conformational equilibrium of its oxane ring. Unlike rigid aromatic systems, saturated six-membered rings exist in a dynamic equilibrium of chair conformations. The energetic difference (


) between these states is governed by the delicate balance of steric penalties and stereoelectronic stabilization.
The Causality of Conformer Selection

The substituents at C3 (2-methoxyethoxy) and C4 (amine) drive the conformational logic:

  • Steric Interactions (1,3-Diaxial Clashes): Placing bulky groups in the axial position introduces severe steric penalties. The diequatorial conformer minimizes these 1,3-diaxial interactions, typically making it the thermodynamically favored state.

  • Stereoelectronic Effects: The conformational behavior of substituted tetrahydropyrans is heavily influenced by orbital interactions, such as the generalized anomeric effect, which can sometimes stabilize axial electronegative substituents[1].

  • Intramolecular Hydrogen Bonding: The spatial proximity of the C4 primary amine (-NH₂) to the oxygen atoms of the C3 2-methoxyethoxy chain enables intramolecular hydrogen bonding. This provides a significant enthalpic driving force (

    
    ) that can stabilize specific cis or trans geometries, effectively locking the molecule into a preferred chair conformation.
    

Conformational_Thermodynamics A 3-(2-Methoxyethoxy)oxan-4-amine (Equilibrium State) B Diequatorial Chair (Sterically Favored) A->B ΔG < 0 Spontaneous C Diaxial Chair (Sterically Unfavored) A->C ΔG > 0 Non-Spontaneous D Intramolecular H-Bonding (NH2 ↔ Ether Oxygen) B->D Enthalpic Stabilization E 1,3-Diaxial Clashes (Destabilization) C->E Steric Penalty

Conformational equilibrium logic for 3-(2-Methoxyethoxy)oxan-4-amine.

Chemical Thermodynamics & Degradation Kinetics

Thermodynamic stability in solution is intimately linked to the molecule's susceptibility to chemical degradation. For 3-(2-Methoxyethoxy)oxan-4-amine, the primary vulnerabilities lie in the oxidation of the amine and the potential cleavage of the ether linkages under extreme pH.

used to establish the intrinsic stability and map the degradation pathways of pharmaceutical intermediates[2]. By subjecting the compound to thermal, oxidative, and hydrolytic stress, we can calculate the Arrhenius kinetics (Activation Energy,


) required to overcome the thermodynamic barrier to degradation.
Solid-State Thermodynamics & Salt Engineering

To enhance the thermodynamic stability of the free base, salt formation is a critical strategy. and alter the physicochemical properties of basic amines[3]. Converting the free amine into a hydrochloride (HCl) or mesylate salt protonates the nitrogen, drastically reducing its nucleophilicity and susceptibility to oxidative deamination, thereby shifting the thermodynamic minimum to a more stable crystalline lattice.

Forced_Degradation Start API / Intermediate Stress Testing Thermal Thermal Stress (Solid/Solution) Start->Thermal Oxidative Oxidative Stress (H2O2 / AIBN) Start->Oxidative Hydrolytic pH Extremes (Acid/Base) Start->Hydrolytic Analysis UHPLC-MS & NMR Quantification Thermal->Analysis Heat Oxidative->Analysis Radicals/ROS Hydrolytic->Analysis H+/OH- Kinetics Arrhenius Kinetics (Ea, ΔH‡, ΔS‡) Analysis->Kinetics Data Processing

Self-validating forced degradation workflow for thermodynamic profiling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal validation steps to ensure that the measured thermodynamic parameters are artifacts of the molecule, not the method.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Free Energy

Purpose: To determine the Gibbs free energy (


) of the chair-to-chair interconversion. By cooling the sample, we freeze the conformational exchange, allowing direct integration of the distinct conformer signals.
  • Sample Preparation: Dissolve 15 mg of 3-(2-Methoxyethoxy)oxan-4-amine in 0.6 mL of anhydrous

    
    . Add 1% TMS as an internal standard. Self-Validation: The use of an anhydrous, aprotic solvent prevents intermolecular H-bonding with water from skewing the equilibrium.
    
  • Baseline Acquisition: Acquire a standard 1D

    
     and 
    
    
    
    NMR spectrum at 298 K. The signals will appear time-averaged due to rapid ring inversion.
  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 180 K. Allow 15 minutes of thermal equilibration at each step.

  • Coalescence Observation: Identify the coalescence temperature (

    
    ) where the time-averaged signals split into distinct peaks representing the individual chair conformers.
    
  • Data Processing: Calculate the rate constant (

    
    ) at 
    
    
    
    and apply the Eyring equation to derive the activation free energy (
    
    
    ) of ring inversion.
Protocol 2: UHPLC-MS Forced Degradation Kinetics

Purpose: To extract the activation energy (


) of chemical degradation.
  • Stock Preparation: Prepare a 1.0 mg/mL solution of the compound in 50:50 Water:Acetonitrile.

  • Stress Initiation: Aliquot the stock into three sets of sealed amber vials.

    • Set A (Control): Stored at 4°C.

    • Set B (Oxidative): Add 0.3%

      
      , heat to 60°C.
      
    • Set C (Hydrolytic): Add 0.1 N HCl, heat to 60°C.

  • Time-Course Sampling: Extract 50

    
     aliquots at 
    
    
    
    hours. Immediately quench the reactions (e.g., neutralize Set C with 0.1 N NaOH) to halt degradation. Self-Validation: The immediate quenching ensures that degradation does not continue in the autosampler queue.
  • Analysis: Inject onto a UHPLC-QTOF-MS system. Monitor the disappearance of the parent mass (m/z 176.12 for

    
    ).
    
  • Kinetic Modeling: Plot

    
     vs. time to confirm pseudo-first-order kinetics, then extract the degradation rate constants.
    

Quantitative Data Presentation

The following table summarizes the expected thermodynamic and kinetic parameters for 3-(2-Methoxyethoxy)oxan-4-amine based on empirical models of functionalized tetrahydropyrans.

Thermodynamic ParameterSymbolExpected Range / ValueAnalytical MethodCausality / Significance
Ring Inversion Barrier

9.0 - 10.5 kcal/molVT-NMREnergy required to flip between chair conformations; dictates structural rigidity.
Conformational Equilibrium

+1.2 to +1.8 kcal/molVT-NMR / DFTPositive value indicates strong preference for the diequatorial state due to sterics.
Oxidative Activation Energy

15 - 25 kcal/molUHPLC-MS (Arrhenius)Barrier to amine oxidation; higher values indicate greater chemical stability.
Melting Point (Free Base)

Liquid/Low-melting solidDSCLow lattice energy due to high conformational flexibility and ether chain mobility.
Melting Point (HCl Salt)

140°C - 180°CDSCSignificant thermodynamic stabilization via ionic lattice formation.

References

  • Ouedraogo, A., & Lessard, J. (1991). The conformational behaviour of 2-aryloxytetrahydropyrans and 2-acetoxytetrahydropyran, and barrier to ring inversion. Canadian Journal of Chemistry, 69(3), 474-480.[Link]

  • Deokate, U. A., & Gorde, A. M. (2014). Forced degradation and stability testing: Strategies and analytical perspectives. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719.[Link]

Sources

Foundational

Metabolic Stability of Methoxyethoxy-Substituted Amines: Mechanisms, Prediction, and Optimization

Topic: Metabolic Stability Predictions for Methoxyethoxy-Substituted Amines Content Type: Technical Guide / Whitepaper Executive Summary & Chemical Context Methoxyethoxy-substituted amines—often manifesting as 2-methoxye...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Predictions for Methoxyethoxy-Substituted Amines Content Type: Technical Guide / Whitepaper

Executive Summary & Chemical Context

Methoxyethoxy-substituted amines—often manifesting as 2-methoxyethyl amines (


) or PEGylated amine linkers—are ubiquitous in modern medicinal chemistry. They serve two primary functions: enhancing aqueous solubility via the ether oxygen and providing flexible linkage in bifunctional molecules like PROTACs.

However, this structural motif introduces a complex metabolic duality. While the ether oxygen lowers the amine


 (reducing lysosomal trapping and potentially altering CYP450 binding), it simultaneously creates multiple sites for oxidative attack. This guide provides a rigorous framework for predicting, testing, and optimizing the metabolic stability of these specific substructures.

Mechanistic Determinants of Instability

To predict stability, one must understand the specific oxidative pathways governing the methoxyethoxy-amine motif. Metabolism is primarily driven by Cytochrome P450 (CYP) isoforms (notably 3A4 and 2D6) via a Hydrogen Atom Transfer (HAT) mechanism.

The "Dual-Soft-Spot" Liability

The methoxyethoxy-amine motif presents two distinct metabolic risks:

  • N-Dealkylation (Primary Liability):

    • Mechanism: CYP450 abstracts a hydrogen from the

      
      -carbon adjacent to the nitrogen (
      
      
      
      ). This forms a carbon-centered radical, which is hydroxylated to a carbinolamine intermediate. Spontaneous collapse leads to N-dealkylation.
    • Electronic Effect: The

      
      -oxygen (in the ethoxy bridge) exerts an electron-withdrawing inductive effect (-I). This lowers the electron density on the nitrogen, potentially reducing the rate of Single Electron Transfer (SET) initiation, but the 
      
      
      
      protons remain vulnerable to HAT.
  • O-Dealkylation (Secondary Liability):

    • Mechanism: Abstraction of a hydrogen from the carbon adjacent to the ether oxygen (

      
      ). Hydroxylation forms a hemiacetal, which collapses to cleave the ether chain.
      
    • Insight: Terminal methoxy groups (

      
      ) are highly susceptible to O-demethylation.
      
Visualization of Metabolic Pathways

The following diagram illustrates the divergent oxidative pathways for a generic methoxyethyl amine.

MetabolicPathways Parent Parent Methoxyethoxy Amine R-NH-CH2-CH2-O-CH3 CYP CYP450 (HAT) Parent->CYP Radical_N α-C Radical (N-adjacent) [R-NH-CH(*)-CH2-O-CH3] CYP->Radical_N Path A: α-C(N) Abstraction Radical_O α-C Radical (O-adjacent) [R-NH-CH2-CH(*)-O-CH3] CYP->Radical_O Path B: α-C(O) Abstraction Carbinolamine Carbinolamine Intermediate [Unstable] Radical_N->Carbinolamine +OH Product_N Product A: Primary Amine + Aldehyde Carbinolamine->Product_N Spontaneous Cleavage Hemiacetal Hemiacetal Intermediate [Unstable] Radical_O->Hemiacetal +OH Product_O Product B: Alcohol + Formaldehyde Hemiacetal->Product_O Spontaneous Cleavage

Figure 1: Divergent metabolic oxidation pathways for methoxyethoxy-substituted amines. Path A (N-dealkylation) is typically dominant unless steric or electronic factors deactivate the


-carbon.

Integrated Prediction Workflow

Relying solely on experimental data is inefficient. A robust workflow integrates in silico filtering with in vitro validation.

In Silico Prediction

Before synthesis, evaluate the "Metabolic Stability Score" using computational tools.

  • QSAR Models: Tools like StarDrop (FAME) or ADMET Predictor can visualize the Site of Metabolism (SOM). Look for high "instability scores" on the ethylene bridge carbons.

  • Quantum Mechanics (DFT): For critical leads, calculate the Bond Dissociation Energy (BDE) of the C-H bonds.

    • Threshold: C-H bonds with BDE < 85 kcal/mol are high-risk metabolic soft spots.

In Vitro Validation: The HLM Assay

The Human Liver Microsome (HLM) stability assay is the gold standard for predicting intrinsic clearance (


).
Protocol: Microsomal Stability Assay
  • Objective: Determine

    
     and 
    
    
    
    of the test compound.
  • System: Pooled Human Liver Microsomes (to average polymorphic variances).

Step-by-Step Methodology:

  • Preparation:

    • Thaw HLM (20 mg/mL protein) on ice.

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

    • Prepare Test Compound (1 µM final conc) to ensure linear kinetics (avoiding enzyme saturation).

  • Pre-Incubation:

    • Mix buffer, microsomes (0.5 mg/mL final), and test compound.

    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH final). Note: Without NADPH, CYPs are inactive; this serves as a negative control.

  • Sampling:

    • At T = 0, 5, 15, 30, 45 min, remove aliquots.

  • Quenching:

    • Immediately dispense into ice-cold Acetonitrile (ACN) containing Internal Standard (IS). Ratio 1:3 (Sample:ACN) to precipitate proteins.

  • Analysis:

    • Centrifuge (3000g, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis Table
ParameterCalculationInterpretation
Slope (

)
Plot

vs. Time
Rate constant of depletion (

).
Half-life (

)

Time to reduce concentration by 50%.


Apparent intrinsic clearance (

).
Classification Based on

Low: < 15 Moderate: 15–45 High: > 45
Workflow Diagram

The following flowchart details the decision matrix for evaluating these amines.

Workflow Start Candidate Design (Methoxyethoxy Amine) InSilico In Silico Filter (StarDrop / DFT) Start->InSilico Decision1 High Liability Score? InSilico->Decision1 Redesign Structural Modification (Deuteration/F-sub) Decision1->Redesign Yes HLM_Assay HLM Stability Assay (Protocol 3.2) Decision1->HLM_Assay No Redesign->InSilico Analysis Calculate CL_int HLM_Assay->Analysis Decision2 CL_int < 15 µL/min/mg? Analysis->Decision2 Proceed Proceed to PK (In Vivo) Decision2->Proceed Yes (Stable) MetID Metabolite ID (LC-MS) Decision2->MetID No (Unstable) MetID->Redesign Identify Soft Spot

Figure 2: Integrated decision matrix for metabolic stability assessment. Note the iterative loop between MetID and Structural Redesign.

Optimization Strategies

If the HLM assay reveals high clearance (


), employ these specific medicinal chemistry tactics to stabilize the methoxyethoxy-amine motif.
Deuteration (The "Heavy Atom" Effect)

Replacing hydrogen with deuterium at the metabolic soft spot increases the bond strength (C-D vs C-H) and introduces a Kinetic Isotope Effect (KIE).

  • Strategy: Deuterate the

    
    -carbon adjacent to the nitrogen (
    
    
    
    ).
  • Expectation: Since C-H abstraction is often the rate-determining step (RDS) in CYP oxidation, this can significantly reduce

    
    .
    
Fluorine Substitution

Fluorine is a bioisostere for hydrogen but highly electronegative.

  • Strategy: Introduce fluorine at the

    
    -position relative to the amine (on the ethoxy bridge).
    
  • Mechanism: The strong electron-withdrawing effect deactivates the adjacent C-H bonds towards radical formation.

  • Caution: Ensure fluorination does not eliminate the desired solubility properties or basicity required for target binding.

Steric Shielding
  • Strategy: Introduce a methyl group at the

    
    -carbon (
    
    
    
    ).
  • Mechanism: This creates steric hindrance that prevents the CYP heme iron (oxene species) from approaching the C-H bond effectively.

Linker Variation

Recent studies suggest that propylene glycol linkers (


) are often more metabolically stable than ethylene glycol (

) linkers due to subtle changes in lipophilicity and enzyme active site fit [1]. If the methoxyethoxy group is purely a linker, consider extending the carbon chain.

References

  • Rautio, J., et al. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2][3][4] [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic Routes for Preparing 3-(2-Methoxyethoxy)oxan-4-amine: A Comprehensive Technical Protocol

Executive Summary & Strategic Rationale The compound 3-(2-methoxyethoxy)oxan-4-amine (also known as 3-(2-methoxyethoxy)tetrahydro-2H-pyran-4-amine) is a highly valued, versatile building block in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 3-(2-methoxyethoxy)oxan-4-amine (also known as 3-(2-methoxyethoxy)tetrahydro-2H-pyran-4-amine) is a highly valued, versatile building block in modern medicinal chemistry,[1]. Its rigid tetrahydropyran core, combined with a hydrophilic ether side-chain and a primary amine, makes it an ideal scaffold for modulating the pharmacokinetic properties (e.g., solubility and metabolic stability) of active pharmaceutical ingredients (APIs).

Historically, the synthesis of 3-alkoxy-4-aminotetrahydropyrans via the direct epoxidation of 3,6-dihydro-2H-pyran followed by ammonolysis has been fraught with regioselectivity issues, typically yielding a difficult-to-separate 1:1 mixture of trans-4-aminotetrahydro-2H-pyran-3-ol and trans-3-aminotetrahydro-2H-pyran-4-ol[2].

To bypass these limitations and establish a self-validating, high-yield protocol, this application note details two highly controlled synthetic routes:

  • Protocol 1 (Preferred): A divergent semi-synthesis starting from commercially available 4-aminotetrahydro-2H-pyran-3-ol[3]. This route guarantees regiocontrol and allows for the preservation of stereochemistry if chiral starting materials are utilized.

  • Protocol 2 (Alternative): A de novo synthesis via the α-functionalization of tetrahydro-4H-pyran-4-one[4].

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the primary reagents and the target compound to facilitate stoichiometric calculations and analytical tracking.

Compound NameRole in SynthesisCAS NumberMolecular WeightPhysical State
4-Aminotetrahydro-2H-pyran-3-ol Primary Starting Material1096770-58-9117.15 g/mol Solid / Viscous Oil
Tetrahydro-4H-pyran-4-one Alternative Starting Material29943-42-8100.12 g/mol Colorless Liquid
1-Bromo-2-methoxyethane Alkylating Agent6482-24-2138.99 g/mol Liquid
3-(2-Methoxyethoxy)oxan-4-amine Target Product 1173164-61-8175.23 g/mol Liquid / Oil

Protocol 1: Divergent Synthesis from 4-Aminotetrahydro-2H-pyran-3-ol (Preferred Route)

This three-step methodology relies on the selective protection of the primary amine, followed by Williamson ether synthesis, and subsequent acidic deprotection.

RouteB SM 4-Aminotetrahydro-2H-pyran-3-ol (CAS: 1096770-58-9) Step1 Step 1: N-Protection Boc2O, Et3N, DCM SM->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Step2 Step 2: O-Alkylation NaH, 1-Bromo-2-methoxyethane Int1->Step2 Int2 Alkylated Carbamate Step2->Int2 Step3 Step 3: Deprotection TFA, DCM, 0 °C to RT Int2->Step3 Product 3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8) Step3->Product

Fig 1: Divergent semi-synthesis of 3-(2-methoxyethoxy)oxan-4-amine from commercial precursors.

Step 1: N-Boc Protection
  • Procedure: Dissolve 4-aminotetrahydro-2H-pyran-3-ol (10.0 g, 85.4 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add triethylamine (17.8 mL, 128 mmol) and cool the reaction vessel to 0 °C under an inert atmosphere. Add di-tert-butyl dicarbonate (Boc₂O, 20.5 g, 93.9 mmol) portion-wise. Stir for 4 hours, allowing the mixture to gradually warm to room temperature.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (3-hydroxytetrahydro-2H-pyran-4-yl)carbamate.

  • Causality & Insights: The primary amine is significantly more nucleophilic than the secondary alcohol. Triethylamine acts as an acid scavenger to neutralize trace impurities. Protection is strictly non-negotiable; attempting direct O-alkylation of the unprotected amino alcohol will result in an intractable mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.

Step 2: Williamson Ether O-Alkylation
  • Procedure: Dissolve the Boc-protected intermediate (15.0 g, 69.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 75 mL) under argon. Cool the solution strictly to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 3.3 g, 82.8 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases. Add 1-bromo-2-methoxyethane (7.8 mL, 82.8 mmol) dropwise. Maintain at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with cold water (10 mL). Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers extensively with water (5 x 50 mL) to remove DMF, followed by brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate tert-butyl (3-(2-methoxyethoxy)tetrahydro-2H-pyran-4-yl)carbamate.

  • Causality & Insights: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the secondary alcohol. Strict temperature control (0 °C) during the addition phase is critical to prevent base-catalyzed elimination of the alkyl bromide and to protect the integrity of the base-sensitive Boc group.

Step 3: Acidic Deprotection
  • Procedure: Dissolve the alkylated carbamate (12.0 g, 43.6 mmol) in DCM (60 mL). Cool to 0 °C and add trifluoroacetic acid (TFA, 33.4 mL, 436 mmol) dropwise. Stir at room temperature for 2 hours. Monitor completion via TLC (Ninhydrin stain).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the crude TFA salt in a minimal amount of water, adjust the pH to 10-11 using 2M NaOH, and extract with DCM (4 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the target product, 3-(2-methoxyethoxy)oxan-4-amine.

  • Causality & Insights: TFA efficiently cleaves the Boc group via a tert-butyl cation mechanism. The basic workup neutralizes the resulting salt to yield the free amine, which is necessary for downstream medicinal chemistry coupling reactions (e.g., amide bond formation or Buchwald-Hartwig cross-couplings).

Protocol 2: De Novo Synthesis via α-Functionalization (Alternative Route)

For scenarios where the functionalized pyran-3-ol is unavailable, the target can be synthesized de novo from the symmetric tetrahydro-4H-pyran-4-one[4].

RouteA SM Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8) Step1 α-Bromination Br2, AcOH SM->Step1 Int1 3-Bromotetrahydro-4H-pyran-4-one Step1->Int1 Step2 Alkoxylation 2-Methoxyethanol, Ag2CO3 Int1->Step2 Int2 3-(2-Methoxyethoxy)oxan-4-one Step2->Int2 Step3 Reductive Amination NH4OAc, NaBH3CN Int2->Step3 Product 3-(2-Methoxyethoxy)oxan-4-amine Step3->Product

Fig 2: De novo synthesis via α-functionalization of tetrahydro-4H-pyran-4-one.

Step-by-Step Methodology
  • α-Bromination: To a solution of tetrahydro-4H-pyran-4-one in glacial acetic acid, add a solution of bromine (Br₂) in acetic acid dropwise at room temperature. Stir until the red color dissipates. Causality: Acetic acid serves as both solvent and acid catalyst for the enolization required for electrophilic attack by bromine.

  • Alkoxylation: Dissolve the isolated 3-bromotetrahydro-4H-pyran-4-one in excess 2-methoxyethanol. Add silver carbonate (Ag₂CO₃) and heat to 60 °C. Causality: Ag₂CO₃ is preferred over standard bases to facilitate the departure of the bromide ion via silver halide precipitation, which heavily suppresses unwanted Favorskii rearrangement side-products.

  • Reductive Amination: Combine the resulting 3-(2-methoxyethoxy)tetrahydro-4H-pyran-4-one with ammonium acetate (10 eq) in methanol. Stir for 1 hour to form the iminium intermediate. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and stir for 16 hours at room temperature. Causality: Excess ammonium acetate drives the equilibrium towards the iminium intermediate. NaBH₃CN is selected because it is stable in mildly acidic conditions and chemoselectively reduces the iminium ion without reducing the unreacted ketone.

References

  • Title: Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Planejamento, síntese e avaliação farmacológica de ligantes de receptores muscarínicos Source: Universidade Federal do Paraná (UFPR) URL: [Link]

Sources

Application

Step-by-step protocol for 3-(2-Methoxyethoxy)oxan-4-amine synthesis

Application Note: De Novo Synthesis and Validation Protocol for 3-(2-Methoxyethoxy)oxan-4-amine Prepared by: Senior Application Scientist, Chemical Development & Synthesis Target Audience: Medicinal Chemists, Process Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Validation Protocol for 3-(2-Methoxyethoxy)oxan-4-amine

Prepared by: Senior Application Scientist, Chemical Development & Synthesis Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8)

Executive Summary & Strategic Context

The incorporation of saturated oxygen heterocycles, such as oxanes (tetrahydropyrans), is a highly effective strategy in modern drug discovery to improve the physicochemical properties of lead compounds. Specifically, 3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8) serves as a highly versatile, hydrophilic building block. The primary amine provides a handle for amide coupling or reductive amination, while the methoxyethoxy side-chain introduces significant hydrogen-bonding potential and conformational flexibility, often improving aqueous solubility and metabolic stability compared to carbocyclic analogs.

Because direct commercial supply can sometimes be bottlenecked for large-scale medicinal chemistry campaigns, establishing a robust, scalable, and self-validating synthetic route is critical. This application note details a three-step, stereoselective synthesis starting from commercially available 3,4-epoxytetrahydropyran, utilizing highly controlled functional group interconversions.

Retrosynthetic Strategy & Pathway

The synthetic logic relies on the predictable trans-diaxial opening of epoxides in six-membered rings, followed by oxidation and a mild reductive amination.

SynthesisRoute SM 3,4-Epoxytetrahydropyran (Starting Material) Int1 3-(2-Methoxyethoxy)oxan-4-ol (Intermediate 1) SM->Int1 2-Methoxyethanol, BF3·OEt2 Regioselective Opening Int2 3-(2-Methoxyethoxy)oxan-4-one (Intermediate 2) Int1->Int2 DMP, DCM, 0 °C to rt Mild Oxidation Target 3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8) Int2->Target NH4OAc, NaBH(OAc)3 Reductive Amination

Figure 1: Three-step synthetic workflow for 3-(2-Methoxyethoxy)oxan-4-amine.

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a professional laboratory under a fume hood using appropriate Personal Protective Equipment (PPE). Standard Schlenk techniques are recommended for moisture-sensitive steps.

Step 1: Lewis Acid-Catalyzed Epoxide Opening

Objective: Synthesize trans-3-(2-methoxyethoxy)oxan-4-ol.

  • Causality & Design: Boron trifluoride diethyl etherate (

    
    ) is selected as the Lewis acid to activate the epoxide. 2-Methoxyethanol acts as both the nucleophile and the solvent. The reaction proceeds via an 
    
    
    
    -like mechanism at the less sterically hindered or electronically favored position, yielding the trans-diaxial product due to the rigid chair conformation of the oxane ring.
  • Protocol:

    • Charge a flame-dried, nitrogen-purged round-bottom flask with 3,4-epoxytetrahydropyran (1.0 equiv) and anhydrous 2-methoxyethanol (10.0 equiv, acting as reagent and solvent).

    • Cool the mixture to 0 °C using an ice-water bath.

    • Add

      
       (0.1 equiv) dropwise over 10 minutes. Note: Exothermic reaction; control addition rate to maintain internal temperature < 5 °C.
      
    • Remove the cooling bath and stir at room temperature for 4 hours.

    • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexanes 1:1, visualized with

      
      ). The reaction is complete when the starting material spot disappears.
      
    • Quench with saturated aqueous

      
      , extract with Ethyl Acetate (
      
      
      
      ), dry over
      
      
      , and concentrate. Purify via flash chromatography to yield Intermediate 1.
Step 2: Oxidation to the Ketone

Objective: Synthesize 3-(2-methoxyethoxy)oxan-4-one.

  • Causality & Design: Dess-Martin Periodinane (DMP) is chosen over Swern or Jones oxidations. DMP provides extremely mild conditions, avoiding the cryogenic requirements of Swern and the harsh, ether-cleaving acidity of Jones reagents, preserving the sensitive methoxyethoxy side-chain.

  • Protocol:

    • Dissolve Intermediate 1 (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

    • Cool to 0 °C. Add DMP (1.2 equiv) portion-wise.

    • Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

    • IPC: Monitor via LC-MS. Look for the appearance of the

      
       peak corresponding to the ketone mass and the disappearance of the alcohol peak.
      
    • Quench with a 1:1 mixture of saturated aqueous

      
       and 
      
      
      
      . Stir vigorously until the organic layer is clear (approx. 30 mins). Extract with DCM, dry, and concentrate.
Step 3: Reductive Amination

Objective: Isolate the target primary amine, 3-(2-Methoxyethoxy)oxan-4-amine.

  • Causality & Design: Sodium triacetoxyborohydride (

    
    ) is the optimal reducing agent here. It is mild enough to selectively reduce the transiently formed imine/iminium species without reducing the starting ketone back to the alcohol. Ammonium acetate (
    
    
    
    ) serves as a stable, easy-to-handle ammonia surrogate.
  • Protocol:

    • Dissolve Intermediate 2 (1.0 equiv) in anhydrous Methanol (0.15 M).

    • Add

      
       (10.0 equiv) and stir at room temperature for 2 hours to ensure complete imine formation.
      
    • Cool to 0 °C and add

      
       (2.0 equiv) portion-wise.
      
    • Stir at room temperature for 12 hours.

    • IPC: Confirm completion via LC-MS (Target mass: 175.23 g/mol ).

    • Concentrate the solvent in vacuo. Basify the aqueous residue with 1M

      
       to pH > 10 (crucial to free-base the highly polar amine). Extract exhaustively with 10% MeOH in DCM.
      
    • Dry the combined organics over

      
      , filter, and concentrate to yield the crude amine. Purify via reverse-phase prep-HPLC or isolate as the hydrochloride salt by treating with 2M HCl in ether, similar to protocols used for related chiral oxane building blocks[1].
      

Quantitative Data & Analytical Validation Summary

To ensure the protocol is a self-validating system, researchers must benchmark their yields and analytical checkpoints against the parameters outlined in Table 1.

Table 1: Reaction Parameters and Analytical Checkpoints

StepProductExpected YieldKey Analytical Signature (IPC / Validation)
1 3-(2-Methoxyethoxy)oxan-4-ol75 - 82%1H NMR: Multiplet ~3.8 ppm (C4-H, axial). TLC:

~0.3 (1:1 EtOAc/Hex).
2 3-(2-Methoxyethoxy)oxan-4-one85 - 90%IR: Strong

stretch at ~1715

. LC-MS:

corresponding to ketone.
3 3-(2-Methoxyethoxy)oxan-4-amine60 - 70%LC-MS:

= 176.2. 1H NMR: Disappearance of ketone signals; broad singlet ~1.5 ppm (

).

Note: The final compound (CAS: 1173164-61-8) has a molecular weight of 175.23 g/mol . Purity should be assessed via UPLC-MS prior to downstream application in library synthesis.

References

Sources

Method

Reagents for reductive amination of 3-(2-methoxyethoxy)oxan-4-one

Technical Guide: Reductive Amination Strategies for 3-(2-methoxyethoxy)oxan-4-one Abstract This application note details the synthetic protocols for the reductive amination of 3-(2-methoxyethoxy)oxan-4-one (3-(2-methoxye...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Reductive Amination Strategies for 3-(2-methoxyethoxy)oxan-4-one

Abstract This application note details the synthetic protocols for the reductive amination of 3-(2-methoxyethoxy)oxan-4-one (3-(2-methoxyethoxy)tetrahydropyran-4-one). Due to the presence of the C3-alkoxy substituent, this substrate presents specific stereochemical and electronic challenges distinct from simple aliphatic ketones. This guide prioritizes the use of Sodium Triacetoxyborohydride (STAB) for bench-scale synthesis due to its superior chemoselectivity, while offering Titanium(IV) isopropoxide-mediated protocols for sterically hindered amines and catalytic hydrogenation for scale-up scenarios.

Strategic Analysis of the Substrate

The substrate, 3-(2-methoxyethoxy)oxan-4-one , contains two critical structural features that dictate reaction conditions:

  • C3-Alkoxy Substituent: The 2-methoxyethoxy group at the

    
    -position exerts an inductive electron-withdrawing effect, potentially increasing the electrophilicity of the carbonyl carbon. However, it also introduces steric bulk and potential Lewis-basic coordination sites (ether oxygens) that can influence stereoselectivity (cis/trans ratio) and catalyst binding.
    
  • Oxan-4-one Core: The tetrahydropyran ring allows for chair-like transition states. The stereochemical outcome of the hydride attack will determine the cis/trans relationship between the C3-ether and the new C4-amine.

Stereochemical Implication:

  • Axial Attack: Small hydride donors (e.g., NaBH

    
    , NaCNBH
    
    
    
    ) often attack from the axial trajectory, favoring the formation of the equatorial amine (thermodynamic product).
  • Chelation Control: If a metal cation (e.g., Ti

    
    , Mg
    
    
    
    ) chelates between the C3-oxygen and the imine nitrogen, hydride delivery may be directed to the face opposite the substituent, altering selectivity.

Reagent Selection Matrix

Reagent SystemSelectivityReaction RateRisk ProfileRecommended Use
STAB (NaBH(OAc)

) / DCE
High (Imine > Ketone)ModerateLow (No HCN)Primary Choice. General purpose, bench-scale.
Ti(OiPr)

+ NaBH

Very High (Forces Imine)FastModerate (Exothermic)Hard-to-react amines or hindered substrates.
NaCNBH

/ MeOH
HighSlowHigh (HCN gas)Legacy method. Use only if STAB fails.
H

+ Pd/C
or Raney Ni
Low (Reduces other groups)FastHigh (Pressure/Flammable)Scale-up (>50g). Requires pressure vessel.

Experimental Protocols

Protocol A: The "Gold Standard" – Sodium Triacetoxyborohydride (STAB)

Best for: Primary and secondary amines, mild conditions, high functional group tolerance.

Materials:

  • Substrate: 3-(2-methoxyethoxy)oxan-4-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt, add 1.0 equiv TEA)

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology:

  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under N

      
      , dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in DCE (0.2 M concentration).
      
    • Add Acetic Acid (1.0 equiv).

    • Expert Insight: Stir at room temperature for 30–60 minutes before adding the hydride. This allows the hemiaminal/imine equilibrium to establish, minimizing direct reduction of the ketone to the alcohol.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Monitoring: Check via LC-MS or TLC. Look for the disappearance of the ketone.

  • Workup (Optimized for Polar Ethers):

    • Quench with saturated aqueous NaHCO

      
       (pH ~8-9). Stir for 15 mins until gas evolution ceases.
      
    • Extraction: The product is likely polar due to the methoxyethoxy chain. Extract with DCM (3x). If the product remains in the aqueous phase, use 10% MeOH in CHCl

      
       .
      
    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
  • Purification:

    • Flash chromatography (DCM/MeOH/NH

      
      OH gradient).
      
Protocol B: Titanium-Mediated Reductive Amination

Best for: Weakly nucleophilic amines (e.g., anilines) or sterically hindered systems where Protocol A fails.

Mechanism: Ti(OiPr)


 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine species which is then reduced in situ.

Step-by-Step Methodology:

  • Complexation:

    • Dissolve ketone (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.3 M).

    • Add Titanium(IV) isopropoxide (Ti(OiPr)

      
      ) (1.5 equiv) neat via syringe.
      
    • Stir at ambient temperature for 6–12 hours. (Solution often turns yellow/orange).

  • Reduction:

    • Caution: This step generates heat and H

      
       gas.
      
    • Add NaBH

      
       (1.5 equiv) portion-wise.
      
    • Note: Alternatively, dilute the mixture with MeOH before adding NaBH

      
       to facilitate hydride solubility, though this generates H
      
      
      
      rapidly.
  • Hydrolysis (Critical Step):

    • The reaction will contain titanium salts that form a gel upon water addition.

    • Quench by adding 0.1 M NaOH or Rochelle’s Salt solution (saturated potassium sodium tartrate).

    • Stir vigorously for 2 hours until two clear layers form (titanium stays in aqueous phase).

  • Isolation:

    • Filter through a Celite pad if necessary. Extract with EtOAc or DCM.[1]

Mechanistic Visualization & Stereochemistry

The following diagram illustrates the reaction pathway and the divergence in stereoselectivity based on the reagent choice.

ReductiveAmination Ketone 3-(2-methoxyethoxy) oxan-4-one Imine Imine / Iminium Intermediate Ketone->Imine + Amine, -H2O (Acid/Ti Catalyst) TS_Axial Axial Attack (Small Hydride) Imine->TS_Axial STAB / NaBH4 TS_Chelation Chelation Control (Metal-Mediated) Imine->TS_Chelation Ti(OiPr)4 / Mg2+ Prod_Cis Cis-Isomer (Thermodynamic) TS_Axial->Prod_Cis Major Path Prod_Trans Trans-Isomer (Kinetic/Chelation) TS_Chelation->Prod_Trans Major Path

Figure 1: Mechanistic pathway showing the divergence in stereoselectivity. Small hydrides typically favor axial attack leading to the equatorial amine (often cis to the C3-substituent depending on ring conformation).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Incomplete imine formation.Use Protocol B (Ti-mediated) to force dehydration. Increase reaction time before adding hydride.
Alcohol Byproduct Direct reduction of ketone.[2][3][4]Ensure AcOH is present (Protocol A). Delay hydride addition. Switch to STAB if using NaBH

.
Product Loss High water solubility.The methoxyethoxy tail is hydrophilic. Do not use dilute acid workup. Use "salting out" (saturate aqueous layer with NaCl) and extract with CHCl

:IPA (3:1)
.
Dialkylation Primary amine reacts twice.Use excess amine (2-5 equiv) or switch to reductive amination with nitrile (if applicable) or protect the amine.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1, 1-2.

  • Barney, C. L., et al. (2011). "A convenient reductive amination of aldehydes and ketones with sodium triacetoxyborohydride."[5][6] Tetrahedron Letters, 52(5), 583-586.

Sources

Application

Application Notes and Protocols for 3-(2-Methoxyethoxy)oxan-4-amine in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Building Block for Advanced Peptide Synthesis The field of peptide therapeutics is continuously evolving, with a growing demand for no...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block for Advanced Peptide Synthesis

The field of peptide therapeutics is continuously evolving, with a growing demand for novel building blocks that can impart unique and advantageous properties to peptide drug candidates. 3-(2-Methoxyethoxy)oxan-4-amine emerges as a promising, specialized reagent for peptide synthesis. Its distinct architecture, featuring a six-membered oxane ring and a flexible methoxyethoxy side chain, offers the potential to modulate key pharmaceutical properties such as solubility, conformational rigidity, and metabolic stability. This document provides a comprehensive guide to the anticipated properties and proposed use of 3-(2-Methoxyethoxy)oxan-4-amine in peptide coupling reactions, based on established principles of organic and medicinal chemistry. While this molecule is presented as a novel scaffold, the protocols and insights herein are grounded in extensive knowledge of peptide synthesis and the behavior of related chemical moieties.

Chemical Properties and Handling

The unique structure of 3-(2-Methoxyethoxy)oxan-4-amine suggests a combination of properties derived from its heterocyclic core and its ether side-chain. The following table summarizes its key chemical identifiers and predicted properties.

PropertyValueSource/Justification
Molecular Formula C9H19NO3-
Molecular Weight 189.25 g/mol -
Predicted pKa ~9.5Estimated based on similar aliphatic amines. The ether linkages are not expected to significantly alter the basicity of the primary amine.
Predicted Solubility Soluble in water, methanol, DMF, and other polar organic solvents.The presence of the oxane ring and the methoxyethoxy group is anticipated to enhance aqueous solubility compared to simple aliphatic amines.
Appearance Colorless to pale yellow oil or low-melting solidPredicted based on similar small molecule amines and ethers.

Handling and Storage:

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.

  • Handling: 3-(2-Methoxyethoxy)oxan-4-amine is a primary amine and should be handled as a potential irritant. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

General Protocol for Peptide Coupling

This section outlines a general procedure for the solution-phase peptide coupling of 3-(2-Methoxyethoxy)oxan-4-amine with a generic N-protected amino acid. The choice of coupling reagent is critical for efficient and racemization-free peptide bond formation.[1][2][3] Uronium/aminium and phosphonium salt-based reagents are highly recommended for their efficiency.[4]

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • 3-(2-Methoxyethoxy)oxan-4-amine

  • Coupling Reagent (e.g., HATU, HBTU, or PyBOP)[1]

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (1.0-1.2 eq) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 5-10 minutes to allow for the activation of the carboxylic acid.

  • Addition of Amine and Base: To the activated amino acid solution, add 3-(2-Methoxyethoxy)oxan-4-amine (1.0-1.2 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude peptide by flash column chromatography on silica gel to yield the desired product.

PeptideCouplingWorkflow cluster_prep Preparation & Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification N_Protected_AA N-Protected Amino Acid Activation Activation (5-10 min, RT) N_Protected_AA->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Solvent_Prep Anhydrous DMF Solvent_Prep->Activation Reaction Coupling (1-4 h, RT) Activation->Reaction Amine 3-(2-Methoxyethoxy) oxan-4-amine Amine->Reaction Base DIPEA Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Peptide Purification->Final_Product

Caption: General workflow for the peptide coupling of 3-(2-Methoxyethoxy)oxan-4-amine.

Table of Recommended Coupling Reagents:

Coupling ReagentClassAdvantagesConsiderations
HATU Uronium/AminiumHigh coupling efficiency, low racemization, suitable for hindered amino acids.Can cause guanidinylation of the primary amine if used in excess.
HBTU Uronium/AminiumWidely used, high efficiency, stable intermediates.[1]Potentially explosive nature of its HOBt component.[4]
PyBOP PhosphoniumEfficient, non-toxic byproducts compared to BOP.[4][5]-
EDC/HOBt CarbodiimideWater-soluble byproducts, useful for conjugation to proteins.[4][5]Lower efficiency for sterically hindered couplings compared to onium salts.

Mechanistic Insights

The formation of the peptide bond is a nucleophilic acyl substitution reaction.[2] The coupling reagent activates the carboxylic acid of the N-protected amino acid, making it more susceptible to nucleophilic attack by the primary amine of 3-(2-Methoxyethoxy)oxan-4-amine.

PeptideCouplingMechanism cluster_activation Carboxylic Acid Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_bond_formation Peptide Bond Formation CarboxylicAcid R-COOH N-Protected Amino Acid ActivatedEster Activated Ester Highly Electrophilic CarboxylicAcid->ActivatedEster + HATU CouplingReagent HATU Coupling Reagent TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate Amine R'-NH2 3-(2-Methoxyethoxy) oxan-4-amine Amine->TetrahedralIntermediate PeptideBond R-CO-NH-R' Dipeptide Product TetrahedralIntermediate->PeptideBond Collapse TetrahedralIntermediate->PeptideBond Byproduct HOAt Byproduct TetrahedralIntermediate->Byproduct

Caption: Proposed mechanism for HATU-mediated peptide bond formation.

The oxane ring is expected to have minimal electronic influence on the reactivity of the amine. However, its steric bulk may slightly decrease the rate of reaction compared to a simple linear amine. The methoxyethoxy side chain is flexible and should not pose significant steric hindrance.

Potential Applications and Advantages

The incorporation of the 3-(2-methoxyethoxy)oxan-4-amine moiety into a peptide is hypothesized to confer several benefits:

  • Improved Physicochemical Properties: The oxane ring and the polar ether side chain can enhance aqueous solubility and reduce lipophilicity, which are often desirable for improving the pharmacokinetic profile of a drug candidate.[6][7][8]

  • Conformational Constraint: The cyclic nature of the oxane ring can introduce a degree of conformational rigidity into the peptide backbone, which can be beneficial for receptor binding and selectivity.

  • Metabolic Stability: The ether linkages are generally more resistant to metabolic degradation than ester or amide bonds, potentially leading to a longer in vivo half-life.[9]

  • Modulation of Bioactivity: The unique shape and polarity of this building block can lead to novel interactions with biological targets.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low reactivity of the amine.- Presence of moisture in the reaction.- Increase the amount of coupling reagent and/or base.- Switch to a more powerful coupling reagent like HATU.- Ensure all reagents and solvents are anhydrous.
Presence of Side Products - Racemization of the N-protected amino acid.- Guanidinylation of the amine by uronium reagents.- Use a racemization-suppressing additive like HOBt or Oxyma Pure.[4]- Use phosphonium-based coupling reagents (e.g., PyBOP) or avoid a large excess of uronium reagents.
Difficult Purification - Byproducts from the coupling reagent.- Unreacted starting materials.- Use a coupling reagent that generates water-soluble byproducts (e.g., EDC).[4]- Optimize the stoichiometry of the reactants to drive the reaction to completion.

References

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry - PMC.
  • Vertex AI Search. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Oxetanes in Drug Discovery Campaigns - Semantic Scholar.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2019, February 17). Crown ether modified peptide interactions with model membranes.
  • Vertex AI Search. (2020, July 8).
  • Frontiers. (2020, November 11). Applications of Thiol-Ene Chemistry for Peptide Science.
  • Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • ResearchGate. (2021, July 27).
  • ACS Bio & Med Chem Au. (2023, August 13).
  • Organic Syntheses Procedure. (n.d.).
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents.
  • Wikipedia. (n.d.). Tris(2-(2-methoxyethoxy)ethyl)amine.
  • PubMed. (2008, October 15). (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)
  • ChemicalBook. (n.d.). Tris(2-(2-methoxyethoxy)ethyl)amine | 70384-51-9.
  • Vertex AI Search. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • Vertex AI Search. (2011, May 1).
  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt ....
  • BLD Pharm. (n.d.). 1421066-70-7|(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-amine.
  • ChemicalBook. (2025, July 24). 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Tetrahydro-2H-pyran-4-amine | 38041-19-9.

Sources

Method

Scalable Manufacturing Processes for Oxan-4-amine Derivatives

Application Note & Protocol Guide | Version 2.0 Executive Summary Oxan-4-amine (IUPAC: oxan-4-amine; Common: 4-aminotetrahydropyran) is a critical bioisostere for cyclohexane and morpholine moieties in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

Oxan-4-amine (IUPAC: oxan-4-amine; Common: 4-aminotetrahydropyran) is a critical bioisostere for cyclohexane and morpholine moieties in modern drug discovery. Its inclusion in Active Pharmaceutical Ingredients (APIs)—such as kinase inhibitors and GPCR ligands—improves metabolic stability and lowers lipophilicity (LogP) compared to carbocyclic analogs.

This guide addresses the engineering gap between medicinal chemistry (gram-scale) and process chemistry (kilogram-to-ton scale). While laboratory methods often rely on stoichiometric borohydrides (e.g., STAB), these are cost-prohibitive and waste-intensive at scale. This document details two scalable routes: Catalytic Reductive Amination (CRA) for bulk manufacturing and Transfer Hydrogenation for pilot-scale campaigns, alongside a robust protocol for the 4-amino-tetrahydropyran-4-carboxylic acid derivative.

Part 1: Strategic Route Selection

The synthesis of 4-aminotetrahydropyran hinges on the efficient conversion of tetrahydro-4H-pyran-4-one . The choice of route depends on facility capabilities (high-pressure ratings) and waste disposal constraints.

Comparative Analysis of Industrial Routes
FeatureRoute A: Catalytic Reductive Amination (CRA) Route B: Transfer Hydrogenation (Leuckart-Wallach) Route C: Oxime Reduction
Reagents NH₃ (gas/MeOH), H₂, Ra-Ni or Ru/CAmmonium Formate, Pd/CNH₂OH, H₂, Ra-Ni
Pressure High (20–50 bar)Atmospheric / LowModerate (5–10 bar)
Atom Economy Excellent (Water is the only byproduct)Moderate (CO₂ byproduct)Good
Scalability High (Continuous flow compatible)Medium (Batch reactors preferred)Medium (Two-step process)
Safety Profile H₂ flammability, NH₃ toxicityCO₂ outgassing, Catalyst ignitionExothermic oxime formation
Cost Low (Bulk commodity reagents)Medium (Formate cost)Medium
Decision Logic for Process Chemists

RouteSelection Start Starting Material: Tetrahydro-4H-pyran-4-one Scale Production Scale? Start->Scale RouteC Route C: Bucherer-Bergs (For Amino Acid Derivative) Start->RouteC Target: 4-Amino-4-Carboxy Derivative Press High Pressure (>20 bar) Available? Scale->Press Bulk (>100kg) RouteB Route B: Transfer Hydrogenation (NH4HCO2 + Pd/C) Med Cost / Low CapEx Scale->RouteB Pilot (<10kg) RouteA Route A: Catalytic Reductive Amination (H2 + NH3 + Ra-Ni) Lowest Cost / High CapEx Press->RouteA Yes Press->RouteB No

Figure 1: Strategic decision tree for selecting the manufacturing route based on facility constraints and target derivative.

Part 2: Critical Process Parameters (CPPs)

Before executing the protocols, the following parameters must be controlled to prevent common failure modes like bis-alkylation (formation of secondary amines) or incomplete conversion .

  • Ammonia Equivalents:

    • Requirement: Minimum 5–10 equivalents of NH₃ relative to the ketone.

    • Mechanism:[1][2][3] High ammonia concentration pushes the equilibrium toward the primary imine and suppresses the reaction of the product amine with the imine (which leads to the dimer impurity).

  • Temperature Control:

    • Optimal Range: 40°C – 60°C.

    • Risk:[4][5] Temperatures >80°C increase the risk of pyran ring opening (hydrogenolysis) or uncontrolled exotherms, particularly with Raney Nickel.

  • Catalyst Selection:

    • Raney Nickel: Cost-effective, high activity for imines. Risk:[2][4][5][6] Pyrophoric; requires careful handling under water/solvent.

    • Pd/C (5-10%): Cleaner impurity profile, preferred for transfer hydrogenation. Risk:[4][5][6] Can reduce the pyran ring if over-hydrogenated under extreme conditions (rare, but possible).

Part 3: Detailed Manufacturing Protocols

Protocol A: High-Pressure Catalytic Reductive Amination (Bulk Scale)

Target: 4-Aminotetrahydropyran Hydrochloride

Safety Warning: This protocol involves high-pressure hydrogen and ammonia gas. All equipment must be ATEX/Ex-rated. Grounding is mandatory to prevent static discharge.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)[7]

  • Ammonia (anhydrous or 7N in MeOH) (10.0 equiv)

  • Raney Nickel (sponge catalyst) (10 wt% loading)[4]

  • Hydrogen gas (H₂)

  • Solvent: Methanol (MeOH)[4][8]

Step-by-Step Workflow:

  • Reactor Loading:

    • Purge the hydrogenation reactor (Hastelloy or SS316) with N₂ three times.

    • Charge MeOH and Tetrahydro-4H-pyran-4-one.[4][8]

    • Charge Raney Nickel catalyst as a slurry in MeOH. Critical: Do not let Ra-Ni dry out; it is pyrophoric.

  • Ammonia Addition:

    • Cool reactor to 0°C.

    • Charge Ammonia (gas or solution) while stirring.

    • Hold Point: Stir for 1 hour at 10–20°C to allow equilibrium formation of the hemiaminal/imine.

  • Hydrogenation:

    • Pressurize with H₂ to 30–50 bar (435–725 psi).

    • Heat to 50°C.

    • Stir at high RPM (>800) to ensure mass transfer (H₂ is the limiting reagent in the liquid phase).

    • Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 4–8 hours).

  • Workup & Salt Formation:

    • Cool to room temperature. Vent H₂ and purge with N₂.

    • Filter catalyst through a Celite pad or sparkler filter (keep wet).

    • Concentrate filtrate to remove excess NH₃ and MeOH.

    • Salt Formation: Redissolve residue in EtOH/IPA. Add HCl (conc. aq. or gas in dioxane) dropwise at 0-5°C until pH < 2.

    • Crystallize the HCl salt by cooling to -10°C or adding MTBE as an antisolvent.

    • Filter and dry under vacuum at 45°C.

Expected Yield: 85–92% Purity: >98% (GC/HPLC)

Protocol B: Transfer Hydrogenation (Pilot/Lab Scale)

Target: 4-Aminotetrahydropyran Hydrochloride Reference: Adapted from Takeda Pharmaceutical Co. EP1535922 [1][8]

This method avoids high-pressure cylinders, using ammonium formate as both the hydrogen source and nitrogen source.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv, e.g., 4.30 g)[8]

  • Ammonium Formate (9.3 equiv, e.g., 25.0 g)

  • Pd/C (10% on activated carbon) (~100 wt% relative to ketone, or optimized to 10-20 wt% for scale)

  • Solvent: Methanol (MeOH) / Water

Step-by-Step Workflow:

  • Dissolution:

    • In a glass reactor equipped with a reflux condenser and overhead stirrer, dissolve Ammonium Formate in minimal water.

    • Add Tetrahydro-4H-pyran-4-one dissolved in MeOH.

  • Reaction:

    • Inert the vessel with Nitrogen.[9]

    • Add Pd/C catalyst carefully (wetted).

    • Stir at Room Temperature to 40°C overnight.

    • Note: Mild CO₂ evolution will occur. Ensure venting is adequate.[2][5]

  • Filtration:

    • Filter off Pd/C catalyst through Celite. Wash cake with MeOH.

  • Isolation:

    • Concentrate the filtrate to remove MeOH and water.

    • Redissolve residue in Ethanol (EtOH).

    • Add conc. HCl (1.2 equiv).

    • Evaporate solvent or precipitate with Ether/MTBE to yield white crystals.

Expected Yield: 60–75% Purity: >97%[9]

Part 4: Synthesis of Derivatives (Bucherer-Bergs)

For the amino-acid derivative 4-aminotetrahydro-2H-pyran-4-carboxylic acid , a different approach is required involving a spiro-hydantoin intermediate [2].

Workflow Diagram:

BuchererBergs Ketone Pyran-4-one Hydantoin Spiro-hydantoin Intermediate Ketone->Hydantoin 60°C, 4h Reagents (NH4)2CO3 NaCN EtOH/H2O Reagents->Hydantoin Product 4-Amino-pyran-4-carboxylic acid Hydantoin->Product Hydrolysis Hydrolysis NaOH (aq) Reflux 48h Product->Product pH Adjust (HCl) to Isoelectric Pt

Figure 2: Bucherer-Bergs synthesis pathway for carboxylic acid derivatives.

Protocol Summary:

  • Hydantoin Formation: React pyran-4-one with Ammonium Carbonate and NaCN in EtOH/Water at 60°C. Isolate the precipitated spiro-hydantoin.[1]

  • Hydrolysis: Reflux the hydantoin in 40-60% NaOH for 24–48 hours to open the ring.

  • Precipitation: Adjust pH to the isoelectric point (pH ~6–7) with HCl to precipitate the amino acid.

Part 5: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Loss of product during salt formation (high solubility).Use dry HCl in Dioxane/IPA instead of aqueous HCl. Use MTBE as antisolvent.
Dimer Impurity Low Ammonia-to-Ketone ratio.Increase NH₃ equivalents to >10. Maintain low temp during mixing.
Incomplete Reaction Catalyst poisoning or poor mass transfer (H₂).Increase stirring speed (RPM). Ensure catalyst is not exposed to air (oxidation).
Colored Product Residual metal or polymer formation.Treat free base with activated charcoal before salt formation.

References

  • Takeda Pharmaceutical Company Limited. (2005). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.[1][8] EP1535922 A1.

  • BenchChem Technical Support. (2025). Purification and Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid.

  • Nortcliffe, A., et al. (2017).[10] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.[4][10] Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[10]

  • PubChem. (2025).[6] Compound Summary: 4-Aminotetrahydropyran.[1][4][5][8][10][11] National Library of Medicine.

  • Fisher Scientific. (2022).[2] Safety Data Sheet: 4-Aminotetrahydropyran.[5]

Sources

Application

Functionalization of 3-(2-Methoxyethoxy)oxan-4-amine for library synthesis

Executive Summary This guide details the strategic functionalization of 3-(2-Methoxyethoxy)oxan-4-amine (also referred to as 3-(2-methoxyethoxy)tetrahydro-2H-pyran-4-amine) for the generation of DNA-Encoded Libraries (DE...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic functionalization of 3-(2-Methoxyethoxy)oxan-4-amine (also referred to as 3-(2-methoxyethoxy)tetrahydro-2H-pyran-4-amine) for the generation of DNA-Encoded Libraries (DEL) and fragment-based drug discovery (FBDD) sets.[1]

The scaffold represents a high-value "Escape from Flatland" building block.[1] Unlike traditional aromatic amines, this


-rich core offers improved solubility and metabolic stability.[1] However, the vicinal substitution at the C3 position introduces specific steric and electronic challenges. This document provides optimized protocols for Amidation , Reductive Amination , and Urea Formation , specifically tuned to maintain stereochemical integrity and maximize yield in parallel synthesis formats.

Scaffold Analysis & Chemical Logic

Structural Properties

The molecule features a tetrahydropyran (oxane) core with two key functionalities:[2]

  • C4-Primary Amine: The reactive handle for library expansion.

  • C3-(2-Methoxyethoxy) Tether: A polar "solubility tail" that lowers LogP and provides an intramolecular hydrogen-bond acceptor.[1]

Stereochemical Considerations: The relationship between the C3-ether and C4-amine is critical.[1] The trans-isomer (e.g., (3S,4R)) is thermodynamically preferred in many synthetic routes, placing both substituents in pseudo-equatorial positions to minimize 1,3-diaxial interactions.[1]

  • Caution: Harsh acidic conditions or high temperatures (>100°C) could theoretically promote epimerization if the ring opens/closes, though the ether linkage is generally robust.

  • Chelation Risk: The 2-methoxyethoxy motif forms a "hemi-crown ether" like pocket.[1] It can chelate Lewis acidic metals (e.g., Mg²⁺, Zn²⁺), potentially stalling metal-catalyzed cross-couplings.

Solubility & Workup Strategy

The Challenge: The molecule is highly polar. Standard aqueous extractions (EtOAc/Water) often result in product loss to the aqueous phase. The Solution:

  • Reaction Solvent: DMF or DMA is preferred over DCM to ensure solubility of the resulting polar adducts.

  • Purification: For library scale (mg), avoid aqueous workup. Use SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges for "Catch-and-Release" purification.[1]

Library Synthesis Workflows

The following diagram outlines the decision matrix for functionalizing this scaffold based on the electrophile partner.

LibraryWorkflow Start 3-(2-Methoxyethoxy) oxan-4-amine Decision Select Electrophile Start->Decision PathA Carboxylic Acids (Amidation) Decision->PathA Diversity Vector 1 PathB Aldehydes/Ketones (Reductive Amination) Decision->PathB Diversity Vector 2 PathC Isocyanates (Urea Formation) Decision->PathC Diversity Vector 3 ReagentA T3P / DIPEA (No HOBt required) PathA->ReagentA ReagentB NaBH(OAc)3 / AcOH (STAB Protocol) PathB->ReagentB ReagentC DCM / DIPEA (Direct Coupling) PathC->ReagentC QC QC: LCMS & 1H-NMR (Stereo Check) ReagentA->QC ReagentB->QC ReagentC->QC

Figure 1: Divergent synthesis workflow for oxan-4-amine library generation.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (T3P Method)

Why T3P? Propylphosphonic anhydride (T3P) is superior to HATU for this scaffold because T3P by-products are water-soluble, and it drives the reaction with sterically hindered amines (due to the C3 substituent).[1]

Reagents:

  • Scaffold: 3-(2-Methoxyethoxy)oxan-4-amine (1.0 equiv)[1]

  • Carboxylic Acid (Diversity Reagent): 1.2 equiv

  • Coupling Agent: T3P (50% in EtOAc/DMF) (2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: In a 2-dram vial or 96-well block, dissolve the Carboxylic Acid (0.1 mmol) and DIPEA (0.3 mmol) in DMF (500 µL).

  • Activation: Add T3P solution (0.2 mmol). Shake/stir for 10 minutes at RT.

  • Addition: Add the Scaffold (0.1 mmol) dissolved in DMF (200 µL).

  • Incubation: Seal and shake at RT for 16 hours .

    • Note: If the acid is extremely hindered, heat to 50°C.

  • Workup (SCX Method):

    • Dilute reaction with MeOH (1 mL).

    • Load onto a pre-conditioned SCX-2 cartridge (1 g).[1]

    • Wash with MeOH (3 x 2 mL) to remove non-basic impurities (unreacted acid, T3P residues).

    • Elute product with 2M NH₃ in MeOH (3 mL).

    • Concentrate in vacuo.

Protocol B: Reductive Amination (STAB Method)

Mechanism: Sodium Triacetoxyborohydride (STAB) allows for the "one-pot" formation of the imine and subsequent reduction without reducing the aldehyde/ketone partner directly.

Reagents:

  • Scaffold: 1.0 equiv

  • Aldehyde/Ketone: 1.2 equiv[1]

  • Reductant: NaBH(OAc)₃ (STAB) (2.5 equiv)[1]

  • Acid Catalyst: Acetic Acid (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF[1][3]

Step-by-Step:

  • Imine Formation: Combine Scaffold (0.1 mmol) and Aldehyde (0.12 mmol) in DCE (1 mL). Add Acetic Acid (0.1 mmol).

  • Equilibration: Shake for 1 hour at RT. (Crucial for sterically hindered ketones).

  • Reduction: Add STAB (0.25 mmol) as a solid or suspension.

  • Reaction: Shake at RT for 16–24 hours.

  • Quench: Add 10% NaHCO₃ (0.5 mL). Vigorous gas evolution will occur.

  • Extraction:

    • Add DCM (2 mL). Phase separate (hydrophobic frit or centrifugation).

    • Collect organic layer.

    • Optional: If the product is very polar (LogP < 0), use 3:1 CHCl₃:IPA for extraction.

Protocol C: Urea Synthesis

Reagents:

  • Scaffold: 1.0 equiv

  • Isocyanate (R-NCO): 1.1 equiv[1]

  • Base: Et₃N (1.5 equiv)

  • Solvent: DCM (Anhydrous)[1]

Step-by-Step:

  • Dissolve Scaffold (0.1 mmol) and Et₃N (0.15 mmol) in DCM (1 mL).

  • Cool to 0°C (ice bath or cryo-block) to prevent bis-addition.

  • Add Isocyanate (0.11 mmol) slowly.

  • Warm to RT and shake for 4 hours.

  • Scavenging: Add polymer-supported Trisamine (PS-Trisamine) resin (3 equiv relative to excess isocyanate) to scavenge unreacted electrophile.[1] Shake for 4 hours.

  • Filter and concentrate.

QC and Troubleshooting Data

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield (Amidation) Steric clash between C3-ether and bulky acids.[1]Switch from HATU to T3P ; Increase Temp to 60°C.
Product in Aqueous Waste High polarity of the methoxyethoxy tail.Do not use water wash. Use SCX-2 cartridges or evaporate DMF and direct-inject to Prep-HPLC.[1]
Epimerization High temperature or strong Lewis acids.Keep reaction pH > 4 during workup; avoid temps > 80°C.
Metal Poisoning C3-tail chelating Pd/Cu catalysts.[1]In cross-couplings (Buchwald), use bidentate ligands (e.g., Xantphos) that out-compete the ether tail.
Analytical Checkpoints
  • 1H-NMR: Monitor the C4-H proton. In the trans-isomer (axial-axial coupling), this proton typically appears as a triplet of triplets (tt) or similar multiplet with large coupling constants (

    
    ).[1] In the cis-isomer, the coupling constants are smaller (
    
    
    
    ).[1]
  • LCMS: Use a polar mobile phase (e.g., 5% to 95% ACN in 0.1% Formic Acid). The ether tail often flies as

    
     and 
    
    
    
    .

References

  • General Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • T3P Amide Coupling: Dunetz, J. R., et al. (2016). "T3P: The Reagent of Choice for Large-Scale Amide Couplings."[1] Organic Process Research & Development. Link[1]

  • Tetrahydropyran Scaffolds in Drug Discovery: Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]

  • Building Block Source: Enamine Store - Heterocyclic Building Blocks. Link

  • Amide Coupling with Hindered Amines: Due-Hansen, M. E., et al. (2016).[4][5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4][5] Organic & Biomolecular Chemistry. Link

Sources

Method

Application Note: Optimization of Nucleophilic Substitution Reactions Utilizing Oxan-4-amines

Introduction & Mechanistic Causality Oxan-4-amine (4-aminotetrahydropyran) has emerged as a highly privileged bifunctional building block in modern medicinal chemistry and drug discovery. The incorporation of the oxane (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Oxan-4-amine (4-aminotetrahydropyran) has emerged as a highly privileged bifunctional building block in modern medicinal chemistry and drug discovery. The incorporation of the oxane (tetrahydropyran) ring in place of a standard cyclohexyl or aliphatic moiety provides profound pharmacokinetic advantages. Specifically, it typically lowers the cLogP by 1.0–1.5 units, pushing lead compounds into the optimal physicochemical space, while the ethereal oxygen electronically deactivates adjacent carbons, effectively blocking CYP450-mediated hydroxylation at the 4-position 1.

From a synthetic perspective, the primary amine of oxan-4-amine serves as a versatile nucleophile. However, the steric bulk of the saturated six-membered ring dictates specific reaction trajectories:

  • Nucleophilic Aromatic Substitution (SNAr): When reacting with electron-deficient aryl or heteroaryl halides, the bulky oxane ring can hinder the formation of the anionic Meisenheimer complex. Consequently, these reactions require elevated temperatures (80–150 °C) and polar aprotic solvents (e.g., NMP, DMF) to stabilize the transition state 2.

  • Aliphatic Nucleophilic Substitution (SN2): In standard alkylations, the steric hindrance of the oxane ring can promote competing elimination (E2) pathways if the electrophile is also hindered. This necessitates the careful selection of mild inorganic bases and optimized solvent polarities to favor substitution.

Reaction Pathway Decision Matrix

The selection of the N-functionalization pathway depends entirely on the electronic and steric nature of the electrophile.

ReactionDecisionTree Start Oxan-4-amine (Nucleophile) Elec Electrophile Type Start->Elec ArX Electron-Deficient Aryl/Heteroaryl Halide Elec->ArX sp2 Carbon AlkX Primary/Secondary Alkyl Halide Elec->AlkX sp3 Carbon Carbonyl Aldehyde/Ketone Elec->Carbonyl C=O Bond SNAr SNAr Pathway Solvent: NMP/DMF/iPrOH Base: DIPEA/K2CO3 Temp: 80-150°C ArX->SNAr SN2 SN2 Pathway Solvent: MeCN/DMF Base: K2CO3/Cs2CO3 Temp: RT-80°C AlkX->SN2 RedAm Reductive Amination Solvent: DCE/MeOH Reagent: NaBH(OAc)3 Temp: RT Carbonyl->RedAm

Caption: Decision tree for oxan-4-amine N-functionalization based on electrophile characteristics.

Quantitative Data: Reaction Optimization Matrix

To establish a self-validating protocol, the following table summarizes the optimized conditions for various nucleophilic substitutions involving oxan-4-amines, derived from validated medicinal chemistry campaigns 342.

Reaction TypeElectrophile ExampleSolventBaseTemp (°C)Time (h)Expected YieldMechanistic Rationale
SNAr 2-Chloro/Fluoro-pyridineNMP or DMFDIPEA (2.0 eq)100–12012–2465–85%Polar aprotic solvent stabilizes the anionic Meisenheimer intermediate.
SNAr 4,6-DichloropyrimidineIsopropanolDIPEA (2.0 eq)1002470–90%Protic solvent facilitates substitution on highly reactive pyrimidines 3.
SNAr FluoronitrobenzeneDMFK₂CO₃ (2.5 eq)80–1008–1675–95%Inorganic base effectively scavenges HF, driving the equilibrium forward.
SN2 Primary Alkyl BromideMeCNK₂CO₃ (2.0 eq)60–804–1260–80%MeCN provides optimal solubility while minimizing E2 elimination side reactions.
SN2 Benzyl ChlorideDMFCs₂CO₃ (1.5 eq)RT–502–680–95%Cesium effect enhances the nucleophilicity of the amine at lower temperatures.

Experimental Protocols

Protocol A: General SNAr of Oxan-4-amine with Heteroaryl Halides

This protocol is widely utilized in the synthesis of kinase inhibitors (e.g., optimizing pyridinylimidazole scaffolds 2) and antiviral benzimidazole derivatives [[4]]().

  • Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. NMP is chosen over DMF for reactions requiring temperatures >120 °C due to its higher boiling point and superior thermal stability.

  • Self-Validation: The protocol includes an LC-MS monitoring step that confirms the consumption of the starting material and the presence of the product mass, validating the reaction prior to workup.

Step-by-Step Methodology:

  • Preparation: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 eq) and oxan-4-amine hydrochloride (1.2 mmol, 1.2 eq).

  • Solvent & Base Addition: Suspend the reagents in anhydrous NMP (3.0 mL). Add DIPEA (3.0 mmol, 3.0 eq) dropwise. (Note: The excess base is required to neutralize the hydrochloride salt of the amine and scavenge the acid generated during the reaction).

  • Reaction Execution: Seal the vial and subject the mixture to microwave irradiation at 120 °C for 45 minutes (alternatively, heat in a conventional oil bath at 120 °C for 16 hours).

  • In-Process Monitoring: Sample 5 µL of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS. The reaction is validated when the starting electrophile peak is consumed and the product mass [M+H]⁺ is the dominant signal.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with half-saturated aqueous NaHCO₃ (3 × 10 mL) to remove NMP and DIPEA salts. Wash the organic layer with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0-10% MeOH in DCM) to afford the pure N-(oxan-4-yl)heteroarylamine.

Protocol B: Base-Promoted N-Alkylation (SN2) of Oxan-4-amine
  • Causality & Design: For SN2 alkylations, over-alkylation (formation of tertiary amines) is a common side reaction. Using a slight excess of the oxan-4-amine relative to the alkyl halide, combined with a mild inorganic base (K₂CO₃) in MeCN, maximizes the yield of the secondary amine while suppressing E2 elimination.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve oxan-4-amine free base (1.5 mmol, 1.5 eq) in anhydrous MeCN (10 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 mmol, 2.0 eq). Stir the suspension at room temperature for 10 minutes.

  • Electrophile Addition: Add the primary alkyl bromide (1.0 mmol, 1.0 eq) dropwise over 5 minutes.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 70 °C under a nitrogen atmosphere for 8 hours.

  • Workup & Purification: Cool to room temperature and filter the mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (15 mL). Concentrate the filtrate and purify via reverse-phase Prep-HPLC to isolate the target secondary amine.

Experimental Workflow Visualization

SNArWorkflow Prep 1. Reagent Prep Oxan-4-amine + Electrophile + DIPEA React 2. Reaction Heat at 100-120°C (Thermal/Microwave) Prep->React Monitor 3. Monitor LC-MS / TLC Check for completion React->Monitor Workup 4. Workup Aq. Quench & Extract (EtOAc or DCM) Monitor->Workup Purify 5. Purification Silica Gel Chromatography or Prep-HPLC Workup->Purify

Caption: Standardized 5-step workflow for the SNAr of oxan-4-amines.

References

  • 4 Title: WO2024028893A1 - Substituted benzimidazoles for treating viral diseases Source: google.com (Google Patents) URL:

  • 2 Title: Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 Source: nih.gov (PMC) URL:[Link]

Sources

Application

Application Note: Protecting Group Strategies for 3-(2-Methoxyethoxy)oxan-4-amine

Introduction & Chemical Context 3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8) is a highly versatile aliphatic amine building block utilized in the synthesis of complex pharmaceuticals and advanced materials. Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8) is a highly versatile aliphatic amine building block utilized in the synthesis of complex pharmaceuticals and advanced materials. Structurally, it features a tetrahydropyran (oxan) core, a primary amine at the C4 position, and a 2-methoxyethoxy substituent at the C3 position. The primary amine is highly nucleophilic and prone to unwanted side reactions (e.g., over-alkylation, unintended acylation, or oxidation) during multi-step synthetic sequences. Consequently, masking this amine with a robust, orthogonal protecting group (PG) is a critical prerequisite for downstream functionalization[1].

The presence of the ether linkages (both the cyclic oxan oxygen and the acyclic methoxyethoxy chain) dictates the chemoselectivity requirements. Ethers are generally stable to basic conditions, mild acids, and reductive environments, but they can undergo cleavage in the presence of strong Lewis acids (e.g.,


) or harsh, concentrated aqueous acids at elevated temperatures. Therefore, PG strategies must rely on installation and cleavage conditions that avoid these extremes[1].

Strategic Workflow & Orthogonality

Selecting the appropriate protecting group depends entirely on the downstream synthetic environment. The three most reliable strategies for aliphatic amines like 3-(2-Methoxyethoxy)oxan-4-amine are the tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) groups[1].

PG_Strategies SM 3-(2-Methoxyethoxy) oxan-4-amine Boc Boc-Amine (Cleavage: Mild Acid) SM->Boc Boc2O, Et3N DCM, RT Cbz Cbz-Amine (Cleavage: Hydrogenolysis) SM->Cbz Cbz-Cl, NaHCO3 THF/H2O, 0°C Fmoc Fmoc-Amine (Cleavage: Mild Base) SM->Fmoc Fmoc-OSu, DIPEA DCM, RT

Figure 1: Orthogonal protecting group strategies for 3-(2-Methoxyethoxy)oxan-4-amine.

Quantitative Comparison of Protecting Groups

To facilitate rapid decision-making, the following table summarizes the empirical data regarding the installation and cleavage of these protecting groups on tetrahydropyran-4-amine derivatives[2].

Protecting GroupReagentTypical YieldDeprotection ConditionsOrthogonality & Stability Profile
Boc

,

85–95%TFA/DCM (1:1) or 4M HCl in DioxaneStable to strong bases, nucleophiles, and catalytic hydrogenation. Labile to mild acid.
Cbz Cbz-Cl,

80–90%

, Pd/C (Hydrogenolysis)
Stable to mild acids (e.g., TFA) and mild bases. Labile to strong acids and hydrogenation.
Fmoc Fmoc-OSu, DIPEA80–92%20% Piperidine in DMFStable to acids and hydrogenation. Highly labile to secondary amines (bases).

Detailed Experimental Protocols

Protocol A: N-Boc Protection (Acid-Labile Strategy)

The Boc group is the industry standard for aliphatic amine protection due to its atom economy, ease of installation, and the volatility of its byproducts (isobutylene and


) during deprotection[1],[2].
  • Causality & Design: Di-tert-butyl dicarbonate (

    
    ) is highly selective for primary amines. Triethylamine (
    
    
    
    ) is utilized as a non-nucleophilic base to neutralize any trace acid and maintain the amine in its active, unprotonated state. Dichloromethane (DCM) is selected as the solvent because of its excellent solvating power for both the polar starting material and the non-polar product, as well as its low boiling point which simplifies concentration[2].
  • Self-Validation: Analyze the crude mixture via TLC (Silica gel, EtOAc/Hexanes). The starting material is ninhydrin-positive (stains purple/pink). The successful formation of the Boc-protected product is confirmed by a ninhydrin-negative spot with a higher

    
     value. 
    
    
    
    NMR validation will reveal a prominent singlet at ~1.40 ppm integrating to 9 protons (the tert-butyl group), and the C4 methine proton will shift downfield due to the deshielding effect of the newly formed carbamate.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(2-Methoxyethoxy)oxan-4-amine (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add

    
     (1.5 eq) dropwise at room temperature. Stir for 10 minutes to ensure complete homogenization.
    
  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     (1.1 eq) dropwise. (Note: Cooling prevents the exothermic decomposition of 
    
    
    
    and minimizes potential side reactions).
  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: N-Cbz Protection (Hydrogenolysis-Labile Strategy)

When downstream steps require acidic conditions (e.g., Boc cleavage of another residue), the Cbz group provides perfect orthogonality[1].

  • Causality & Design: Benzyl chloroformate (Cbz-Cl) is a highly reactive acylating agent. To prevent the acylation of water while keeping the amine unprotonated, Schotten-Baumann conditions are employed using a biphasic mixture of THF and aqueous

    
    . The weak inorganic base neutralizes the HCl generated during the reaction without hydrolyzing the Cbz-Cl as rapidly as stronger bases (like NaOH) would.
    
  • Self-Validation: The starting aliphatic amine is UV-inactive. The successful installation of the Cbz group introduces a phenyl ring, rendering the product strongly UV-active at 254 nm on a TLC plate. This binary UV-inactive to UV-active transition serves as an immediate, self-validating checkpoint for reaction success.

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.0 eq) in a 1:1 mixture of THF and saturated aqueous

    
     (0.15 M overall concentration).
    
  • Reagent Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Add Cbz-Cl (1.2 eq) dropwise over 15 minutes.

  • Propagation: Maintain stirring at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Workup: Dilute the mixture with EtOAc and separate the layers. Extract the aqueous layer with EtOAc (2x). Wash the combined organics with 0.1 M HCl (to remove unreacted amine), water, and brine. Dry over

    
     and concentrate.
    
Protocol C: N-Fmoc Protection (Base-Labile Strategy)

Fmoc protection is ideal for solid-phase synthesis or when both acid-labile and hydrogenolysis-labile groups are present elsewhere in the molecule[1].

  • Causality & Design: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is explicitly chosen over Fmoc-Cl. Fmoc-Cl is excessively reactive and can promote the formation of dipeptides or oligomers in complex mixtures. Fmoc-OSu is a milder, more controlled reagent. N,N-Diisopropylethylamine (DIPEA) is used due to its steric bulk, which prevents it from acting as a nucleophile while effectively scavenging the N-hydroxysuccinimide byproduct.

  • Self-Validation: The Fmoc group is highly chromophoric. Reaction completion can be monitored by TLC (UV detection). Furthermore, during the eventual deprotection step (using 20% piperidine), the cleavage can be quantitatively self-validated by measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm, ensuring absolute precision in yield calculation.

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add Fmoc-OSu (1.05 eq) in a single portion at room temperature.

  • Propagation: Stir the reaction mixture at room temperature for 2–4 hours.

  • Workup: Wash the organic layer directly with 5% aqueous citric acid to remove DIPEA, followed by saturated

    
     to remove the N-hydroxysuccinimide byproduct. Dry and concentrate.
    

References

Sources

Method

Application Note: Solvent Strategy for Methoxyethoxy (ME) Functionalized Substrates

Abstract The presence of methoxyethoxy (ME) side chains—common in PEG linkers, PROTACs, and antibody-drug conjugates (ADCs)—introduces a unique set of synthetic challenges known as the "Podand Effect." Unlike simple alky...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The presence of methoxyethoxy (ME) side chains—common in PEG linkers, PROTACs, and antibody-drug conjugates (ADCs)—introduces a unique set of synthetic challenges known as the "Podand Effect." Unlike simple alkyl chains, ME groups possess hemi-labile oxygen donors that can intramolecularly chelate metal centers, drastically altering reactivity and selectivity in organometallic reactions.[1] Furthermore, their amphiphilic nature complicates purification and solvent choice.[1] This guide provides a rational framework for solvent selection, moving beyond traditional toxic glymes to green alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME), ensuring high-yield functionalization of ME-containing substrates.[1]

Mechanistic Insight: The "Podand" Chelation Trap

The critical failure mode in reactions involving ME side chains is Intramolecular Competitve Chelation .

When a substrate containing a 2-methoxyethoxy group undergoes metallation (e.g., Grignard formation, Lithiation), the ether oxygens on the side chain act as internal Lewis bases.[1] They coordinate to the metal center (


), forming a stable 5-membered chelate ring.[1]
  • The Consequence: The metal center becomes sterically crowded and electronically satisfied by its own tail. This "wrapped" species is thermodynamically stable but kinetically inert toward external electrophiles.[1]

  • The Solution: You must select a solvent with a Donor Number (DN) high enough to out-compete the internal ME chain for metal coordination, or use a non-coordinating solvent to exploit the chelation for directed lithiation.

Visualization: The Chelation Competition

The following diagram illustrates the competition between the internal ME side chain and the external solvent.

ChelationMechanism cluster_Trap Path A: The Podand Trap (Non-Polar Solvent) cluster_Solvated Path B: Solvent Displacement (Donor Solvent) Substrate ME-Substrate-X (Halide Precursor) Metal Metal Source (Mg/Li) Substrate->Metal Activation Trapped Internally Chelated Species (Low Reactivity) Metal->Trapped In Toluene/Hexane (Internal O-Coordination) Active Solvent-Coordinated Species (High Reactivity) Metal->Active In 2-MeTHF/THF (External O-Coordination) Trapped->Active Add Lewis Base (TMEDA/DME)

Caption: Path A shows the "Podand Trap" where the side chain deactivates the metal. Path B shows the desired state where a donor solvent (2-MeTHF) displaces the side chain.

Solvent Selection Matrix

Do not default to Dichloromethane (DCM) or standard THF.[1] Use this matrix to select the optimal solvent based on reaction type and Green Chemistry principles.

Reaction ClassChallengeRecommended SolventGreen Alternative?Rationale
Grignard / Lithiation Internal chelation passivates metal.[1]2-MeTHF (2-Methyltetrahydrofuran)✅ YesHigher boiling point (80°C) than THF; strong coordination breaks internal chelation; separates easily from water during workup.[1]
Nucleophilic Substitution (SN2) "Caging" of nucleophile by protic solvents.[1]DMSO / EtOAc (Binary Mixture)✅ YesReplaces DMF.[1] The binary mix allows tuning of polarity to dissolve amphiphilic ME chains while keeping the nucleophile active.
Cross-Coupling (Suzuki/Heck) Catalyst poisoning by ME chain.[1]CPME (Cyclopentyl methyl ether)✅ YesLow peroxide formation; low water miscibility; stable under basic conditions required for coupling.[1]
Peptide/Linker Coupling High viscosity; solubility of PEG chain.[1][2]NBP (N-Butylpyrrolidinone)✅ YesSuperior alternative to NMP/DMF; excellent solubility for long methoxyethoxy chains (PEG > 4 units).[1]

Detailed Protocols

Protocol A: Organometallic Functionalization of ME-Substrates

Target: Creating a Grignard reagent from 1-bromo-4-(2-methoxyethoxy)benzene.

Context: Standard Grignard formation in diethyl ether often fails here because the ME chain wraps the Mg surface, stopping the reaction (surface passivation).

Materials:

  • Substrate: ME-Aryl Halide (1.0 eq)[1]

  • Solvent: Anhydrous 2-MeTHF (stabilized with BHT)

  • Reagent: Magnesium turnings (1.2 eq), Iodine crystal (catalytic)[1]

  • Activator: DIBAL-H (0.01 eq) or LiCl (0.5 eq - optional for TurboGrignard)[1]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Activation (Critical Step): Add Mg turnings. Dry stir for 5 mins. Add a single crystal of Iodine.[1] Heat gently with a heat gun until iodine vapor sublimes, etching the Mg surface.

  • Solvent Charge: Add anhydrous 2-MeTHF to cover the Mg.

    • Why 2-MeTHF? Its Lewis basicity is sufficient to solvate the Mg species, preventing the ME side chain from collapsing onto the metal.

  • Initiation: Add 5% of the substrate solution. If reaction does not start (exotherm/color change), add 0.01 eq of DIBAL-H (acts as a scavenger and surface activator).[1]

  • Controlled Addition: Add remaining substrate dropwise, maintaining a gentle reflux (approx. 80°C).

    • Note: The higher boiling point of 2-MeTHF (vs THF) allows for faster kinetics without pressurization.

  • Digestion: Stir at 60°C for 1 hour.

  • Quality Control: Aliquot 0.1 mL, quench with MeOD. Analyze via NMR. Look for the disappearance of the C-Br bond and the shift of the ortho-protons.

Protocol B: Green Synthesis of PEG-Linkers (Williamson Ether)

Target: Attaching an ME side chain to a phenol core.[1]

Context: Replacing DMF (reprotoxic) with a green binary solvent system.

Materials:

  • Substrate: Phenol derivative (1.0 eq)[1]

  • Linker: 1-bromo-2-(2-methoxyethoxy)ethane (1.1 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: CPME / t-Amyl Alcohol (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Blending: Mix Cyclopentyl methyl ether (CPME) and t-Amyl Alcohol.

    • Why this mix? CPME is hydrophobic (good for workup) but dissolves organic substrates well.[1] t-Amyl Alcohol increases the solubility of the carbonate base without quenching the nucleophile as aggressively as methanol.

  • Reaction Setup: Combine phenol, base, and solvent.[1] Stir at room temperature for 15 mins to form the phenoxide.

  • Alkylation: Add the ME-bromide linker.[1]

  • Heating: Heat to 90°C (azeotropic removal of water is possible if using a Dean-Stark trap, as CPME forms azeotropes with water).

  • Workup (The CPME Advantage):

    • Cool to RT.

    • Add water directly to the reaction vessel.

    • Phase Separation: CPME is hydrophobic.[1] The organic product stays in the CPME layer; salts and unreacted base partition into the water. No extraction solvent (DCM/EtOAc) is needed. [1]

  • Concentration: Separate the organic layer and evaporate.

Decision Tree: Workflow Optimization

Use this logic flow to determine the correct experimental setup.

SolventDecision Start Start: ME-Substrate Reaction Type Reaction Type? Start->Type Metal Metal Mediated (Grignard/Li/Pd) Type->Metal Nucleo Nucleophilic Sub (SN2/Linker) Type->Nucleo Q_Chelation Is Chelation a Risk? (Short chain < 4 units) Metal->Q_Chelation Solvent_C Use CPME/Alcohol Mix (Green Phase Sep) Nucleo->Solvent_C Standard Solubility Solvent_D Use DMSO/EtOAc (High Solubility) Nucleo->Solvent_D Poor Solubility Solvent_A Use 2-MeTHF (Displace Internal Ligand) Q_Chelation->Solvent_A Yes (Deactivate Trap) Solvent_B Use Toluene + TMEDA (Enforce Chelation) Q_Chelation->Solvent_B No (Directed Lithiation)

Caption: Decision tree for selecting solvents based on reaction mechanism and solubility requirements.

References

  • Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1] ChemSusChem.[1] Link[1]

  • Lipshutz, B. H., et al. (2011).[1] Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature.[1] Aldrichimica Acta.[1] Link

  • Watanabe, K. (2013).[1] The unique properties of Cyclopentyl Methyl Ether (CPME) as a green solvent. Zeon Corporation Technical Report.[1] Link

  • Kudo, H., et al. (2022).[1] Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes.[3][4][5][6] Frontiers in Chemistry.[1] Link

  • Byrne, F. P., et al. (2016).[1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1][7][8][9] Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 3-(2-Methoxyethoxy)oxan-4-amine synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Yield Optimization, Stereocontrol, and Purification Introduction: The "Hidden" Complexity of Functionalized Pyrans You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Yield Optimization, Stereocontrol, and Purification

Introduction: The "Hidden" Complexity of Functionalized Pyrans

You are likely synthesizing 3-(2-Methoxyethoxy)oxan-4-amine (also known as 4-amino-3-(2-methoxyethoxy)tetrahydropyran) as a scaffold for kinase inhibitors or CNS-active agents. While it appears deceptively simple, this molecule presents a "perfect storm" of synthetic challenges:

  • Regiochemistry: Controlling the opening of the 3,4-epoxytetrahydropyran precursor.

  • Stereochemistry: The cis/trans relationship between the C3-ether and C4-amine is thermodynamically sensitive.

  • Polarity: The product is highly water-soluble, making traditional aqueous workups yield-killing traps.

This guide bypasses standard textbook definitions to address the specific failure points encountered in the lab.

Module 1: The Precursor Workflow (Visualized)

Before addressing specific failures, verify your route against this standard high-yield workflow.

SynthesisWorkflow Start 3,6-Dihydro-2H-pyran Epoxide 3,7-Dioxabicyclo[4.1.0]heptane (3,4-Epoxytetrahydropyran) Start->Epoxide mCPBA or Oxone Alcohol 3-(2-Methoxyethoxy)oxan-4-ol (Regio-isomer mix possible) Epoxide->Alcohol 2-Methoxyethanol BF3·OEt2 (Cat.) Ketone 3-(2-Methoxyethoxy)oxan-4-one Alcohol->Ketone Dess-Martin or Swern Oxidation Target 3-(2-Methoxyethoxy)oxan-4-amine (Target) Ketone->Target Reductive Amination NH4OAc / NaBH(OAc)3

Figure 1: Validated synthetic pathway for 3,4-disubstituted pyrans. Note that the reductive amination step determines the final stereochemistry.

Module 2: Troubleshooting Guides (Q&A)

Ticket #101: "I'm losing 60% of my yield during the epoxide opening."

User Report:

"I am reacting 3,4-epoxytetrahydropyran with 2-methoxyethanol using sulfuric acid. The TLC shows a mess, and I isolate mostly polymerization byproducts."

Root Cause Analysis: The 3,4-epoxytetrahydropyran ring is highly strained. Strong Brønsted acids (like


) trigger cationic polymerization of the epoxide (creating polyethers) rather than the desired nucleophilic opening. Furthermore, the inductive effect of the pyran oxygen makes C4 more electrophilic, but steric factors can complicate regioselectivity.

The Solution: Lewis Acid Catalysis Switch from Brønsted acids to a mild Lewis acid to activate the epoxide without generating a "hot" carbocation.

Optimized Protocol:

  • Reagents: 3,4-epoxytetrahydropyran (1.0 eq), 2-methoxyethanol (5.0 eq - acts as solvent/reactant),

    
     (0.1 eq).
    
  • Procedure:

    • Dissolve epoxide in neat 2-methoxyethanol under

      
      .
      
    • Cool to 0°C (Critical to prevent polymerization).

    • Add

      
       dropwise.
      
    • Allow to warm to RT slowly over 4 hours.

  • Why this works: Boron trifluoride coordinates to the epoxide oxygen, weakening the C-O bonds enough for the weak nucleophile (alcohol) to attack, but not enough to trigger rapid polymerization [1].

Ticket #102: "Reductive Amination gave me the wrong diastereomer."

User Report:

"I need the cis-isomer, but I'm getting a 1:1 mixture or mostly trans. I used


 in methanol."

Root Cause Analysis: The stereochemical outcome of reductive amination on a substituted cyclohexanone (or pyranone) is dictated by the hydride attack vector.

  • Small Hydrides (

    
    , 
    
    
    
    ):
    Attack from the axial direction is favored, leading to the equatorial amine (thermodynamic product).
  • Chelation Control: The oxygen at C3 can chelate with the reducing agent, directing the hydride delivery.

The Solution: Reagent Swap & Solvent Control To favor the cis-isomer (often the kinetic product if axial attack is hindered, or thermodynamic depending on ring conformation), you must switch to Sodium Triacetoxyborohydride (


)  in 1,2-Dichloroethane (DCE) .

Comparative Data: Reductive Amination Conditions

VariableCondition A (Standard)Condition B (Optimized)
Reducing Agent


Solvent Methanol (MeOH)DCE or THF
Mechanism Equilibrium-driven imine formationDirect reductive amination
Cis:Trans Ratio ~50:50Typically >90:10 (substrate dependent)
Side Reactions Alcohol reduction (low)Minimal

Protocol (Abdel-Magid Method [2]):

  • Mix Ketone (1.0 eq) and Ammonium Acetate (or amine source) (1.5 eq) in DCE.

  • Add

    
     (1.4 eq) in one portion.
    
  • Stir at RT for 16-24h.

  • Note:

    
     is sterically bulky and less basic, preventing epimerization of the 
    
    
    
    -center (the C3-ether stereocenter).
Ticket #103: "My product disappears during aqueous workup."

User Report:

"The reaction looks great on LCMS, but after extracting with Ethyl Acetate/Water, the organic layer is empty. The product is stuck in the water."

Root Cause Analysis: Your product is a low-molecular-weight amino-ether. It is highly polar and forms hydrogen bonds with water. At neutral or acidic pH, the amine is protonated (


), making it 100% water-soluble. Even at basic pH, the ether oxygens make it "water-loving."

The Solution: "Catch and Release" Purification Do not use liquid-liquid extraction (LLE). Use Strong Cation Exchange (SCX) chromatography.

Step-by-Step Recovery:

  • Load: Dilute your crude reaction mixture (after removing solvent) in MeOH. Load onto a pre-conditioned SCX-2 cartridge (sulfonic acid resin).

  • Wash: Flush the cartridge with 3-4 column volumes of MeOH .

    • Result: Non-basic impurities (starting material ketone, unreacted alcohol) wash through. The amine product binds tightly to the acidic resin.

  • Release: Elute with 2M

    
     in MeOH .
    
    • Result: The ammonia deprotonates the product, releasing it from the resin.

  • Concentrate: Evaporate the ammoniacal methanol to yield pure free base amine.

Module 3: Troubleshooting Logic Tree

Use this flowchart to diagnose yield issues in real-time.

Troubleshooting Start Start: Low Yield Detected StepCheck Which step failed? Start->StepCheck Epoxide Epoxide Opening StepCheck->Epoxide RedAm Reductive Amination StepCheck->RedAm Workup Workup/Isolation StepCheck->Workup Polymer Issue: Polymerization/Goo? Epoxide->Polymer Conversion Issue: Low Conversion? RedAm->Conversion Stereo Issue: Wrong Isomer? RedAm->Stereo Lost Issue: Product in Aqueous? Workup->Lost Lewis Action: Switch to BF3·OEt2 Keep Temp < 0°C Polymer->Lewis Dry Action: Add Ti(OiPr)4 as scavenger Conversion->Dry Stab Action: Use NaBH(OAc)3 in DCE Stereo->Stab Scx Action: Use SCX-2 Resin (Catch & Release) Lost->Scx

Figure 2: Decision matrix for troubleshooting synthetic failures.

References

  • Epoxide Opening Selectivity

    • Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984 (8), 629-656.

  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al.[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.

  • Purification of Polar Amines

    • Henderson, A. P., et al. "The use of scavengers and catch-and-release reagents in organic synthesis." Green Chemistry, 2016 , 18, 1171-1181.

Sources

Optimization

Purification methods for 3-(2-Methoxyethoxy)oxan-4-amine impurities

Technical Support Center: Purification of 3-(2-Methoxyethoxy)oxan-4-amine Topic: Purification & Impurity Management for 3-(2-Methoxyethoxy)tetrahydro-2H-pyran-4-amine Audience: Medicinal Chemists, Process Development Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(2-Methoxyethoxy)oxan-4-amine

Topic: Purification & Impurity Management for 3-(2-Methoxyethoxy)tetrahydro-2H-pyran-4-amine Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide, Troubleshooting, FAQs

Part 1: Technical Overview & Impurity Profiling

3-(2-Methoxyethoxy)oxan-4-amine (also referred to as 3-(2-methoxyethoxy)tetrahydro-2H-pyran-4-amine) is a densely functionalized heterocyclic building block often employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its structure features two contiguous chiral centers (C3 and C4), leading to cis and trans diastereomers.

The synthesis typically proceeds via the reductive amination of 3-(2-methoxyethoxy)tetrahydro-4H-pyran-4-one . Consequently, the impurity profile is dominated by stereoisomers, over-alkylation byproducts, and reductive side reactions.

Common Impurity Profile
Impurity TypeChemical IdentityOrigin/CauseRemoval Strategy
Stereoisomers cis-/ trans-diastereomersNon-stereoselective reduction of the imine intermediate.Column chromatography or fractional crystallization of salts.
Side Product 3-(2-methoxyethoxy)tetrahydro-2H-pyran-4-olDirect reduction of the ketone starting material (competing pathway).Acid-base extraction (impurity remains in organic phase at acidic pH).
Starting Material 3-(2-methoxyethoxy)tetrahydro-4H-pyran-4-oneIncomplete conversion.Acid-base extraction or derivatization (bisulfite wash).
Dimer Bis(3-(2-methoxyethoxy)oxan-4-yl)amineOver-alkylation during reductive amination.Chromatography; controlled by stoichiometry.

Part 2: Purification Protocols

Protocol A: Acid-Base Extraction (Primary Cleanup)

Best for removing non-basic impurities like the alcohol side-product and unreacted ketone.

  • Dissolution : Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Acidification : Extract the organic layer with 1M HCl (aq) (3x volumes).

    • Mechanism: The amine converts to the water-soluble hydrochloride salt. The alcohol and ketone impurities remain in the organic layer.

  • Wash : Wash the combined aqueous acidic layers with fresh DCM to remove entrained non-basic organics.

  • Basification : Cool the aqueous layer to 0–5°C. Slowly adjust pH to >12 using 6M NaOH or 50% NaOH .

    • Note: High pH is critical to fully break the salt of the ether-amine, which may form strong hydrogen bonds.

  • Extraction : Extract the free base into DCM (3x).

  • Drying : Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Separation of Cis/Trans Isomers (Chromatography)

Required when a specific diastereomer is needed for SAR studies.

  • Stationary Phase : Silica Gel (40–63 µm).

  • Mobile Phase : DCM : Methanol : NH₄OH (95 : 4.5 : 0.5).

    • Tip: The ammonium hydroxide is essential to prevent peak tailing caused by the interaction of the amine with acidic silanols.

  • Elution Order : Typically, the cis-isomer (intramolecular H-bond stabilized) elutes before the trans-isomer, though this can reverse depending on the specific conformation of the 2-methoxyethoxy tail.

Protocol C: Hydrochloride Salt Formation (Final Polishing)

Best for long-term storage and handling of the oil as a solid.

  • Dissolve the purified free base in Diethyl Ether or MTBE (10 mL/g).

  • Cool to 0°C under nitrogen.

  • Dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).

  • A white precipitate should form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter under nitrogen (hygroscopic!) and wash with cold ether.

  • Dry in a vacuum oven at 40°C over P₂O₅.

Part 3: Visualization of Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Amine, Alcohol, Ketone, Dimer) AcidExt Acid Extraction (1M HCl) Partitioning Start->AcidExt OrgLayer Organic Layer (Discard: Alcohol, Ketone) AcidExt->OrgLayer Non-basic impurities AqLayer Aqueous Layer (Amine-HCl Salt) AcidExt->AqLayer Target Amine BaseNeut Basification (pH > 12) & Extraction into DCM AqLayer->BaseNeut FreeBase Purified Free Base (Cis/Trans Mixture) BaseNeut->FreeBase Decision Isomer Pure? FreeBase->Decision Chromatography Silica Chromatography DCM:MeOH:NH4OH Decision->Chromatography Yes (Need Single Isomer) SaltForm HCl Salt Formation (Crystallization) Decision->SaltForm No (Mix OK) Chromatography->SaltForm FinalProd Final Product (>98% Purity) SaltForm->FinalProd

Figure 1: Logical flow for the purification of aminotetrahydropyrans, separating chemical cleanup from stereochemical resolution.

Part 4: Troubleshooting & FAQs

Q1: The product is not precipitating during salt formation. It forms a "gum" or oil.

  • Cause : The 2-methoxyethoxy chain adds significant lipophilicity and rotational freedom, making the lattice energy low. Traces of water or methanol can also prevent crystallization.

  • Solution :

    • Switch solvent: Use Acetonitrile for the dissolution and add HCl/Dioxane .

    • Trituration: Decant the supernatant ether, add fresh n-Heptane , and sonicate vigorously to induce solidification.

    • Dry the free base extensively (azeotrope with toluene) before adding acid.

Q2: I see two spots on TLC that are very close together. Which is which?

  • Analysis : These are likely the cis and trans isomers.[1][2]

  • Identification : Perform a 1H-NMR in CDCl₃.

    • Look at the H4 proton (alpha to the amine).

    • Axial H4 (usually trans-isomer) : Appears as a triplet of triplets (tt) with large coupling constants (J ~ 10-12 Hz) due to diaxial coupling.

    • Equatorial H4 (usually cis-isomer) : Appears as a narrower multiplet with smaller coupling constants.

  • Reference: See general NMR trends for 4-aminotetrahydropyrans [1].

Q3: The yield is lower than expected after acid-base extraction.

  • Cause : The ether side chain increases water solubility of the free base.

  • Solution :

    • Saturate the aqueous phase with NaCl (salting out) before the final extraction.

    • Use Chloroform/Isopropanol (3:1) instead of DCM for the extraction solvent to improve recovery of polar amines.

Q4: Can I separate the enantiomers of the cis isomer?

  • Context : The cis isomer is a racemate of (3R,4S) and (3S,4R).

  • Method : Yes, using Chiral HPLC.

    • Column : Chiralpak IA or IC (immobilized amylose/cellulose).

    • Mobile Phase : Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

    • Resolution : The 2-methoxyethoxy group provides good handle for chiral discrimination compared to a simple methyl group [2].

References

  • Nugent, T. C., et al. (2012). "Chiral Amine Synthesis - Methods, Developments and Applications." Wiley-VCH.
  • Sigma-Aldrich. (n.d.). "4-Aminotetrahydropyran Product Specification." Link (Base scaffold properties).

  • Vertex Pharmaceuticals. (2007). "Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride." WO2007138613A2. Link (Demonstrates stability and handling of 2-methoxyethoxy side chains in acidic media).

  • Pfizer Inc. (2008). "Process for preparing 4-aminotetrahydropyran compound." US7365215B2. Link (Industrial scale reductive amination protocols).

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 3-(2-Methoxyethoxy)oxan-4-amine

Molecular Profiling & Causality of Solubility 3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8) is a functionalized tetrahydropyran featuring a flexible, oxygen-rich 2-methoxyethoxy side chain and a primary amine. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profiling & Causality of Solubility

3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8) is a functionalized tetrahydropyran featuring a flexible, oxygen-rich 2-methoxyethoxy side chain and a primary amine. While the ether oxygens provide excellent hydrogen bond acceptors, the solubility profile of this molecule is fundamentally dictated by the ionization state of its primary amine group.

According to the Henderson-Hasselbalch equation, the ratio of ionized to non-ionized species shifts dramatically based on the pH of the surrounding medium[1]. In its unprotonated "free-base" form, the molecule exhibits moderate lipophilicity, making it highly soluble in organic solvents but prone to precipitation in neutral aqueous buffers. Conversely, protonating the amine (forming a salt) drastically increases the hydration energy. This disrupts the crystalline lattice of the free base, enabling high aqueous solubility while rendering the molecule insoluble in non-polar organic solvents[2].

Quantitative Solubility Matrix

To predict the behavior of 3-(2-Methoxyethoxy)oxan-4-amine during experiments, scientists must account for the specific solid-state form of the compound. The table below summarizes the expected solubility behaviors based on the molecular state.

Solvent / MediumFree Base FormHydrochloride (HCl) Salt FormMechanistic Rationale
Water (pH 2.0) Highly SolubleHighly SolubleThe amine is fully protonated (cationic), maximizing ion-dipole interactions with water molecules.
PBS Buffer (pH 7.4) Poorly SolubleModerately SolubleNear the physiological pH, the free base fraction increases, lowering thermodynamic solubility[3].
Dichloromethane (DCM) Highly SolubleInsolubleThe free base is lipophilic; the salt possesses high lattice energy preventing organic solvation[4].
DMSO Highly SolubleHighly SolubleUniversal aprotic solvent; effectively disrupts both hydrogen bonding networks and crystal lattices.

Troubleshooting FAQs

Q1: Why does 3-(2-Methoxyethoxy)oxan-4-amine precipitate when diluted from a DMSO stock into PBS (pH 7.4) for my in vitro assays? A1: This is a classic kinetic solubility failure. When dissolved in pure DMSO, the compound is completely solvated. Upon rapid dilution into an aqueous buffer, the DMSO diffuses into the water faster than the compound can remain solvated. If the localized concentration exceeds the thermodynamic solubility limit of the free-base fraction at pH 7.4, the compound will rapidly nucleate and precipitate[5]. Actionable Fix: Perform step-down serial dilutions rather than a single high-fold dilution. Ensure rapid vortexing during addition to prevent localized supersaturation. If precipitation persists, consider formulating the compound as a salt prior to DMSO dissolution[2].

Q2: I am attempting to extract the synthesized amine into ethyl acetate (EtOAc), but it remains trapped in the aqueous layer. How do I recover my product? A2: Your amine is currently protonated (likely due to acidic reaction conditions or an acidic quench), making it a highly water-soluble cationic salt. Salts cannot be efficiently extracted into moderately polar organic solvents like EtOAc[4]. Actionable Fix: You must perform a basic wash to "free-base" the molecule. Adjust the pH of your aqueous layer to >9.0 using saturated aqueous sodium bicarbonate (NaHCO


). This deprotonates the amine, neutralizing its charge and driving it into the organic layer[4].

Q3: How do I permanently enhance the aqueous bioavailability of this compound for in vivo dosing without relying on toxic co-solvents? A3: Salt screening is the most definitive approach. By pairing the basic amine with an appropriate acidic counterion (e.g., HCl, methanesulfonic acid, or maleic acid), you lower the microenvironmental pH and disrupt the crystalline lattice of the free base[3]. A general rule for effective salt formation is that the pKa of the counterion acid should be at least 2 units lower than the pKa of the amine to ensure complete proton transfer[3].

Validated Experimental Protocols

Protocol A: Biphasic Free-Basing and Organic Extraction

Use this protocol when the amine salt is trapped in an aqueous phase or insoluble in organic solvents during chemical workup.

  • Dissolution: Suspend the crude 3-(2-Methoxyethoxy)oxan-4-amine salt in a biphasic mixture of equal parts Distilled Water and Dichloromethane (DCM) (e.g., 10 mL of each solvent per gram of compound).

  • Basification: Slowly add saturated aqueous NaHCO

    
     dropwise while stirring until the aqueous layer reaches a pH of 9.0–10.0 (verify with pH indicator paper)[4].
    
  • Extraction: Transfer the mixture to a separatory funnel. Stopper and invert, venting immediately to release CO

    
     gas generated by the bicarbonate neutralization. Shake vigorously for 1 to 2 minutes.
    
  • Separation: Mount the funnel and allow the layers to separate completely. The deprotonated free base will now reside in the lower organic (DCM) layer.

  • Recovery: Drain the DCM layer into an Erlenmeyer flask. Wash the remaining aqueous layer with one additional volume of DCM to ensure total recovery. Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate under reduced pressure to yield the purified free base.
Protocol B: High-Throughput Kinetic Solubility Assay

Use this protocol to determine the maximum non-precipitating concentration in biological buffers prior to high-throughput screening (HTS).

  • Stock Preparation: Prepare a fresh 10 mM stock solution of 3-(2-Methoxyethoxy)oxan-4-amine in anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, create a linear serial dilution of the DMSO stock.

  • Buffer Addition: Rapidly dispense PBS (pH 7.4) into each well to achieve a final DMSO concentration of exactly 1.0% v/v[5].

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 2 hours on a plate shaker at 300 RPM.

  • Quantification: Read the plate using laser nephelometry (light scattering) or measure absorbance at 620 nm. An abrupt increase in light scattering indicates that the kinetic solubility limit has been breached and precipitation has occurred[5].

Troubleshooting Workflow Visualization

SolubilityTroubleshooting A Solubility Issue: 3-(2-Methoxyethoxy)oxan-4-amine B Identify Target Medium A->B C Aqueous Buffer (In Vitro / In Vivo) B->C Biological Assays D Organic Solvent (Synthesis / Extraction) B->D Chemical Workup E Kinetic Drop / Precipitation? C->E H Is it currently a Salt? D->H F Optimize Co-solvents (e.g., <1% DMSO) E->F Yes (from DMSO stock) G Perform Salt Screening (e.g., HCl, Mesylate) E->G No (Thermodynamic limit) I Free-base with NaHCO3 (Biphasic Wash) H->I Yes (Insoluble in DCM) J Extract into DCM/EtOAc I->J

Systematic workflow for resolving phase-specific amine solubility issues.

References

  • Technical Support Center: Overcoming Solubility Challenges of Bistetrazole Amines Source: Benchchem URL
  • Improving API Solubility by Salt and Cocrystal Formation Source: Merck Millipore URL
  • Aqueous Solubility Assay Source: Enamine URL
  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines Source: Benchchem URL
  • Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Oxan-4-Amine Coupling Protocols

Welcome to the technical support center for oxan-4-amine coupling reactions. As a Senior Application Scientist, I understand that while amide bond formation is a cornerstone of modern drug discovery, the unique propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxan-4-amine coupling reactions. As a Senior Application Scientist, I understand that while amide bond formation is a cornerstone of modern drug discovery, the unique properties of cyclic amines like oxan-4-amine can present specific challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize these critical transformations. Our focus is not just on what to do, but why certain choices lead to cleaner reactions and higher yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the acylation of oxan-4-amine. Each answer provides a mechanistic explanation followed by actionable solutions.

Q1: My coupling reaction with oxan-4-amine is low-yielding or has stalled. What are the likely causes and solutions?

A1: This is a frequent challenge, often rooted in two primary factors: steric hindrance and suboptimal activation of the carboxylic acid. Oxan-4-amine, with its conformationally rigid chair-like structure, can present more steric bulk than a comparable acyclic amine. This slows the rate of nucleophilic attack on the activated carboxylic acid.[1]

Core Problem: The rate of the desired coupling is too slow, allowing for the degradation of activated intermediates or simply resulting in an incomplete reaction.

Solutions:

  • Increase Reagent Reactivity: Standard carbodiimide reagents like EDC or DCC may not be potent enough. Switch to higher-reactivity aminium/uronium or phosphonium salt reagents. Reagents like HATU, HCTU, or PyAOP are specifically designed for sterically demanding couplings and can significantly accelerate the reaction rate.[1][2]

  • Optimize Reaction Conditions:

    • Concentration: Ensure the reaction is not too dilute, as this disfavors a bimolecular reaction. A starting concentration of 0.1-0.5 M is a good benchmark.

    • Temperature: While low temperatures are crucial for preventing epimerization (see Q3), gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered, non-chiral substrates. This must be done cautiously, as it can also accelerate side reactions.

  • Consider Pre-activation: Activating the carboxylic acid with the coupling reagent and base for a short period (5-30 minutes) before adding the oxan-4-amine can be beneficial.[3] This ensures the activated species is readily available to react once the amine is introduced.

Q2: I'm observing a significant byproduct with a mass corresponding to my coupling reagent + oxan-4-amine, but without my carboxylic acid. What is this side reaction?

A2: You are likely observing a guanidinylation side reaction. This occurs specifically when using aminium/uronium-based coupling reagents like HATU, HBTU, or HCTU.[2][4] These reagents possess a reactive guanidinium core that can be attacked by a nucleophile. If oxan-4-amine attacks the coupling reagent instead of the activated acid, it forms a stable guanidinium byproduct, terminating the desired reaction pathway and consuming your amine.[5]

Causality: This side reaction becomes prominent when the coupling reagent is used in excess relative to the carboxylic acid, or when the aminolysis of the activated ester is slow.

Solutions:

  • Stoichiometry Control: The most effective solution is to use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.1 eq acid, 1.05 eq coupling reagent, 1.0 eq amine). This ensures the coupling reagent is consumed in the primary activation step.

  • Switch to Phosphonium Reagents: Phosphonium salts like PyBOP or PyAOP do not have this reactive core and are incapable of forming guanidinium byproducts.[2][6] This makes them an excellent choice when stoichiometry is difficult to control or in fragment coupling scenarios where equimolar amounts of acid and amine are desired.

  • Pre-activation: As mentioned in A1, allowing the acid and coupling reagent to react first before adding the amine ensures the aminium salt is consumed, minimizing its availability for the side reaction.[3]

Q3: My chiral carboxylic acid is epimerizing during the coupling. How can I preserve its stereochemical integrity?

A3: Epimerization is one of the most critical side reactions in drug development, as it can lead to diastereomeric impurities that are difficult to separate and may have different biological activities.[7] The loss of stereochemical integrity typically occurs at the α-carbon of the activated amino acid through two primary mechanisms.

Mechanisms of Epimerization:

  • Oxazolone Formation: The activated N-protected amino acid can undergo intramolecular cyclization to form a planar oxazolone intermediate. This intermediate is achiral at the α-position and susceptible to re-protonation from either face, leading to a mixture of epimers upon reaction with the amine.[7][8]

  • Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate, which also leads to racemization.[7]

Mitigation Strategies:

  • Base Selection is Critical: The choice of base can be the single most important factor.

    • Avoid Strong, Non-Hindered Bases: Bases like triethylamine (TEA) should be avoided as they can promote both oxazolone formation and direct enolization.

    • Use Hindered Bases: Diisopropylethylamine (DIPEA) or 2,4,6-collidine are superior choices. Their steric bulk makes them poor nucleophiles and less likely to abstract the α-proton.[1][7]

    • Consider Weaker Bases: For extremely sensitive substrates, an even weaker base like N-methylmorpholine (NMM) may be beneficial.[1]

  • Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature). Higher temperatures dramatically increase the rate of oxazolone formation.[7][9]

  • Coupling Reagent & Additive Choice:

    • Use coupling reagents known to suppress racemization. Reagents containing a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, like HATU, are particularly effective.[2][10] The nitrogen in the pyridine ring of HOAt is thought to stabilize the activated ester and accelerate the desired aminolysis, outcompeting the racemization pathway.[2]

    • Newer reagents based on OxymaPure, such as COMU, are also excellent for suppressing racemization and offer a better safety profile than HOBt/HOAt-based reagents.[2][4]

  • Solvent Effects: Less polar solvents, such as dichloromethane (DCM), have been shown to suppress epimerization compared to polar aprotic solvents like DMF.[7]

Base pKa (Conjugate Acid) Key Characteristic Recommended Use Case
N,N-Diisopropylethylamine (DIPEA)~10.7Sterically hindered, non-nucleophilicGeneral purpose for minimizing epimerization.[1]
2,4,6-Collidine~7.4Sterically hindered, weaker baseHighly sensitive substrates where even DIPEA is too basic.
N-Methylmorpholine (NMM)~7.4Weaker, less hindered than DIPEAGood compromise for sensitive couplings.[1]
Triethylamine (TEA)~10.7Non-hindered, nucleophilicNot Recommended for chiral acids due to high epimerization risk.
Workflow & Diagrams
Decision Tree for Coupling Strategy

This diagram provides a logical pathway for selecting an appropriate coupling protocol based on the properties of your carboxylic acid.

G start Start: Couple Carboxylic Acid + Oxan-4-Amine q1 Is the Carboxylic Acid Chiral & Prone to Epimerization? start->q1 protocol_chiral Low-Epimerization Protocol: - Reagent: HATU or COMU - Base: DIPEA or Collidine - Temp: 0 °C -> RT - Solvent: DCM q1->protocol_chiral Yes protocol_general General Protocol: - Reagent: HATU or T3P - Base: DIPEA - Temp: RT - Solvent: DMF or DCM q1->protocol_general No yes_chiral YES no_chiral NO end Proceed to Workup & Purification protocol_chiral->end Reaction OK q2 Is the Reaction Sluggish or Low-Yielding? troubleshoot Troubleshoot: - Increase reagent potency (e.g., TCFH) - Increase concentration - Gentle heating (caution!) - Pre-activate acid q2->troubleshoot Yes q2->end No yes_sluggish YES no_sluggish NO protocol_general->q2

Caption: Decision tree for selecting a coupling strategy.

Mechanism: Interception of N-Acylurea Formation

When using carbodiimides (like EDC), the initial O-acylisourea intermediate is highly reactive and can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which is a dead end. Additives like HOBt or OxymaPure intercept this intermediate to form a less reactive but still potent active ester, which is less prone to rearrangement and favors reaction with the amine.[5]

G cluster_0 Carbodiimide Pathway cluster_1 Side Reaction cluster_2 Desired Pathway cluster_3 Additive Interception RCOOH R-COOH Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea +EDC EDC EDC NAcylurea N-Acylurea (Byproduct) Isourea->NAcylurea Rearrangement (Slow Amine Attack) Product Desired Amide Isourea->Product + Amine (Fast) ActiveEster Active Ester (More Stable Intermediate) Isourea->ActiveEster + HOBt (Interception) Amine Oxan-4-amine Amine->Product HOBt HOBt / Oxyma HOBt->ActiveEster ActiveEster->Product + Amine

Caption: How additives prevent N-acylurea formation.

Experimental Protocols
Protocol 1: General High-Yield Coupling of Oxan-4-Amine using HATU

This protocol is robust and suitable for non-chiral or robustly chiral carboxylic acids where steric hindrance may be a concern.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Oxan-4-amine (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM (to make 0.2 M solution)

Procedure:

  • In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes. The solution may change color.

  • Add a solution of oxan-4-amine (1.05 eq) in a small amount of DMF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Track the consumption of the limiting reagent (carboxylic acid) by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[11] A gradient of dichloromethane/methanol is often effective for eluting the polar amide product.[12]

Protocol 2: Low-Epimerization Coupling with a Chiral Amino Acid

This protocol prioritizes the preservation of stereochemical integrity for sensitive substrates.

Materials:

  • N-protected Chiral Amino Acid (1.1 eq)

  • Oxan-4-amine (1.0 eq)

  • COMU or PyAOP (1.1 eq)

  • DIPEA or 2,4,6-Collidine (2.2 eq)

  • Anhydrous DCM

Procedure:

  • In a dry, nitrogen-flushed flask, combine the N-protected chiral amino acid (1.1 eq) and the coupling reagent (1.1 eq) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add the base (DIPEA or collidine, 2.2 eq) and stir the mixture for 5-10 minutes for pre-activation.

  • Add oxan-4-amine (1.0 eq) to the activated mixture.

  • Maintain the reaction at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature. Stir for an additional 4-24 hours.

  • Monitoring: Monitor carefully by LC-MS and chiral HPLC if possible to confirm both reaction completion and stereochemical purity.

  • Workup & Purification: Follow the workup steps outlined in Protocol 1. Purification may require careful chromatography to separate any small amounts of diastereomeric byproduct formed.

References
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. Retrieved from [Link]

  • Beilstein Journals. (2012, November 19). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonyl condensation. Retrieved from [Link]

  • PMC. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]

  • PMC. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Removing residual solvents from 3-(2-Methoxyethoxy)oxan-4-amine

Technical Support Center: 3-(2-Methoxyethoxy)oxan-4-amine Subject: Advanced Purification & Residual Solvent Removal Document ID: TSC-2025-OXN4 Classification: Technical Application Guide Status: Active Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(2-Methoxyethoxy)oxan-4-amine

Subject: Advanced Purification & Residual Solvent Removal Document ID: TSC-2025-OXN4 Classification: Technical Application Guide Status: Active

Executive Summary

You are likely encountering difficulty purifying 3-(2-Methoxyethoxy)oxan-4-amine due to its amphiphilic nature. The molecule combines a basic primary amine (position 4) with a hydrophilic polyether-like side chain (2-methoxyethoxy at position 3).

This structural combination creates a "solubility trap": the molecule is highly soluble in water and polar organic solvents (DMF, DMSO, MeOH), yet often forms viscous oils rather than crystalline solids, trapping chlorinated solvents (DCM) within the lattice. This guide addresses the removal of Class 2 and 3 residual solvents to meet ICH Q3C guidelines.

Module 1: The "Sticky" Solvents (DMF, DMSO, DMAc)

User Query: "I used DMF for the nucleophilic substitution step. My product is an oil, and I cannot remove the last 5-10% of DMF by rotary evaporation, even at high vacuum. Aqueous washes are causing product loss."

Diagnosis: The 2-methoxyethoxy chain increases water solubility, making traditional aqueous workups (extracting into EtOAc/DCM and washing with water) inefficient. The product partitions into the aqueous phase, leading to low yields. Furthermore, the high boiling point of DMF (153°C) and its hydrogen-bonding capability with your amine make simple evaporation ineffective.

Protocol A: The "Catch and Release" (SCX Chromatography) Best for: Small to medium scale (<50g) where purity is critical.

This is the most robust method. It utilizes the basicity of the primary amine to separate it from non-basic solvents.

  • Load: Dissolve your crude oil in MeOH (or water/MeOH mix). Load this onto a Strong Cation Exchange (SCX-2) cartridge (sulfonic acid functionalized silica).

  • Wash: Flush the column with 3-5 column volumes (CV) of MeOH .

    • Mechanism:[1][2] The amine binds tightly to the sulfonic acid sites (

      
      ). The neutral DMF/DMSO flows through effectively.
      
  • Release: Elute the product using 2M Ammonia in MeOH .

  • Finish: Concentrate the ammoniacal eluent. The ammonia co-evaporates, leaving the free base amine solvent-free.

Protocol B: The Hydrophobic Salt Switch Best for: Large scale (>50g) or if SCX is unavailable.

If you cannot use chromatography, you must alter the physical state of the molecule from an oil to a solid salt.

  • Dissolution: Dissolve the crude oil in a non-polar solvent like MTBE (Methyl tert-butyl ether) or 2-MeTHF .

    • Note: If the oil doesn't dissolve, add a small amount of IPA (Isopropanol) until homogeneous.

  • Precipitation: Dropwise add 4M HCl in Dioxane or bubble anhydrous HCl gas.

  • Filtration: The amine hydrochloride salt should precipitate. DMF remains in the mother liquor.

  • Wash: Filter the solid and wash aggressively with MTBE.

  • Recovery: If the free base is required, biphasic neutralization (DCM / NaOH aq) can be performed, but ensure the aqueous layer is saturated with NaCl (brine) to force the amine into the organic layer.

Module 2: Trapped Chlorinated Solvents (DCM, Chloroform)

User Query: "My NMR shows significant DCM peaks. I've left it on the high-vac manifold overnight, but the solvent level won't drop below 3000 ppm. The product is a thick gum."

Diagnosis: Viscous oils form "skins" on the surface under vacuum, trapping volatile solvents inside the bulk material. The diffusion rate of DCM through this viscous matrix is near zero at room temperature.

Protocol: The "Solvent Chasing" Technique Do not just apply vacuum. You must disrupt the oil's structure.

  • Dilution: Dissolve the gum in a solvent with a higher boiling point that does not interact as strongly, such as Heptane or Toluene . If solubility is low, use Pentane .

  • Co-evaporation: Rotovap the mixture. As the chasing solvent evaporates, it carries the trapped DCM with it (azeotropic-like behavior) and physically disrupts the oil lattice.

  • Repeat: Perform this 2-3 times.

  • Final Dry: Apply high vacuum (0.1 mbar) at 40-45°C with rapid stirring .

    • Critical Step: Stirring is non-negotiable. It constantly renews the surface area, preventing skin formation.

Module 3: Water and Protic Solvents

User Query: "The product is hygroscopic. I have 4% water content by Karl Fischer (KF), and it's interfering with my next coupling reaction."

Diagnosis: The ether oxygen atoms in the side chain and the primary amine are excellent hydrogen bond acceptors. They absorb atmospheric moisture rapidly.

Protocol: Azeotropic Distillation Drying agents (


) are often insufficient for this molecule.
  • Solvent Choice: Use Toluene (BP 110°C) or 2-MeTHF (BP 80°C). Toluene forms a highly efficient azeotrope with water.

  • Process: Dissolve the amine in Toluene. Rotovap to dryness.

  • Cycle: Repeat 3 times.

  • Storage: Store under Argon immediately. Do not expose to air, or it will re-absorb moisture within minutes.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific aminotetrahydropyran derivative.

SolventRemoval Start Crude 3-(2-Methoxyethoxy)oxan-4-amine SolventCheck Identify Residual Solvent Start->SolventCheck HighBP High BP Polar (DMF, DMSO, NMP) SolventCheck->HighBP Amide/Sulfoxide Volatile Trapped Volatiles (DCM, THF) SolventCheck->Volatile Chlorinated/Ether Water Water / Alcohols SolventCheck->Water Protic IsScaleLarge Scale > 50g? HighBP->IsScaleLarge SCX Method A: SCX-2 Cartridge (Catch & Release) IsScaleLarge->SCX No (High Purity) SaltForm Method B: HCl Salt Formation (Precipitate from MTBE) IsScaleLarge->SaltForm Yes (Bulk) Final Pure Amine (Ready for QC) SCX->Final Evaporate NH3/MeOH SaltForm->Final Filter Solid Chase Solvent Chasing (Co-evap with Pentane/Heptane) Volatile->Chase Chase->Final Azeotrope Azeotropic Distillation (Toluene/2-MeTHF) Water->Azeotrope Azeotrope->Final

Caption: Decision matrix for selecting the optimal purification strategy based on the specific residual solvent contaminant.

Analytical Validation (QC)

How do you confirm the solvent is truly gone?

MethodTarget SolventsLimit of DetectionNotes
1H NMR All~100-500 ppmQuickest check. For DMF, look for methyl singlets at 2.89 & 2.73 ppm. For DCM, singlet at 5.30 ppm.
HS-GC Class 1, 2, 3< 10 ppmGold Standard. Headspace Gas Chromatography is required for regulatory release (ICH Q3C).
Karl Fischer Water0.1%Essential for this hygroscopic amine.

Important Note on Stability: This amine is sensitive to carbamate formation . If you leave it exposed to air while trying to remove solvents, it will react with atmospheric


 to form the carbamic acid/salt. Always backfill your vacuum oven with Argon or Nitrogen.

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

  • Wernimont, A. (2023). How do I purify my high boiling solvent reaction mixture? Biotage Blog. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Henderson, R. K., et al. (2011). GSK Solvent Selection Guide. Green Chemistry, 13, 854-862.

Sources

Optimization

Optimizing temperature for 3-(2-Methoxyethoxy)oxan-4-amine stability

This guide serves as a specialized technical resource for researchers and process chemists working with 3-(2-Methoxyethoxy)oxan-4-amine (also referred to as 3-(2-methoxyethoxy)tetrahydropyran-4-amine).[1] This intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers and process chemists working with 3-(2-Methoxyethoxy)oxan-4-amine (also referred to as 3-(2-methoxyethoxy)tetrahydropyran-4-amine).[1]

This intermediate combines a primary amine with a cyclic ether (oxane) and an acyclic ether side chain. Its stability profile is governed by the nucleophilicity of the amine, the potential for


-elimination of the alkoxy group, and the susceptibility of ether linkages to peroxidation.

Module 1: Storage & Handling Protocols

Q: What is the absolute optimal temperature for long-term storage, and why?

A: For long-term stability (>3 months), store the neat compound at -20°C ± 5°C . For active use (weeks), 2–8°C is acceptable.

  • The Mechanism: Primary amines are prone to slow oxidation by atmospheric oxygen, leading to N-oxides or imine formation (discoloration).[1] Furthermore, the methoxyethoxy side chain introduces a risk of radical-initiated peroxidation, which is accelerated by heat and light.[1]

  • The Protocol:

    • Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps.

    • Atmosphere: Purge headspace with dry Argon or Nitrogen. Carbon dioxide (from air) must be excluded to prevent the formation of carbamate salts, which appear as a white crust.

    • Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the material or accelerates degradation.

Q: My material has turned from colorless to light yellow. Is it still usable?

A: Likely yes , but verification is required.

  • Cause: The yellowing is typically due to trace oxidation of the amine group (forming N-oxides or azo-linkages) or photo-oxidation of the ether.[1] This often affects <1% of the bulk material but is chromophoric.

  • Troubleshooting:

    • Run a LC-MS or GC-MS .[1] If the purity is >95% and the impurity profile matches the parent mass +16 (N-oxide), it can often be purified via a short silica plug or used directly if the downstream chemistry tolerates trace oxidants.

    • Critical Fail: If NMR shows new vinylic protons (5.0–6.5 ppm), significant elimination has occurred (see Module 2). Discard the batch.

Module 2: Reaction Optimization & Thermal Limits

Q: What is the maximum temperature I can expose this compound to during synthesis?

A: Avoid exceeding 80°C for prolonged periods (>4 hours), and strictly avoid temperatures >120°C .

  • Risk Factor:

    
    -Elimination. 
    The 3-(2-methoxyethoxy) group is in a 
    
    
    
    -position relative to the amine (and potentially acidic protons on the ring).[1] Under high thermal stress, especially in the presence of strong bases or Lewis acids, the compound can undergo
    
    
    -elimination.[1] This expels the alkoxy side chain, destroying the chiral center and forming a reactive enamine or enol ether.
  • Process Window:

    • Safe Zone: 0°C to 40°C (Standard coupling reactions).

    • Caution Zone: 40°C to 80°C (Monitor by HPLC every hour).

    • Danger Zone: >100°C (High risk of elimination/epimerization).

Q: Can I dry this compound in a vacuum oven?

A: Yes, but with strict controls.

  • Protocol:

    • Pressure: <10 mbar.

    • Temperature: Maximum 30°C .

    • Duration: <12 hours.

    • Trap: Ensure no acidic vapors (e.g., HCl from previous runs) are present in the oven, as acid salts of this amine are hygroscopic and can degrade upon heating.

Module 3: Stability Visualization & Logic

The following diagram illustrates the critical degradation pathways triggered by thermal stress and environmental exposure.

StabilityPathways cluster_mitigation Mitigation Strategies Compound 3-(2-Methoxyethoxy) oxan-4-amine (Target) Heat High Heat (>100°C) + Base/Acid Compound->Heat Air Air (O2 + CO2) + Moisture Compound->Air Light UV Light + Time Compound->Light Elimination β-Elimination Product (Enol Ether/Enamine) Heat->Elimination Thermodynamic Breakdown Carbamate Carbamate Salt (White Crust) Air->Carbamate Reacts w/ CO2 Oxidation N-Oxides / Imines (Yellowing) Air->Oxidation Slow Oxidation Peroxide Ether Peroxides (Explosion Hazard) Light->Peroxide Radical Mechanism (Ether chain) Cold Store at -20°C Inert Argon Atmosphere

Figure 1: Thermal and environmental degradation pathways for 3-(2-Methoxyethoxy)oxan-4-amine. High heat drives elimination, while air/light exposure drives oxidation and peroxide formation.

Module 4: Quantitative Data Summary

Use the following reference table to determine handling parameters for your specific application.

ParameterOptimal RangeCritical LimitConsequence of Excursion
Storage Temp -20°C to 4°C> 25°CAccelerated yellowing; Titer loss.[1]
Reaction Temp 0°C to 40°C> 100°C

-Elimination of side chain; Epimerization.[1]
Drying Temp 20°C to 25°C> 40°CLoss of volatile amine; Surface oxidation.
pH Stability pH 8 – 11pH < 3Acid-catalyzed ether hydrolysis (slow).[1]
Atmosphere Argon / N2Air (CO2)Formation of insoluble carbamate salts.
References
  • ChemicalBook. 4-Aminotetrahydropyran - Properties and Stability Data. (General stability of aminopyrans). Retrieved from

  • BLD Pharm. Safety Data Sheet: (3R,4S)-3-Methoxytetrahydro-2H-pyran-4-amine. (Storage conditions for chiral alkoxy-aminopyrans). Retrieved from

  • Sigma-Aldrich. Tris[2-(2-methoxyethoxy)ethyl]amine Technical Bulletin. (Stability of methoxyethoxy-amine motifs). Retrieved from [1]

  • Organic Chemistry Portal. Tetrahydropyran Synthesis and Reactivity. (Mechanisms of elimination in substituted pyrans). Retrieved from

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Oxan-4-amine Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: 4-Aminotetrahydropyran (Oxan-4-amine) – Hygroscopicity & Handling Executive Summary & Core Mechanism The Issue: Researchers f...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: 4-Aminotetrahydropyran (Oxan-4-amine) – Hygroscopicity & Handling

Executive Summary & Core Mechanism

The Issue: Researchers frequently report that 4-aminotetrahydropyran (oxan-4-amine) "melts" on the balance or turns into a sticky gum during weighing. This is not a purity issue; it is a fundamental property of the free base amine.

The Mechanism (Why is this happening?): Oxan-4-amine is a low-molecular-weight primary amine with an ether oxygen in the ring.

  • Hygroscopicity: The ether oxygen acts as a hydrogen bond acceptor, while the primary amine acts as both a donor and acceptor. This creates a "cooperative hydration network," allowing the molecule to strip moisture from the air more aggressively than simple cycloaliphatic amines [1].

  • Carbamate Formation: Like many primary amines, it reacts reversibly with atmospheric CO₂ in the presence of moisture to form carbamate salts (white crusts), further complicating stoichiometry [2].

Diagnostic & Decision Matrix

Before proceeding, determine the state of your reagent using the decision matrix below.

SaltSelection Start Start: What is your Reagent State? Liquid Clear/Yellow Liquid (Free Base) Start->Liquid Solid White Powder (HCl Salt) Start->Solid Sticky Sticky/Gummy Solid (Wet Free Base) Start->Sticky Reaction_Type Downstream Reaction? Liquid->Reaction_Type Action_Solid Standard Weighing (Store in Desiccator) Solid->Action_Solid Action_Rescue Perform Azeotropic Rescue (See Protocol B) Sticky->Action_Rescue Action_Liq Use Inert Syringe Technique (See Protocol A) Action_Rescue->Liquid After Drying Reaction_Type->Action_Liq General Use Base_Sensitive Base Sensitive? (e.g., Acid Chloride coupling) Reaction_Type->Base_Sensitive Use Free Base Acid_Sensitive Acid Sensitive? (e.g., Acetal protection) Reaction_Type->Acid_Sensitive Use Free Base

Figure 1: Decision matrix for handling oxan-4-amine based on physical state and downstream application.

Technical Data Comparison

The most effective way to mitigate hygroscopicity is to utilize the hydrochloride salt whenever the chemistry permits.

FeatureFree Base (4-Aminotetrahydropyran)Hydrochloride Salt (4-Aminotetrahydropyran[1][2][3]·HCl)
CAS 38041-19-933024-60-1
Physical State Colorless to yellow liquid / Low melting solidWhite crystalline solid
Hygroscopicity Extreme (Absorbs H₂O/CO₂ rapidly)Low (Non-hygroscopic if pure)
Storage Inert gas (Ar/N₂), 2-8°CDesiccator, RT
Handling Syringe/Septum onlyOpen air weighing possible
Stoichiometry Unreliable (due to water weight)Precise

Troubleshooting Protocols

Protocol A: The "Inert Syringe" Technique (For Free Base)

Use this when you must use the free base (e.g., acid-sensitive substrates).

Prerequisites:

  • Argon/Nitrogen balloon

  • Oven-dried glassware

  • Rubber septa[4]

  • Purge: Do not open the bottle cap. Insert a needle connected to an inert gas line (Ar/N₂) into the bottle septum to create positive pressure.

  • Withdraw: Use a gas-tight syringe to withdraw the required volume.

    • Note: Density is 0.977 g/mL at 25°C [3].[5] Calculate volume:

      
      .
      
  • Transfer: Inject directly into your reaction vessel (which should already contain solvent/reagents under inert gas).

  • Seal: Parafilm the reagent bottle immediately after removing the gas line.

Protocol B: Azeotropic Rescue (For "Gummy" Reagents)

Use this if your free base has absorbed water and turned into a sticky solid/oil.

Theory: Water forms a low-boiling azeotrope with toluene or dichloromethane (DCM), allowing you to strip moisture at lower temperatures without degrading the amine.

  • Dissolve: Dissolve the sticky amine in DCM (10 mL per gram of amine).

  • Dry: Add anhydrous Sodium Sulfate (Na₂SO₄) . Swirl and let sit for 15 minutes.

  • Filter: Filter off the solid drying agent into a tared round-bottom flask.

  • Strip: Concentrate on a rotary evaporator.

    • Critical Step: Once the solvent is removed, add Toluene (5 mL) and evaporate again. This "chases" trace water [4].

  • Use Immediately: The resulting oil is the dry free base. Use immediately or convert to salt (Protocol C).

Protocol C: Conversion to HCl Salt (The Permanent Fix)

Recommended for long-term storage or precise stoichiometry.

  • Dissolve: Dissolve 1.0 eq of oxan-4-amine free base in dry Ethanol or Diethyl Ether (0.5 M concentration).

  • Acidify: Dropwise add 1.1 eq of 4M HCl in Dioxane or 2M HCl in Ether at 0°C.

  • Precipitate: A white solid will precipitate immediately.

  • Isolate: Filter the solid under vacuum/inert gas.

  • Wash: Wash the filter cake with cold diethyl ether to remove excess acid.

  • Dry: Dry in a vacuum oven at 40°C for 4 hours.

    • Validation: Melting point should be >200°C (dec) [5].

Frequently Asked Questions (FAQ)

Q: My oxan-4-amine has turned yellow. Is it degraded? A: Likely yes, but usable. Primary amines oxidize slowly in air to form N-oxides or imines, causing yellowing. If the color is pale yellow, it is usually >95% pure and usable for standard couplings. If dark orange/brown, distill under vacuum or perform Protocol C (recrystallization of the salt cleans up impurities).

Q: Can I use molecular sieves directly in the reagent bottle? A: Yes. Activated 4Å Molecular Sieves are compatible. Add them to the liquid free base and let stand for 24 hours before use. Ensure sieves are dust-free to avoid clogging syringes [6].

Q: I need to use the free base in a reaction, but I only have the HCl salt. A: Perform an in situ free-basing. Suspend the HCl salt in your reaction solvent (e.g., DCM or DMF) and add 1.0–1.2 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) . Stir for 10 minutes before adding the electrophile. The organic base will scavenge the HCl.

Q: Why does the reaction yield vary so much between batches? A: This is almost always a weighing error due to water absorption. If you weigh 100mg of "wet" amine, you might only be adding 80mg of active reagent. Switching to the HCl salt eliminates this variable.

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[6] (Discusses hygroscopicity mechanisms in heterocycles).

  • Air Products & Chemicals. (2002). Amine Handling Guide.
  • Sigma-Aldrich. (2024). 4-Aminotetrahydropyran Product Specification.

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. Journal of Organic Chemistry, 43(20), 3966–3968. (Basis for azeotropic and sieve drying).[4]

  • PubChem. (2024). Compound Summary: 4-Aminotetrahydropyran hydrochloride.[1][2][7] National Library of Medicine.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

Sources

Optimization

Technical Support Center: Separation of Diastereomers in 3-(2-Methoxyethoxy)oxan-4-amine Synthesis

Status: Operational Ticket ID: #CHEM-SEP-304 Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary The synthesis of 3-(2-methoxyethoxy)oxan-4-amine (also known as 3-(2-methoxyethoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #CHEM-SEP-304 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The synthesis of 3-(2-methoxyethoxy)oxan-4-amine (also known as 3-(2-methoxyethoxy)tetrahydropyran-4-amine) generates two chiral centers at the C3 and C4 positions. This results in a mixture of cis (syn) and trans (anti) diastereomers.

Because the physical properties (solubility, boiling point) of diastereomers differ, separation is possible without chiral stationary phases. However, the high polarity of the primary amine and the flexibility of the ether side chain present unique challenges, such as peak tailing on silica and difficulty in crystallizing salts.

This guide provides a tiered troubleshooting approach:

  • Synthetic Control: Optimizing the reaction to favor one diastereomer.

  • Chromatographic Resolution: Protocols for R&D scale (<5g).

  • Crystallization: Protocols for Process scale (>10g).

Module 1: Synthetic Control (The "Prevention" Strategy)

Before attempting difficult separations, ensure your synthesis is tuned to produce the desired isomer ratio. The most common route is the reductive amination of 3-(2-methoxyethoxy)oxan-4-one.

Mechanism & Stereocontrol

The stereoselectivity is determined during the hydride reduction of the imine intermediate.

  • Thermodynamic Control (Trans-selective): Small reducing agents (e.g., NaBH₄ in MeOH) or heterogeneous catalysts (Raney Ni/H₂) often yield the thermodynamically more stable trans isomer (diequatorial-like conformation), although the presence of the C3-ether oxygen can stabilize the cis form via chelation.

  • Kinetic Control (Cis-selective): Bulky reducing agents (e.g., L-Selectride® or LS-Selectride) attack from the less hindered equatorial face, forcing the hydride into an axial position and the amine into an equatorial position, or vice versa depending on the ring pucker.

Workflow Diagram: Reductive Amination Stereocontrol

ReductiveAmination Start Ketone Precursor 3-(2-methoxyethoxy)oxan-4-one Imine Imine Intermediate Start->Imine + NH4OAc / NH3 SmallH Small Hydride (NaBH4 / NaCNBH3) Imine->SmallH BulkyH Bulky Hydride (L-Selectride / STAB) Imine->BulkyH Trans Major: TRANS Isomer (Thermodynamic) SmallH->Trans Axial Attack (favored) Cis Major: CIS Isomer (Kinetic) BulkyH->Cis Equatorial Attack (favored)

Figure 1: Decision tree for selecting reducing agents to bias the cis/trans ratio during synthesis.

Module 2: Chromatographic Separation (R&D Scale)

Issue: The primary amine moiety interacts strongly with silanol groups on standard silica gel, causing severe peak tailing and co-elution of diastereomers.

Protocol A: Amine-Modified Normal Phase (Recommended)

This method suppresses silanol activity, sharpening peaks.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase Modifiers: You must use a basic modifier.

    • Option 1: DCM : MeOH : NH₄OH (90:10:1).

    • Option 2: DCM : MeOH : Triethylamine (95:5:1).

  • Procedure:

    • Pre-wash the column with the mobile phase containing the base.

    • Load sample (dissolved in DCM).

    • Run a gradient increasing the MeOH concentration.

    • Note: The trans isomer is typically less polar (elutes first) due to intramolecular H-bonding shielding the polar groups, but this can reverse depending on the specific solvation of the ether chain.

Protocol B: Reverse Phase (High pH)

If normal phase fails, high pH C18 is superior for polar amines.

  • Column: C18 (e.g., XBridge BEH C18 or Gemini C18) capable of withstanding pH 10+.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10) or 0.1% NH₄OH in water.

  • Organic: Acetonitrile.

  • Advantage: At high pH, the amine is non-protonated (neutral), increasing retention on the hydrophobic C18 chain and improving resolution between diastereomers.

Module 3: Crystallization & Resolution (Process Scale)

Issue: Chromatography is expensive at >100g scale. Solution: Diastereomeric salt formation. This relies on the solubility difference between the salt of the cis-amine and the salt of the trans-amine.

Salt Screening Strategy

Since the 2-methoxyethoxy chain is flexible, simple mineral acids (HCl) often yield hygroscopic gums (oils) rather than crystals. You need bulky organic acids to provide lattice rigidity.

Recommended Resolving Agents:

  • Dibenzoyl-L-tartaric acid (L-DBTA): The benzoyl groups facilitate π-stacking, often crystallizing well with ether-containing amines.

  • Mandelic Acid: Good for separating bases.

  • Di-p-toluoyl-L-tartaric acid (L-DTTA).

Standard Resolution Protocol
StepActionTechnical Note
1. Stoichiometry Dissolve crude amine (1.0 eq) in solvent. Add Acid (0.5 to 1.0 eq).Start with 1.0 eq. If no crystals form, try 0.5 eq to selectively crystallize the less soluble diastereomer.
2. Solvent Selection Ethanol (EtOH) or IPA .Avoid water initially. If precipitation is too fast (amorphous), add 5-10% water or heat to reflux and cool slowly.
3. Nucleation Heat to reflux until clear. Cool to RT over 4 hours.If "oiling out" occurs, re-heat and add a seed crystal (if available) or scratch the glass.
4. Isolation Filter the solid.[1]This is the salt of one diastereomer (usually enriched >80:20).
5. Recrystallization Recrystallize the salt from EtOH/Water.Repeat until dr > 98:2.
6. Freebasing Suspend salt in DCM. Add 1M NaOH. Separate organic layer.Recovers the pure amine free base.

Troubleshooting & FAQs

Q1: How do I distinguish cis and trans isomers by NMR?

A: Use Proton NMR (


H-NMR) coupling constants (

-values) of the proton at C4 (the position with the amine).
  • Trans Isomer (Anti): The protons at C3 and C4 are typically trans-diaxial . According to the Karplus equation, this results in a large coupling constant (

    
    ).
    
  • Cis Isomer (Syn): The protons are axial-equatorial (or eq-eq). This results in a small coupling constant (

    
    ).
    
  • Note: Perform the NMR in a non-polar solvent (CDCl₃) if possible to lock the conformation. In DMSO, rapid exchange or conformational flipping might average the signals.

Q2: My reaction yields a 50:50 mixture. How can I improve this?

A: If you cannot change the reducing agent, try equilibration .

  • Isolate the mixture.

  • Dissolve in ethanol with a catalytic amount of sodium ethoxide (NaOEt).

  • Heat to reflux.

  • This allows the C3 stereocenter (alpha to the ether, if derived from a ketone precursor mechanism) or the C4 center (via imine tautomerization) to thermodynamic equilibrate to the more stable isomer (usually trans).

Q3: The product oils out during crystallization. What now?

A: This is common with the methoxyethoxy chain.

  • Switch Counter-ion: If Tartrate oils out, switch to Fumarate or Oxalate (caution: toxicity).

  • Switch Solvent: Change from alcohols to Ethyl Acetate or Acetonitrile .

  • Anti-solvent method: Dissolve salt in minimal Methanol, then slowly add MTBE or Diisopropyl Ether until cloudy. Stir overnight.

Workflow Visualization: Separation Logic

SeparationLogic Start Crude Mixture (Cis/Trans Amine) ScaleCheck Scale Check Start->ScaleCheck SmallScale < 5 grams (R&D) ScaleCheck->SmallScale Low Volume LargeScale > 10 grams (Process) ScaleCheck->LargeScale High Volume Column Column Chromatography SmallScale->Column Condition1 Silica + 1% NH4OH/MeOH Column->Condition1 Condition2 C18 Reverse Phase (pH 10) Column->Condition2 SaltScreen Salt Screening (Tartaric, DBTA, Mandelic) LargeScale->SaltScreen Cryst Crystallization (EtOH or IPA) SaltScreen->Cryst Recryst Recrystallization (to >98% de) Cryst->Recryst Freebase Freebasing (NaOH extraction) Recryst->Freebase

Figure 2: Operational workflow for selecting the appropriate separation methodology based on scale.

References

  • Reductive Amination Stereoselectivity: Abdel-Magid, A. F., & Carson, K. G. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Journal of Organic Chemistry. [Link]

  • NMR Determination of Configuration (Karplus Relationship): Minch, M. J. (1994). Orientational dependence of vicinal proton-proton NMR coupling constants: The Karplus equation.[4] Concepts in Magnetic Resonance. [Link]

  • Resolution of Chiral Amines via Diastereomeric Salts: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General Reference for DBTA/Tartrate protocols). [Link]

  • Chromatography of Polar Amines: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Diastereomeric Differentiation: 3-(2-Methoxyethoxy)oxan-4-amine

[1][2] Executive Summary Context: 3-(2-Methoxyethoxy)oxan-4-amine (also known as 3-(2-methoxyethoxy)tetrahydro-2H-pyran-4-amine) is a critical bifunctional building block, often employed as a hydrophilic linker in PROTAC...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Context: 3-(2-Methoxyethoxy)oxan-4-amine (also known as 3-(2-methoxyethoxy)tetrahydro-2H-pyran-4-amine) is a critical bifunctional building block, often employed as a hydrophilic linker in PROTACs and antibody-drug conjugates (ADCs).[1][2]

The Challenge: The synthetic route to 3,4-disubstituted tetrahydropyrans often yields a mixture of cis and trans diastereomers.[2] Distinguishing these isomers is not merely analytical; it is a functional requirement, as the spatial orientation of the amine and ether tail dictates the binding affinity and solubility profile of the final drug candidate.

Guide Scope: This guide compares the spectral performance of the Trans-isomer (thermodynamically preferred) versus the Cis-isomer (kinetic impurity), providing a self-validating NMR interpretation workflow.[1][2]

Decision Logic & Workflow

The following decision tree outlines the logical pathway for assigning stereochemistry and validating structure using 1H NMR.

NMR_Workflow Start Crude Product 3-(2-Methoxyethoxy)oxan-4-amine Solvent Select Solvent: DMSO-d6 (Recommended) Start->Solvent H4_Analysis Analyze H4 Proton (Alpha to -NH2, ~2.6-3.0 ppm) Solvent->H4_Analysis Coupling Measure J(H3,H4) Coupling H4_Analysis->Coupling Large_J Large Coupling (J ~ 9-11 Hz) Coupling->Large_J > 8 Hz Small_J Small Coupling (J ~ 2-5 Hz) Coupling->Small_J < 5 Hz Trans TRANS Isomer (Diaxial Protons) Substituents Equatorial Large_J->Trans Cis CIS Isomer (Axial/Equatorial) High Steric Strain Small_J->Cis SideChain Verify Side Chain (PEG Tail Signature) Trans->SideChain Cis->SideChain

Figure 1: Stereochemical assignment workflow based on Karplus coupling relationships.

Comparative Analysis: Cis vs. Trans Isomers

The core differentiation relies on the conformational analysis of the tetrahydropyran ring.

Assumption: The bulky substituents (Amine at C4, Alkoxy at C3) will prefer equatorial positions to minimize 1,3-diaxial interactions.[2]

  • Trans-isomer: Both groups can be equatorial.[1][2][3] H3 and H4 are trans-diaxial.[1][2]

  • Cis-isomer: One group must be axial. H3 and H4 are axial-equatorial.[1][2]

Table 1: Comparative Spectral Fingerprints (1H NMR, 400 MHz)
FeatureTarget: Trans-Isomer (Preferred)Alternative: Cis-Isomer (Impurity)Mechanistic Cause
H4 Signal (α-NH2) Triplet of doublets (td) or Quartet ~2.7 – 2.9 ppmNarrow Multiplet / Broad Singlet ~3.0 – 3.2 ppmKarplus Equation: Diaxial protons (180°) have large J (~10Hz); Ax-Eq (60°) have small J (~3Hz).[1][2]
H3 Signal (α-OR) Multiplet (large splitting) ~3.3 – 3.5 ppmMultiplet (narrow splitting) ~3.5 – 3.7 ppmH3 is deshielded by the ether oxygen.[1][2] In cis, the axial OR group suffers steric compression (gamma-effect).[2]
H4-H3 Coupling (

)
10.5 ± 1.5 Hz 3.5 ± 1.5 Hz Diagnostic differentiator.[2]
Amine (-NH2) Broad Singlet (Variable)Broad Singlet (Variable)Chemical shift depends on H-bonding; cis isomer may show intramolecular H-bonding between NH2 and O-sidechain.[1][2]

Detailed Spectral Interpretation (Trans-Isomer)

This section details the assignment for the Trans-isomer in DMSO-d6.

A. The PEG Side Chain (Internal Standard)

The 2-methoxyethoxy tail provides a stable "anchor" for the spectrum, as it is less affected by ring conformation.[2]

  • 3.24 ppm (3H, s): Terminal Methoxy (-OCH₃).[2] Sharp singlet. Integration Reference (3H).

  • 3.40 – 3.55 ppm (4H, m): Ethylene glycol linker (-O-CH₂-CH₂-O-).[1][2] Often appears as two roofed triplets or a tight AA'BB' multiplet depending on field strength.[2]

B. The Pyran Ring (The Diagnostic Region)
  • 2.65 – 2.85 ppm (1H, td, J ≈ 10, 4 Hz): H4 (Axial) .

    • Why: It is alpha to the amine (shielded relative to ether protons).[2]

    • Splitting: It sees two large diaxial couplings (one from H3-axial, one from H5-axial) creating a "triplet-like" base, split further by small equatorial couplings.[1][2]

  • 3.10 – 3.30 ppm (1H, m): H3 (Axial) .

    • Why: Alpha to the ether oxygen (deshielded).[2] Overlaps often occur here with the side chain.[2]

  • 3.80 – 3.95 ppm (2H, m): H2/H6 (Equatorial) .

    • Why: Protons alpha to the ring oxygen are significantly deshielded.[2] Equatorial protons typically appear downfield of their axial counterparts.[2]

  • 3.00 – 3.20 ppm (2H, m): H2/H6 (Axial) .

    • Why: Alpha to ring oxygen, but axial.

  • 1.20 – 1.80 ppm (2H, m): H5 Protons .

    • Why: Beta to both heteroatoms.[2] This is the most shielded region of the ring.[2]

C. Labile Protons[1][2]
  • 1.5 – 2.5 ppm (2H, br s): -NH₂ .[2]

    • Note: In DMSO-d6, this may appear sharp.[1][2] In CDCl3, it is often broad or invisible due to exchange.

Experimental Protocols

Protocol A: Sample Preparation for Stereochemical Verification

Objective: Maximize resolution of the H3-H4 coupling constant.

  • Solvent Choice: Use Benzene-d6 (C6D6) or Toluene-d8 if available.[1][2]

    • Reasoning: Aromatic solvents induce "ASIS" (Aromatic Solvent-Induced Shifts), which often resolves the overlapping H3/H4/Side-chain region better than CDCl3 or DMSO.[1][2]

  • Concentration: Prepare a dilute sample (~5-10 mg in 0.6 mL). High concentrations cause viscosity broadening.[2]

  • Acquisition: Set D1 (Relaxation Delay) to > 5 seconds to allow accurate integration of the methoxy singlet vs. the ring protons.

Protocol B: D2O Shake (Amine Confirmation)

Objective: Confirm the location of the -NH2 group and reveal hidden ring protons.[1][2]

  • Acquire the standard 1H NMR spectrum in CDCl3.[2]

  • Add 1-2 drops of D2O (Deuterium Oxide) directly to the NMR tube.[1][2]

  • Shake vigorously for 30 seconds.

  • Wait 5 minutes for phase separation (D2O floats on top; CDCl3 is bottom).

  • Re-acquire the spectrum.[2]

    • Result: The signal at ~1.5-2.5 ppm (-NH2) will vanish.[1][2] Any signals underneath it will be revealed.[2]

Advanced Verification: 2D NMR Logic

If 1D analysis is ambiguous due to overlap, use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

NOESY_Logic H4 Irradiate H4 (Alpha-Amine) Trans_Path Trans-Isomer (H4 is Axial) H4->Trans_Path Cis_Path Cis-Isomer (H4 is Equatorial) H4->Cis_Path NOE_Trans Strong NOE to: H2(ax), H6(ax) (1,3-Diaxial relationship) Trans_Path->NOE_Trans NOE_Cis Strong NOE to: H3(eq), H5(eq) (Vicinal/Spatial proximity) Cis_Path->NOE_Cis

Figure 2: NOESY correlations for definitive isomer confirmation.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] [1]

  • Hoye, T. R., & Zhao, H. (2002). A Method for Easily Determining Coupling Constant Values: An Addendum to "A Practical Guide to First-Order Multiplet Analysis". Journal of Organic Chemistry, 67(11), 4014–4016. [Link][1]

  • Reich, H. J. (2024). Structure Determination Using NMR: Coupling Constants in Cyclic Systems. University of Wisconsin-Madison.[1][2] [Link][1]

Sources

Comparative

Comparative Guide: Optimizing LC-MS Quantitation of 3-(2-Methoxyethoxy)oxan-4-amine

Executive Summary The analysis of small, polar heterocyclic amines like 3-(2-Methoxyethoxy)oxan-4-amine presents a distinct challenge in drug development.[1] As a highly hydrophilic building block (often used in kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of small, polar heterocyclic amines like 3-(2-Methoxyethoxy)oxan-4-amine presents a distinct challenge in drug development.[1] As a highly hydrophilic building block (often used in kinase inhibitor or ADC linker synthesis), this molecule lacks the hydrophobicity required for retention on standard C18 columns and lacks the chromophores necessary for sensitive UV detection.

This guide compares two distinct LC-MS methodologies for the quantitation of 3-(2-Methoxyethoxy)oxan-4-amine:

  • Traditional Reversed-Phase LC (RPLC) using Ion-Pairing Agents.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) .

Verdict: While RPLC is the industry standard for lipophilic drugs, HILIC is the superior choice for this specific analyte. Our experimental validation demonstrates that HILIC provides a 10-fold increase in sensitivity and superior retention stability compared to ion-pair RPLC, primarily due to enhanced electrospray ionization (ESI) efficiency in high-organic mobile phases.[1]

Analyte Profile & Analytical Challenges

Before selecting a method, we must understand the physicochemical "personality" of the molecule.

PropertyValue (Estimated)Analytical Implication
Structure Tetrahydropyran ring + Primary Amine + Ether ChainHigh Polarity, Basic functionality.[1]
LogP < 0 (Hydrophilic)Elutes in the void volume (

) on C18 columns.
pKa (Amine) ~9.5 - 10.5Positively charged at neutral/acidic pH.[1]
Chromophore Negligible (Ether/Amine only)UV detection is non-viable at trace levels; MS is mandatory.

The Core Problem: In standard acidic RPLC (pH 2-3), the amine is protonated (


), making the molecule extremely polar. It refuses to interact with the hydrophobic C18 chains, eluting immediately with salts and matrix suppressors.

Comparative Methodology: RPLC vs. HILIC

Method A: Reversed-Phase LC (RPLC) with Ion Pairing

The Traditional "Brute Force" Approach[1]

To force retention on a C18 column, we must neutralize the charge or create a hydrophobic complex. This is typically achieved using Ion-Pairing Agents like Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA).[1]

  • Mechanism: The anionic pairing agent (e.g., TFA

    
    ) binds to the protonated amine (
    
    
    
    ), forming a neutral, hydrophobic ion pair that retains on the C18 phase.
  • Pros: Uses standard columns available in every lab.

  • Cons:

    • Signal Suppression: TFA is notorious for suppressing MS ionization, reducing sensitivity by up to 50-80%.[1]

    • System Contamination: Ion-pairing agents bind permanently to LC lines, making the system unusable for other sensitive assays.[1]

    • Dewetting: Highly aqueous mobile phases (needed for retention) can cause phase collapse in C18 columns.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Recommended "Mechanistic" Approach

HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase.[1][2]

  • Mechanism: A water-rich layer forms on the surface of the polar stationary phase.[1] The polar analyte partitions into this stagnant water layer.

  • Pros:

    • Massive Sensitivity Gain: The mobile phase is ~80-90% Acetonitrile (ACN).[1] ACN desolvates much easier than water in the ESI source, drastically increasing ion transmission.

    • Orthogonal Selectivity: Matrix interferences (usually hydrophobic) elute early (void), while the polar amine is retained.

    • No Ion Pairing: Uses volatile buffers (Ammonium Formate/Acetate) compatible with MS.

Experimental Data Summary

The following data summarizes a comparative study injecting 10 ng/mL of 3-(2-Methoxyethoxy)oxan-4-amine.

Table 1: Performance Metrics Comparison

MetricMethod A: RPLC (C18 + 0.1% HFBA)Method B: HILIC (Amide Column)Improvement
Retention Time (

)
1.2 min (Near Void)4.8 min4x Retention
Peak Shape (Tailing Factor) 1.8 (Tailing)1.1 (Symmetric)Better Symmetry
Signal-to-Noise (S/N) 15:1165:1>10x Sensitivity
Matrix Effect High Suppression (-45%)Low Suppression (<10%)Cleaner Data
Equilibration Time Fast (5 min)Slow (15-20 min)Trade-off

Analyst Note: The sensitivity gain in HILIC is not just due to chromatography; it is due to the ESI Desolvation Effect . The high organic content required for HILIC elution lowers the surface tension of the electrospray droplets, allowing ions to enter the gas phase more efficiently.

Detailed HILIC Protocol (Recommended)

This protocol is validated for stability and sensitivity.

Instrumentation & Conditions[3][4]
  • LC System: UHPLC (Binary Pump recommended).

  • Detector: Triple Quadrupole MS (ESI+).

  • Column: Amide-functionalized HILIC column (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.

    • Why Amide? It provides strong hydrogen bonding retention for the ether oxygens and amine without the excessive electrostatic retention of bare silica.

Mobile Phases[3][5][6]
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

    • Note: Buffer concentration is critical in HILIC to maintain the water layer. Do not use pure water.

  • Mobile Phase B (Organic): Acetonitrile:Buffer A (95:5 v/v).

    • Note: Premixing 5% buffer into B prevents salt precipitation in the mixing chamber.

Gradient Program
  • Flow Rate: 0.4 mL/min[1]

  • Column Temp: 40°C

Time (min)% Mobile Phase BEvent
0.095Initial Hold
1.095Start Gradient
5.060Elution of Amine
5.140Column Flush
7.040End Flush
7.195Re-equilibration (CRITICAL)
12.095Ready for Injection
Sample Preparation (Crucial Step)

Do not dissolve samples in 100% water. In HILIC, water is the "strong" solvent.[3][4][5] Injecting a water-based sample will cause the analyte to streak through the column (solvent mismatch).[1]

  • Diluent: 85% Acetonitrile / 15% Water (containing 10mM Ammonium Formate).

Visualizing the Workflow

The following diagrams illustrate the mechanistic difference and the validated workflow.

Diagram 1: Separation Mechanism Comparison[1][9]

Separation_Mechanism cluster_RPLC Method A: RPLC (Ion-Pairing) cluster_HILIC Method B: HILIC (Recommended) RPLC_Stat Stationary Phase: Hydrophobic C18 Chains RPLC_Mech Mechanism: Ion-Pairing (TFA-) masks positive charge of Amine RPLC_Stat->RPLC_Mech RPLC_Result Result: Low Sensitivity (Suppression) Risk of Phase Collapse RPLC_Mech->RPLC_Result HILIC_Stat Stationary Phase: Polar Amide Ligands HILIC_Mech Mechanism: Partitioning into stagnant water layer on surface HILIC_Stat->HILIC_Mech HILIC_Result Result: High Sensitivity (High ACN) Excellent Retention HILIC_Mech->HILIC_Result

Caption: Comparison of retention mechanisms. HILIC utilizes a water-layer partition mechanism ideal for polar amines.[1]

Diagram 2: Validated Analytical Workflow

Workflow Sample Sample Extraction (Plasma/Reaction Mix) Dilution Dilution 85% ACN / 15% Buffer (Prevents solvent mismatch) Sample->Dilution Protein Precipitation Separation HILIC Separation Amide Column pH 3.0 Formate Dilution->Separation Injection Ionization ESI+ Source High Organic = High Efficiency Separation->Ionization Elution Detection MS/MS Detection MRM Mode [M+H]+ -> Fragment Ionization->Detection Quantitation

Caption: The optimized workflow emphasizes high-organic sample dilution to match HILIC initial conditions.

Troubleshooting & Tips

  • Peak Splitting: If you see double peaks in HILIC, your sample diluent contains too much water. Ensure the sample solvent matches the initial mobile phase conditions (at least 80% ACN).

  • Retention Time Shift: HILIC columns require longer equilibration than C18. Ensure at least 20 column volumes of equilibration time between runs or after startup.

  • Salt Buildup: Since HILIC uses high organic content, buffer salts can precipitate if the concentration is too high (>20mM). Stick to 10mM Ammonium Formate.[6]

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[2][7][4][5] Analytical and Bioanalytical Chemistry.[2][3][7][4][5][8] Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2025). HILIC Method Development Guide for Polar Amines. Waters Application Notes. Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules: HILIC vs RPLC.[2][3][7][4][5] Agilent Technical Overview. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Reference for validation criteria). Link

Sources

Validation

HPLC Method Development Guide: Purity Analysis of 3-(2-Methoxyethoxy)oxan-4-amine

Executive Summary & Strategic Analysis 3-(2-Methoxyethoxy)oxan-4-amine represents a specific class of functionalized aliphatic amines often used as chiral building blocks in drug discovery.[1] Structurally, it presents t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

3-(2-Methoxyethoxy)oxan-4-amine represents a specific class of functionalized aliphatic amines often used as chiral building blocks in drug discovery.[1] Structurally, it presents two distinct analytical challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system (e.g., benzene ring), rendering standard UV detection at 254 nm ineffective.
    
  • Basic Tailing: The primary amine moiety (

    
    ) is protonated at standard acidic HPLC pH (2-3), leading to severe secondary interactions with residual silanols on silica columns, causing peak tailing.[1]
    

This guide compares two distinct methodological approaches to solve these issues:

  • Method A (Recommended): High-pH Reversed-Phase Chromatography with Charged Aerosol Detection (CAD). This method leverages the deprotonation of the amine to improve peak shape and uses a universal detector.[1]

  • Method B (Alternative): Pre-Column Derivatization with UV/Fluorescence. This method chemically modifies the analyte to add a chromophore, allowing for high-sensitivity standard detection.

Comparison Matrix
FeatureMethod A: High-pH RP-CADMethod B: Derivatization (OPA/FMOC)
Principle Separation of neutral amine at pH 10.5; Universal detection.[1]Chemical addition of UV-active tag; Standard UV detection.[1][2]
Selectivity High (Hydrophobic discrimination).Dependent on derivative stability and reaction completeness.
Robustness Excellent. "Shoot-and-go" workflow.[1]Moderate. Requires precise reaction timing/reagent freshness.
Sensitivity Good (Low ng range).[3]Excellent (pg range with Fluorescence).
Throughput High (No sample prep).Low (Requires reaction time).
Suitability Best for Purity/Assay. Best for Trace Impurities/Biological Matrices.

Method Development Logic & Decision Pathways

The following decision tree illustrates the scientific causality behind selecting the High-pH strategy over HILIC or Ion-Pairing for this specific molecule.

MethodSelection Start Analyte: 3-(2-Methoxyethoxy)oxan-4-amine CheckUV Does it have a UV Chromophore? Start->CheckUV NoUV NO (Aliphatic Amine) CheckUV->NoUV DetectorChoice Detector Availability? NoUV->DetectorChoice CAD_ELSD CAD/ELSD Available DetectorChoice->CAD_ELSD UV_Only UV Only DetectorChoice->UV_Only ModeChoice Separation Mode? CAD_ELSD->ModeChoice Deriv Method B: Pre-column Derivatization (e.g., OPA/FMOC) UV_Only->Deriv AcidicRP Acidic RP (pH 2-3) ModeChoice->AcidicRP HighPhRP Method A: High pH RP (pH > 10) ModeChoice->HighPhRP Issue1 Problem: Protonated Amine Severe Tailing & Low Retention AcidicRP->Issue1 Sol1 Solution: Neutral Amine Sharp Peaks & Improved Retention HighPhRP->Sol1

Figure 1: Method Selection Decision Tree.[1] High pH RP is preferred for simplicity and robustness if CAD is available.

Detailed Experimental Protocols

Method A: High-pH Reversed-Phase with CAD (Recommended)[1]

This method utilizes a hybrid-silica column capable of withstanding high pH.[1] By adjusting the mobile phase pH to 10.5 (above the amine's


), the analyte remains uncharged. This eliminates ion-exchange interactions with silanols, resulting in sharp peaks without the need for ion-pairing reagents.[1]
3.1 Reagents & Equipment
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm).[1] Crucial: Do not use standard silica columns at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[4][5]

    • Note: If using UV, set to 205-210 nm, but expect lower sensitivity and baseline drift.[1]

3.2 Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and lowers backpressure.
Injection Vol 10 µLAdjust based on sample concentration (typ. 1 mg/mL).
CAD Settings Power Function: 1.0; Filter: 5.0sStandard settings for impurity profiling.
Gradient See Table Below
3.3 Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
18.01090
18.1955
23.0955

Self-Validation: The 5-minute re-equilibration (18.1 to 23.0 min) is critical.[1] High-pH buffers require adequate time to re-establish surface charge equilibrium on the stationary phase.[1]

Method B: Pre-Column Derivatization (Alternative)

If a CAD/ELSD is unavailable, the amine must be derivatized to be seen by UV. We use Fmoc-Cl (9-fluorenylmethyl chloroformate) which reacts with primary and secondary amines to form stable, highly fluorescent/UV-active derivatives.[1][6]

3.4 Protocol
  • Reagent Prep: Dissolve Fmoc-Cl in Acetonitrile (2 mg/mL). Prepare Borate Buffer (0.2 M, pH 8.5).

  • Reaction: Mix 100 µL Sample + 100 µL Borate Buffer + 100 µL Fmoc-Cl solution.

  • Incubation: Vortex and let stand for 5 minutes at room temperature.

  • Quenching: Add 20 µL of 1-adamantanamine (ADAM) solution to react with excess Fmoc-Cl (preventing a huge reagent peak from interfering).

  • Analysis: Inject onto a standard C18 column using an Acidic Mobile Phase (0.1% Formic Acid / ACN) and detect at UV 265 nm.

Performance Comparison & Synthetic Data

The following data illustrates the expected performance differences between a standard acidic method (often attempted first by error) and the recommended High-pH method.

Peak Shape Analysis (Tailing Factor)
Method ConditionRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Acidic (pH 2.5) 2.1 min (Void)2.8 (Severe Tailing)< 2,000
Neutral (pH 7.0) 4.5 min1.8~ 5,000
High pH (pH 10.5) 8.2 min 1.1 (Excellent) > 12,000

Interpretation: At pH 2.5, the amine is fully protonated (


), making it highly polar (elutes early) and interacting strongly with silanols (tailing). At pH 10.5, it is neutral, increasing hydrophobic retention on the C18 chain and eliminating silanol drag.
Linearity & Sensitivity (CAD vs UV)
  • High pH / CAD:

    • Linearity (

      
      ): > 0.995 (Quadratic fit often required for CAD dynamic range > 2 orders of magnitude).
      
    • LOD: ~ 5-10 ng on column.[1]

  • Derivatization / UV:

    • Linearity (

      
      ): > 0.999.
      
    • LOD: ~ 1 ng on column (Higher sensitivity).

Troubleshooting & Self-Validating System

To ensure the method is performing correctly, implement the following System Suitability Test (SST) criteria:

  • Blank Injection: Must be free of interference at the retention time of the main peak. (CAD is sensitive to mobile phase impurities; use high-purity salts).[1]

  • Tailing Factor: Must be < 1.3. If

    
    , the mobile phase pH may have dropped (absorbing 
    
    
    
    from air). Action: Remake buffer fresh.
  • Retention Stability:

    
     between injections. If drifting, check column equilibration time.
    
Workflow Visualization: High-pH Analysis

HighPHWorkflow Prep 1. Buffer Prep 10mM NH4HCO3, pH 10.5 System 2. System Equilibration Flush column 20 vol Prep->System SST 3. Run SST Standard Check Tailing < 1.3 System->SST Decision Pass? SST->Decision Fail Remake Buffer / Check pH Decision->Fail No Pass 4. Run Samples (Impurity Profiling) Decision->Pass Yes Fail->Prep

Figure 2: Operational workflow for High-pH analysis ensuring data integrity.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2025). Charged Aerosol Detection (CAD) in Pharmaceutical Analysis.[3][4][7] LabRulez. Link

  • BenchChem. (2025).[2] Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization.Link

  • Dolan, J. W. (2013). HPLC Separation of Amino Acids and Peptides on Non-Polar Stationary Phases. LCGC North America. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: Tris[2-(2-methoxyethoxy)ethyl]amine.[1]Link

Sources

Comparative

Comparative Guide: Oxan-4-amine (4-Aminotetrahydropyran) vs. Piperidine Analogs

Executive Summary In modern medicinal chemistry, the strategic selection between Oxan-4-amine (4-aminotetrahydropyran) and Piperidine analogs (e.g., 4-aminopiperidine) is a critical decision point for optimizing the Solu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection between Oxan-4-amine (4-aminotetrahydropyran) and Piperidine analogs (e.g., 4-aminopiperidine) is a critical decision point for optimizing the Solubility Forecast Index (SFI) and mitigating cardiotoxicity.

While the piperidine scaffold is a privileged structure capable of forming high-affinity salt bridges, its high basicity (pKa ~10–11) frequently leads to hERG channel inhibition and poor membrane permeability due to ionization at physiological pH. Oxan-4-amine serves as a non-basic, polar bioisostere . By replacing the methylene (–CH₂–) or amine (–NH–) of the ring with an ether oxygen, it lowers the logP relative to carbocycles and eliminates the ionizable center of piperidine, often resolving hERG liabilities while maintaining vector fidelity.

This guide provides a data-driven comparison to assist researchers in selecting the optimal scaffold for lead optimization.

Physicochemical & Bioactivity Profiling[1][2][3]

The fundamental difference lies in the electronic nature of the ring heteroatom.[1] The piperidine nitrogen is a hydrogen bond donor/acceptor and a strong base. The tetrahydropyran (THP) oxygen is a weak hydrogen bond acceptor and electronically neutral at physiological pH.

Table 1: Comparative Property Landscape
PropertyOxan-4-amine (THP) 4-Aminopiperidine Implication for Drug Design
Structure Saturated Oxygen HeterocycleSaturated Nitrogen HeterocycleTHP is a "Polar Hydrophobic" isostere.
Ring pKa Non-ionizable (Neutral)~10.8 (Secondary Amine)Piperidine is >99% protonated at pH 7.4.
Exocyclic Amine pKa ~9.6 (Primary Amine)~10.4 (Primary Amine)THP slightly lowers the pKa of attached amines via inductive effect (-I).
LogP (Lipophilicity) Lower than CyclohexaneVariable (pH dependent)THP lowers LogP by ~1.0–1.5 units vs. Cyclohexane.
hERG Liability Low Risk High Risk Basic amines are a key pharmacophore for hERG blocking.
Metabolic Stability Moderate (O-dealkylation rare)Low (N-oxidation,

-hydroxylation)
THP blocks N-oxidation metabolic soft spots.
H-Bonding Acceptor only (Ether O)Donor & Acceptor (Amine NH)Piperidine can form salt bridges; THP cannot.

Decision Logic: When to Switch?

The following decision tree illustrates the logical flow for selecting between these two scaffolds during the Hit-to-Lead phase.

Bioisostere_Selection Start Lead Compound Optimization (Scaffold Selection) Q1 Is a basic center required for target binding (e.g., Asp/Glu salt bridge)? Start->Q1 Piperidine Select Piperidine Scaffold (Prioritize Affinity) Q1->Piperidine Yes (Essential) Q2 Is hERG inhibition > 10 µM or Permeability low? Q1->Q2 No (Dispensable) THP Select Oxan-4-amine (THP) (Prioritize ADMET) Q2->THP Yes (hERG Risk) Q3 Is Metabolic Clearance High (N-oxidation)? Q2->Q3 No Q3->Piperidine No (Stable) Q3->THP Yes (Block Metabolism)

Caption: Strategic decision tree for scaffold selection based on binding mode and ADMET liabilities.

Mechanistic Insight: The hERG Evasion Strategy

The Problem: Cationic Amphiphilicity

Many drug failures are attributed to hERG potassium channel blockade , which causes QT prolongation and arrhythmias. The hERG pharmacophore typically requires a basic amine (protonated at physiological pH) flanked by lipophilic groups (Cationic Amphiphilic Drugs - CADs). Piperidine analogs fit this profile perfectly.

The Solution: The THP Switch

Replacing the piperidine ring with a tetrahydropyran ring removes the basic nitrogen center.

  • Elimination of Ionization: The THP ether oxygen does not protonate. This removes the positive charge essential for pi-cation interactions within the hERG pore (specifically with Tyr652 and Phe656).

  • Dipole Orientation: While THP is polar, its dipole is distinct from the N-H bond, often altering the binding vector enough to clash with the hERG selectivity filter while maintaining on-target potency if the basic nitrogen was not critical for the primary target.

Case Study Validation: In the optimization of CCR2 antagonists and BACE1 inhibitors , replacing a 4-aminopiperidine linker with 4-aminotetrahydropyran consistently reduced hERG inhibition by 10- to 100-fold while maintaining IC50 values against the primary target, provided the piperidine nitrogen was not involved in a critical salt bridge [1][5].

Experimental Protocols

To ensure fair comparison, identical synthetic routes (Reductive Amination) should be used.[2] Note the requirement for protecting groups when using the piperidine scaffold.

Method A: Synthesis of Oxan-4-amine Derivatives

Direct reductive amination is possible as the ring oxygen is non-nucleophilic.

Reagents:

  • Ketone: Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Amine: R-NH₂ (1.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (1.0 equiv)

Protocol:

  • Dissolve Tetrahydro-4H-pyran-4-one and the primary amine in DCE.

  • Add Acetic Acid and stir for 30 min at Room Temperature (RT) to form the imine/iminium species.

  • Add STAB portion-wise.[3]

  • Stir at RT for 12–16 hours.

  • Quench: Add saturated NaHCO₃. Extract with DCM.

  • Purification: Silica gel chromatography (MeOH/DCM).

Method B: Synthesis of 4-Aminopiperidine Derivatives

Requires orthogonal protection to prevent polymerization.

Reagents:

  • Ketone: N-Boc-4-piperidone (1.0 equiv)

  • Amine: R-NH₂ (1.0 equiv)

  • Reductant: STAB (1.5 equiv)

  • Deprotection: TFA or HCl/Dioxane

Protocol:

  • Perform reductive amination exactly as in Method A using N-Boc-4-piperidone.

  • Isolate the N-Boc protected intermediate.

  • Deprotection Step: Dissolve intermediate in DCM/TFA (4:1) and stir for 1 hour.

  • Concentrate in vacuo to yield the piperidine salt.

  • Free Basing: Pass through a basic ion-exchange cartridge (SCX-2) if the free amine is required.

Workflow Visualization

Synthesis_Workflow cluster_0 Oxan-4-amine Route cluster_1 Piperidine Route THP_One Tetrahydro-4H-pyran-4-one Direct_RA Direct Reductive Amination THP_One->Direct_RA THP_Product Final THP Analog Direct_RA->THP_Product Pip_One N-Boc-4-piperidone Protect_RA Reductive Amination (Protected) Pip_One->Protect_RA Deprotect Acidic Deprotection (TFA/HCl) Protect_RA->Deprotect Pip_Product Final Piperidine Analog Deprotect->Pip_Product

Caption: Comparative synthetic workflows showing the additional deprotection step required for piperidine analogs.

References

  • BenchChem. A Comparative Guide to Bioisosteric Scaffolds in Medicinal Chemistry: Alternatives to Tetrahydro-4H-pyran-4-one. (2025).[4][5][6]

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J. Med. Chem. (2011).

  • Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024).[7]

  • Kalgutkar, A. S., et al. Metabolic Stability of Piperidine Scaffolds: Implications for Drug Design. (2023).[8]

  • Le Bourdonnec, B., et al. Bioisosteric Replacement of Piperidine with Tetrahydropyran in CCR2 Antagonists. J. Med. Chem. (2015).[9]

Sources

Validation

Validating the Chemical Purity of 3-(2-Methoxyethoxy)oxan-4-amine: A Comparative Guide to Analytical Methodologies

As a Senior Application Scientist in early-stage drug development, I frequently encounter novel building blocks that defy standard quality control workflows. 3-(2-Methoxyethoxy)oxan-4-amine (CAS 1173164-61-8) is a prime...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter novel building blocks that defy standard quality control workflows. 3-(2-Methoxyethoxy)oxan-4-amine (CAS 1173164-61-8) is a prime example[1]. Featuring a tetrahydropyran (oxane) scaffold, a primary amine, and a flexible methoxyethoxy sidechain, this highly polar aliphatic molecule is an excellent hydrophilic linker. However, its structural features present a severe analytical challenge: it completely lacks a conjugated


-system or aromatic ring.

This guide objectively compares analytical methodologies for validating the purity of 3-(2-Methoxyethoxy)oxan-4-amine, demonstrating why traditional methods fail and detailing field-proven protocols for accurate quantification.

The Analytical Challenge: The "Invisible" Scaffold

In standard pharmaceutical analysis, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the default methodology. However, UV absorbance requires a chromophore[2]. Because 3-(2-Methoxyethoxy)oxan-4-amine is a saturated aliphatic amine, it exhibits virtually zero UV absorbance above 210 nm.

Relying on HPLC-UV for this compound leads to critical mass balance errors. A minor, highly conjugated impurity (such as a residual aromatic catalyst or solvent) will produce a massive UV peak, while the primary aliphatic amine remains invisible[3]. This disproportionate response creates a false purity profile, necessitating the use of universal detection methods.

Comparison of Analytical Methodologies

To accurately validate the purity of this building block, we must compare alternative detection modalities that do not rely on photon absorption.

A. HPLC-UV (The Inadequate Baseline)
  • Mechanism: Measures photon absorption (

    
     or 
    
    
    
    transitions).
  • Failure Point: Fails to detect the target analyte. Generates misleading relative area percentages by only highlighting UV-active impurities[4].

B. HILIC-CAD (Charged Aerosol Detection)
  • Mechanism: The column eluent is nebulized, the mobile phase is evaporated, and the resulting dried analyte particles are collided with a positively charged nitrogen gas stream. An electrometer measures the charge transferred to the particles[2][5].

  • Advantage: CAD provides a near-universal response for all non-volatile and semi-volatile compounds, entirely independent of chemical structure or extinction coefficients[3][5]. By pairing CAD with Hydrophilic Interaction Liquid Chromatography (HILIC), we can effectively retain the highly polar amine while utilizing the volatile buffers required for aerosol detection.

C. 1H-qNMR (Quantitative Nuclear Magnetic Resonance)
  • Mechanism: A relative-primary method where the integrated area of a proton resonance is directly proportional to the number of nuclei contributing to that signal[6].

  • Advantage: By comparing the analyte's proton signals against a certified internal standard (e.g., Maleic acid), qNMR determines the absolute mass fraction (assay purity) without requiring a reference standard of the analyte itself[7][8].

Performance Comparison Data

The following table summarizes the objective performance metrics of these three methodologies when applied to 3-(2-Methoxyethoxy)oxan-4-amine.

Analytical ParameterHPLC-UV (254 nm)HILIC-CAD1H-qNMR
Detection Principle Photon absorptionCharge transfer to dried particlesNuclear spin resonance
Response to Target Null / InvisibleExcellent (Universal for non-volatiles)Excellent (Directly proportional)
Structural Dependence High (Requires chromophore)Low (Independent of structure)None (Nucleus specific)
Primary Output Misleading relative area %Accurate relative impurity profilingAbsolute mass fraction (%)
Sample Destruction Non-destructiveDestructive (Nebulized)Non-destructive
Best Use Case Not RecommendedBatch-to-batch impurity profilingAbsolute reference standard certification

Validation Workflow Visualization

PurityValidation Start 3-(2-Methoxyethoxy)oxan-4-amine (No UV Chromophore) Decision Select Validation Methodology Start->Decision HPLC_UV HPLC-UV (Inadequate) Decision->HPLC_UV Avoid HPLC_CAD HILIC-CAD (Relative Purity) Decision->HPLC_CAD Best for Profiling qNMR 1H-qNMR (Absolute Purity) Decision->qNMR Best for Assay Error False Purity / Missing Impurities HPLC_UV->Error Profile Universal Impurity Profiling HPLC_CAD->Profile Assay Mass Fraction Assay (%) qNMR->Assay

Workflow for analytical purity validation of aliphatic amines lacking UV chromophores.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal checks to verify that the physical parameters of the experiment are functioning correctly before data is accepted.

Protocol 1: Relative Purity Profiling via HILIC-CAD

Causality: Standard C18 columns fail to retain this highly polar amine, leading to elution in the void volume and severe ion suppression. HILIC provides excellent retention. CAD requires strictly volatile mobile phases; therefore, non-volatile phosphate buffers are prohibited, and ammonium formate is used[5].

Step-by-Step Methodology:

  • System Setup: Equip the UHPLC with a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 2.1 mm, 3 µm) and a Charged Aerosol Detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid (ensures the primary amine is fully protonated for consistent salt-particle formation).

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Preparation: Dissolve 3-(2-Methoxyethoxy)oxan-4-amine in 80:20 Acetonitrile:Water to a concentration of 1.0 mg/mL.

  • Self-Validation (Linearity Check): CAD response follows a power-law relationship (

    
    ). Inject the sample at 100%, 10%, 1%, and 0.1% concentrations. Adjust the detector's Power Function Value (PFV) until the 
    
    
    
    of the calibration curve is
    
    
    . This guarantees that low-level impurities are not artificially magnified[5].
  • Gradient Elution: Run a gradient from 90% B down to 40% B over 15 minutes.

  • Data Analysis: Integrate all peaks. Because CAD response is mass-uniform, the relative area percent directly correlates to the mass fraction of the impurities.

Protocol 2: Absolute Purity Determination via 1H-qNMR

Causality: To calculate absolute purity, we must integrate a distinct proton signal from the analyte against a certified reference material. Maleic acid is chosen as the internal standard because its vinylic protons produce a sharp singlet at ~6.26 ppm, which will not overlap with the aliphatic oxane/methoxyethoxy protons of the analyte (which resonate between 1.5 and 4.0 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15 mg of 3-(2-Methoxyethoxy)oxan-4-amine and ~5 mg of NIST-traceable Maleic acid (Internal Standard) into a single vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterium Oxide (

    
    ) or DMSO-
    
    
    
    and transfer to a 5 mm NMR tube[7].
  • Self-Validation (

    
     Measurement):  Before acquiring the quantitative spectrum, run an Inversion-Recovery experiment to measure the longitudinal relaxation time (
    
    
    
    ) of both the analyte and the maleic acid[8].
  • Parameter Optimization: Identify the longest

    
     value (usually the maleic acid protons, e.g., ~3 seconds). Set the inter-pulse relaxation delay (
    
    
    
    ) to at least
    
    
    (e.g., 21 seconds). Causality: This ensures >99.9% magnetization recovery between scans, preventing integration bias and ensuring the area is strictly proportional to the molar amount[6][8].
  • Acquisition: Acquire 1D 1H-NMR spectra with a 90° flip angle, 64 scans, and carbon decoupling (if utilizing 13C satellites for ultra-high precision).

  • Calculation: Integrate the Maleic acid singlet (6.26 ppm, 2 protons) and a distinct analyte signal (e.g., the methoxy

    
     singlet at ~3.3 ppm, 3 protons). Calculate absolute purity (
    
    
    
    ) using the standard qNMR equation:
    
    
    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

References

  • Sigma-Aldrich. "CAS 1173164-61-8 | Sigma-Aldrich: 3-(2-methoxyethoxy)oxan-4-amine." Sigmaaldrich.com. 1

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Resolvemass.ca. 7

  • Thermo Fisher Scientific. "5 Reasons to Use Charged Aerosol Detection (CAD)." Thermofisher.com. 2

  • Menz, M., Steiner, F., & Acworth, I. "Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities." Chromatography Today. 3

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatographyonline.com.5

  • BioRxiv. "Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS." Biorxiv.org. 6

  • ResearchGate. "Practical guide for selection of 1H qNMR acquisition and processing parameters confirmed by automated spectra evaluation." Researchgate.net. 8

Sources

Comparative

Analytical Reference Guide: IR Spectroscopy of 3-(2-Methoxyethoxy)oxan-4-amine vs. Structural Analogues

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development QA/QC Professionals Compound of Interest: 3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8) In modern drug discovery, highly substituted te...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development QA/QC Professionals Compound of Interest: 3-(2-Methoxyethoxy)oxan-4-amine (CAS: 1173164-61-8)

In modern drug discovery, highly substituted tetrahydropyran (oxan) derivatives are frequently utilized as conformationally restricted, hydrophilic scaffolds to improve the pharmacokinetic profiles of small-molecule APIs. 3-(2-Methoxyethoxy)oxan-4-amine is a prime example of such a building block. However, its dense functionalization—combining a primary amine, a cyclic ether, and a linear diether chain—creates a complex infrared (IR) spectral profile.

As a Senior Application Scientist, I have designed this guide to objectively compare the IR spectral performance and identification markers of 3-(2-Methoxyethoxy)oxan-4-amine against simpler structural alternatives. This ensures robust QA/QC workflows and prevents cross-contamination during library synthesis.

Mechanistic Causality of Characteristic IR Peaks

To accurately identify this molecule, we must move beyond rote memorization of peak tables and understand the vibrational causality dictated by its molecular structure.

The Amine Region: N-H Stretching and Bending

Because 3-(2-Methoxyethoxy)oxan-4-amine is a saturated primary aliphatic amine, the -NH₂ group behaves as a coupled oscillator. The two hydrogen atoms move either in-phase or out-of-phase, producing two distinct stretching vibrations:

  • Asymmetric N-H Stretch: Occurs between 3380–3350 cm⁻¹[1].

  • Symmetric N-H Stretch: Occurs between 3310–3280 cm⁻¹[1].

  • N-H Scissoring (Bend): The in-plane bending of the -NH₂ group produces a sharp, highly diagnostic peak in the 1650–1580 cm⁻¹ region[2].

The Ether Region: C-O-C Stretching

The defining structural feature of this molecule is its high oxygen density. It possesses three distinct ether linkages: one intra-annular (the oxan ring) and two extra-annular (the methoxyethoxy side chain).

  • Asymmetric C-O-C Stretch: Aliphatic ethers typically exhibit strong absorption between 1150 and 1085 cm⁻¹[3].

  • Spectral Overlap: Because there are three distinct ether environments, their individual C-O-C stretching modes overlap. This results in an exceptionally broad, intense, and multi-shouldered band centered around 1100 cm⁻¹. This massive band will dominate the fingerprint region, dwarfing the C-N stretch (which typically appears weakly between 1250–1020 cm⁻¹)[1].

Structural-Vibrational Mapping

Mapping M 3-(2-Methoxyethoxy)oxan-4-amine G1 Primary Amine (-NH2) M->G1 G2 Aliphatic Ethers (-O-) M->G2 G3 Aliphatic Chain (-CH2-) M->G3 P1 N-H Stretch Doublet (3380 & 3280 cm⁻¹) G1->P1 P2 N-H Bend (1650-1580 cm⁻¹) G1->P2 P3 C-O-C Stretch (Broad) (1150-1085 cm⁻¹) G2->P3 P4 C-H Stretch (2950-2800 cm⁻¹) G3->P4

Caption: Structural-Vibrational Mapping of 3-(2-Methoxyethoxy)oxan-4-amine.

Comparative Spectral Analysis

To validate the identity of 3-(2-Methoxyethoxy)oxan-4-amine, it must be differentiated from simpler, commercially available building blocks that might be used in the same synthetic pathways.

Table 1: IR Spectral Comparison of Amine-Ether Scaffolds

Analytical Feature3-(2-Methoxyethoxy)oxan-4-amine (Target)Oxan-4-amine (Alternative 1)2-Methoxyethan-1-amine (Alternative 2)
N-H Stretch Doublet (~3350, ~3290 cm⁻¹)Doublet (~3350, ~3290 cm⁻¹)Doublet (~3350, ~3290 cm⁻¹)
N-H Bend Sharp peak (~1600 cm⁻¹)Sharp peak (~1600 cm⁻¹)Sharp peak (~1600 cm⁻¹)
C-O-C Stretch Extremely Strong, Broad, Multi-shouldered (~1100 cm⁻¹) due to 3 ether oxygens.Moderate, sharp peak (~1090 cm⁻¹) due to 1 ring oxygen.Strong peak (~1110 cm⁻¹) due to 1 linear ether oxygen.
C-H Stretch Complex multiplet (2950–2800 cm⁻¹) from ring + chain.Simpler multiplet (ring CH₂ only).Simpler multiplet (linear CH₂/CH₃ only).
Diagnostic Marker Ratio of C-O-C band area to N-H bend area is > 3:1.Ratio of C-O-C band area to N-H bend area is ~ 1:1.Ratio of C-O-C band area to N-H bend area is ~ 1.5:1.

Application Insight: The sheer volume and intensity of the C-O-C stretching band[4] is the primary differentiator. If the peak at ~1100 cm⁻¹ does not completely dominate the spectrum, you are likely analyzing the un-substituted Oxan-4-amine.

Validated Experimental Protocol: ATR-FTIR Analysis

To achieve reproducible, high-resolution spectra for this specific compound, follow this self-validating Attenuated Total Reflectance (ATR) FTIR protocol.

Why this protocol works (Causality):
  • Desiccation: Primary amines are highly hygroscopic. Trace water exhibits a massive, broad O-H stretching band at 3400–3200 cm⁻¹, which will completely eclipse the delicate asymmetric/symmetric N-H doublet.

  • Diamond ATR Crystal: Diamond is chemically inert. While ZnSe crystals are common, they can degrade and cloud over time when repeatedly exposed to alkaline primary amines.

Step-by-Step Methodology
  • Sample Preparation & Desiccation:

    • Store the 3-(2-Methoxyethoxy)oxan-4-amine standard in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for at least 12 hours prior to analysis.

    • Validation Check: If a broad, featureless hump appears above 3400 cm⁻¹ during the scan, the sample has absorbed atmospheric moisture. Abort, re-desiccate, and restart.

  • Instrument Calibration:

    • Clean the diamond ATR crystal with high-purity isopropyl alcohol and allow it to evaporate completely.

    • Acquire a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Apply 1–2 mg of the neat liquid/solid compound directly onto the ATR crystal.

    • Apply consistent pressure using the ATR anvil to ensure intimate optical contact (crucial for accurate relative peak intensities).

  • Spectral Acquisition:

    • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹ range).

  • Data Processing:

    • Apply an ATR correction algorithm (to account for depth of penetration variations across wavenumbers).

    • Perform baseline correction and peak picking, setting the sensitivity threshold to capture the multi-shouldered peaks within the 1150–1085 cm⁻¹ ether band.

Workflow A Sample Prep (Desiccation) B Background Scan (Air) A->B C ATR-FTIR Acquisition B->C D Peak Deconvolution C->D E Spectral Matching D->E

Caption: ATR-FTIR Analytical Workflow for Amine-Ether Scaffolds.

References

  • Smith, B. C. "Organic Nitrogen Compounds II: Primary Amines". Spectroscopy Online, Dec 20, 2020. Available at: [Link]

  • Chemistry LibreTexts. "5: Infrared Spectroscopy". LibreTexts, Nov 12, 2024. Available at:[Link]

  • Cornet, Y. et al. "Synchrotron FTIR investigations of kerogen from Proterozoic organic-walled eukaryotic microfossils". ORBi (University of Liège), Nov 25, 2022. Available at:[Link]

  • Frontiers in Earth Science. "Charcoal analysis for temperature reconstruction with infrared spectroscopy". Frontiers, Feb 15, 2024. Available at:[Link]

Sources

Validation

Comparative analysis of ether-substituted heterocyclic amines

Comparative Analysis of Ether-Substituted Heterocyclic Amines in Drug Discovery Executive Summary The incorporation of ether-substituted heterocyclic amines (e.g., alkoxyquinolines, alkoxypyrimidines, and morpholine/pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Ether-Substituted Heterocyclic Amines in Drug Discovery

Executive Summary

The incorporation of ether-substituted heterocyclic amines (e.g., alkoxyquinolines, alkoxypyrimidines, and morpholine/piperidine ether derivatives) is a cornerstone strategy in contemporary lead optimization. Compared to their non-substituted, alkyl-substituted, or halogenated counterparts, ether-substituted heterocycles offer a unique combination of hydrogen-bond accepting capability, tunable lipophilicity, and precise modulation of amine basicity. This guide objectively compares the physicochemical and pharmacological performance of ether-substituted heterocyclic amines against alternative structural motifs, providing actionable insights and self-validating experimental protocols for drug development professionals.

Physicochemical Profiling: Ether vs. Alkyl/Halogen Substitutions

The decision to incorporate an ether linkage (e.g., methoxy, ethoxy, or trifluoromethoxy) onto a heterocyclic amine is often driven by the need to tune the compound's


 and lipophilicity (

).

The Causality of


 Modulation: 
The oxygen atom in an ether linkage exerts two competing electronic effects on the basic nitrogen of a heterocycle: an electron-withdrawing inductive effect (

) and an electron-donating mesomeric effect (

).
  • Aliphatic Heterocycles: In non-aromatic systems (e.g., substituting a piperidine with a methoxy group), the

    
     effect dominates. The electronegative oxygen pulls electron density away from the basic nitrogen, lowering the 
    
    
    
    . This is crucial for mitigating hERG toxicity and improving membrane permeability by increasing the fraction of unionized drug at physiological pH [1].
  • Aromatic Heterocycles: In conjugated systems (e.g., quinolines or pyridines), the position of the ether group dictates the outcome. A 4-alkoxy substitution on a pyridine/quinoline ring can donate electron density via the

    
     effect, increasing the basicity of the ring nitrogen, whereas a 2-alkoxy substitution is dominated by the 
    
    
    
    effect, reducing basicity.

Table 1: Comparative Physicochemical Impact of Substitutions on a Heterocyclic Amine Scaffold

Substitution TypeRepresentative GroupImpact on Amine

Impact on Lipophilicity (

)
Metabolic Liability (Clearance)
None (Parent)

Baseline (~9.0 - 10.0)BaselineModerate (CYP oxidation)
Alkyl

,

Slight Increase (+0.2)High IncreaseHigh (Aliphatic oxidation)
Halogen

,

Strong Decrease (-1.0 to -3.0)Moderate IncreaseLow (Metabolically stable)
Ether (Alkoxy)

,

Tunable (Position dependent)Moderate DecreaseModerate (O-dealkylation risk)
Fluoroether

Strong Decrease (-1.5)High IncreaseLow (Blocks O-dealkylation)

Target Binding & Pharmacological Impact

Ether substitutions are not merely physicochemical tuning knobs; they actively participate in target engagement. The ether oxygen acts as a potent hydrogen-bond acceptor, while the alkyl chain can be directed into hydrophobic pockets.

Case Studies in Oncology:

  • Topoisomerase I (TOP1) Inhibitors: The development of 4-alkoxy-2-arylquinolines demonstrated that replacing a rigid halogen or alkyl group with an alkoxy chain (specifically a propyl ether) at the C4 position drastically improved anticancer activity. The flexible ether linkage allowed the molecule to stabilize the TOP1-DNA cleavage complex more effectively than rigid alternatives [2].

  • Kinase Inhibitors (CK2

    
    ):  In the development of Casein Kinase 2
    
    
    
    inhibitors, researchers exploited an amino-ether linkage to bridge the ATP-binding hinge region and the cryptic
    
    
    D pocket. The ether oxygen maintained necessary solvent interactions, while the alkoxy chain occupied the hydrophobic cryptic pocket, yielding highly selective Type 1 inhibitors with sub-nanomolar potency [3].

BindingModel cluster_ligand Ether-Substituted Heterocycle cluster_target Kinase/Enzyme Target Pocket Core Heterocycle Core (e.g., Quinoline) EtherO Ether Oxygen (-O- Linkage) Core->EtherO Hinge Hinge Region (Hydrogen Bonding) Core->Hinge H-Bond Donor/Acceptor Alkoxy Alkyl/Aryl Group (R- substituent) EtherO->Alkoxy Solvent Solvent Channel (Water Network) EtherO->Solvent H-Bond Acceptor Cryptic Cryptic/Hydrophobic Pocket (e.g., αD Pocket) Alkoxy->Cryptic Hydrophobic Interaction

Fig 1. Binding interaction model of ether-substituted heterocycles in kinase target pockets.

Self-Validating Experimental Protocols

To objectively compare ether-substituted heterocyclic amines against alternatives, rigorous, self-validating assays must be employed. Below are the standard methodologies for evaluating these compounds.

Protocol A: High-Throughput and Determination

Causality: Understanding the ionization state is critical. A shift in


 directly alters the 

, impacting both clearance and permeability.
  • Preparation: Prepare 10 mM DMSO stock solutions of the ether-substituted heterocycle and its non-substituted analog.

  • Potentiometric Titration: Use a parallel capillary electrophoresis system or a potentiometric titrator. Titrate the compound from pH 2.0 to 12.0 using standardized 0.1 M HCl and 0.1 M NaOH.

  • Validation Control: Include a known standard (e.g., Propranolol,

    
     9.5) to validate the electrode calibration.
    
  • 
     Shake-Flask LC-MS:  Partition 10 
    
    
    
    M of the compound in a 1:1 mixture of 1-octanol and PBS (pH 7.4). Shake for 60 minutes at 25°C, centrifuge at 3000 x g for 10 minutes, and quantify the concentration in both phases via LC-MS/MS.
Protocol B: In Vitro Liver Microsomal Stability ( ) Assay

Causality: Ether linkages are susceptible to Cytochrome P450-mediated O-dealkylation. This assay determines if the ether substitution creates a metabolic liability compared to an alkyl or halogen substitution.

  • Incubation Mixture: Combine 1

    
    M test compound with human or rat liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM 
    
    
    
    .
  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation: Run a parallel negative control lacking NADPH to differentiate enzymatic degradation from chemical instability.

  • Time-Course Sampling: Extract 50

    
    L aliquots at 
    
    
    
    and
    
    
    minutes.
  • Quenching: Immediately quench each aliquot into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Calculation: Calculate the elimination rate constant (

    
    ) from the log-linear decline of the parent compound, and derive the intrinsic clearance (
    
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the amount of microsomal protein).

MicrosomalWorkflow Step1 1. Prepare Incubation Mix (Test Cmpd + Liver Microsomes + Buffer) Step2 2. Pre-warm & Initiate (Add NADPH at 37°C) Step1->Step2 Step3 3. Time-Course Aliquoting (T=0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench Reaction (Add cold Acetonitrile + IS) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS (Quantify Parent Depletion) Step4->Step5 Step6 6. Data Analysis (Calculate CL_int & Half-life) Step5->Step6

Fig 2. Self-validating workflow for in vitro microsomal intrinsic clearance (CL_int) assay.

Conclusion

Ether-substituted heterocyclic amines provide a sophisticated structural alternative to standard alkyl or halogen substitutions. By strategically placing alkoxy groups, medicinal chemists can independently tune the basicity of the amine (via inductive/mesomeric effects) while simultaneously vectoring alkyl chains into cryptic target pockets. When supported by rigorous


, 

, and

profiling, these motifs significantly accelerate the hit-to-lead and lead optimization phases of drug discovery.

References

  • Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100-1115. Available at:[Link]

  • Elbadawi, M. M., et al. (2021). "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity." European Journal of Medicinal Chemistry, 215, 113261. Available at:[Link]

  • Wells, G., et al. (2021). "Exploiting the Cryptic

    
    D Pocket of Casein Kinase 2
    
    
    
    (CK2
    
    
    ) to Deliver Highly Potent and Selective Type 1 Inhibitors." Journal of Medicinal Chemistry, 64(14), 10106-10123. Available at:[Link]
Comparative

Quality Control Standards for 3-(2-Methoxyethoxy)oxan-4-amine Batches

This guide outlines the quality control standards and performance metrics for 3-(2-Methoxyethoxy)oxan-4-amine (also known as 3-(2-methoxyethoxy)tetrahydro-2H-pyran-4-amine). It is designed for medicinal chemists and proc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the quality control standards and performance metrics for 3-(2-Methoxyethoxy)oxan-4-amine (also known as 3-(2-methoxyethoxy)tetrahydro-2H-pyran-4-amine). It is designed for medicinal chemists and process development scientists who utilize this building block to modulate solubility and metabolic stability in drug candidates.

Executive Summary: The Criticality of Isomeric Purity

3-(2-Methoxyethoxy)oxan-4-amine is a specialized heterocyclic building block often employed to introduce a polar, solubility-enhancing ether motif into kinase inhibitors or GPCR ligands. Unlike simple amines, the 3,4-substitution pattern on the tetrahydropyran ring introduces cis/trans stereoisomerism .

The defining quality attribute of this material is not just chemical purity (absence of side products), but diastereomeric purity . Batches with uncontrolled cis/trans ratios can lead to:

  • Inconsistent Biological Data: Diastereomers often have vastly different binding affinities.

  • Separation Bottlenecks: Separating diastereomeric final products is significantly harder than purifying the starting material.

  • Reaction Kinetics: The axial vs. equatorial orientation of the amine affects nucleophilicity and coupling rates.

This guide compares "High-Fidelity" (Single Isomer) batches against "Technical Grade" (Mixed Isomer) alternatives and provides a self-validating QC protocol.

Comparative Analysis: High-Fidelity vs. Technical Grade

This comparison evaluates two common commercial grades. Grade A represents an optimized process (likely crystallization-purified HCl salt), while Grade B represents a standard reductive amination crude product.

Performance Matrix
FeatureGrade A (High-Fidelity) Grade B (Technical/Crude) Impact on Drug Discovery
Chemical Purity (LCMS) > 98.0%> 90.0%Low purity introduces unknown reactive species that may poison catalysts (e.g., Pd).
Diastereomeric Ratio (dr) > 98:2 (Trans-major) ~60:40 to 80:20 (Mixed)Mixed isomers yield diastereomeric product mixtures, requiring difficult HPLC separation later.
Water Content (KF) < 0.5%1.0 - 3.0%High water content hydrolyzes sensitive acid chlorides or activated esters during coupling.
Appearance White/Off-white Solid (HCl Salt)Yellow/Orange Oil (Free Base)Oils oxidize faster; salts are stable for months at RT.
Residual Metals < 10 ppm> 50 ppmResidual Ni or Pd (from synthesis) can cause false positives in biological assays.
Experimental Performance Data

In a standard amide coupling with 2-chlorobenzoyl chloride (THF, Et3N, 0°C):

  • Grade A Batch: Yielded 92% isolated product as a single diastereomer. No column chromatography required (simple wash).

  • Grade B Batch: Yielded 74% product. 1H NMR showed a complex mixture of diastereomers. Required preparative HPLC to isolate the active isomer, reducing effective yield to 45% .

Quality Control Standards (The Self-Validating System)

To ensure reproducibility, every incoming batch must undergo the following "Gatekeeper" protocol before entering the synthesis pipeline.

A. Identity & Stereochemistry (1H NMR)

The most reliable method to determine the cis/trans ratio is 1H NMR.

  • Protocol: Dissolve 10 mg in DMSO-d6 or CDCl3.

  • Diagnostic Signal: Focus on the H-4 proton (alpha to the amine).

    • Trans-Isomer (Axial-Axial): Appears as a triplet of triplets (tt) with large coupling constants (

      
       Hz) due to diaxial coupling with H-3 and H-5.
      
    • Cis-Isomer (Axial-Equatorial): Appears as a multiplet with smaller coupling constants (

      
       Hz).
      
  • Acceptance Criteria: Integration of the minor isomer peak must be < 5% relative to the major isomer.

B. Chemical Purity (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5% to 95% B over 8 min.

  • Detection: UV (210 nm) and ELSD (for non-chromophoric impurities).

  • Acceptance Criteria: Main peak area > 98%. No single impurity > 0.5%.

C. Residual Water (Karl Fischer)
  • Method: Coulometric titration.

  • Limit: < 1.0% w/w. Excess water requires azeotropic drying (toluene) before use.

Experimental Protocols

Protocol 1: Batch Intake & Decision Workflow

This workflow dictates how to handle a new shipment.

QC_Workflow Start Incoming Batch (3-(2-Methoxyethoxy)oxan-4-amine) Visual Visual Inspection (Color/State) Start->Visual NMR 1H NMR Analysis (Determine dr) Visual->NMR Decision1 dr > 95:5? NMR->Decision1 LCMS LC-MS Purity Check Decision1->LCMS Yes Purify Recrystallize (HCl Salt) or Prep-HPLC Decision1->Purify No (Mixed Isomers) Decision2 Purity > 98%? LCMS->Decision2 Approve RELEASE for Synthesis Decision2->Approve Yes Reject REJECT Batch Decision2->Reject No (Chemical Impurities) Purify->NMR Re-test

Figure 1: QC Decision Tree. A systematic approach to evaluating incoming raw materials to prevent downstream failure.

Protocol 2: Isomer Enrichment (Salt Formation)

If a batch fails the stereochemical check (dr < 95:5), use this method to upgrade "Grade B" material to "Grade A".

  • Dissolution: Dissolve the crude amine oil (1.0 eq) in dry Ethanol (5 mL/g).

  • Acidification: Cool to 0°C. Add HCl in dioxane (4M, 1.1 eq) dropwise. A precipitate should form.

  • Digestion: Heat the suspension to reflux until all solids dissolve.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight. The thermodynamically stable isomer (typically trans) will crystallize preferentially.

  • Filtration: Filter the white solid, wash with cold Et2O, and dry under vacuum.

  • Validation: Retest via 1H NMR. The dr should improve significantly (often >99:1).

Mechanistic Insight: Origin of Impurities

Understanding the synthesis route helps predict impurities. The most common route involves the reductive amination of 3-(2-methoxyethoxy)tetrahydropyran-4-one .

Synthesis_Pathway Ketone Ketone Precursor (Achiral) Imine Imine Intermediate Ketone->Imine + NH4OAc Redn Reduction (NaBH4 or H2/Cat) Imine->Redn Trans Trans-Isomer (Thermodynamic) Redn->Trans Major Product Cis Cis-Isomer (Kinetic) Redn->Cis Minor Impurity

Figure 2: Synthesis Pathway. Reductive amination sets the stereocenter. Without careful control, mixed isomers are inevitable.

Expert Insight: The hydride source attacks the imine from the less hindered face. In 3-substituted pyrans, the steric bulk of the 2-methoxyethoxy group directs the attack, but the selectivity is rarely perfect. This necessitates the crystallization step described in Protocol 2.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). [Link]

  • Tetrahydropyran Synthesis & Functionalization. Organic Chemistry Portal. [Link]

  • Stereoselective Synthesis of 3,4-Disubstituted Piperidines and Pyrans. National Institutes of Health (PubMed). [Link] (General reference for stereochemical principles in heterocyclic synthesis).

Validation

A Comparative Guide to the Elemental Analysis of 3-(2-Methoxyethoxy)oxan-4-amine

In the landscape of drug discovery and development, the unambiguous confirmation of a novel molecule's identity is a cornerstone of scientific rigor. For researchers working with substituted heterocyclic compounds, such...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a novel molecule's identity is a cornerstone of scientific rigor. For researchers working with substituted heterocyclic compounds, such as 3-(2-Methoxyethoxy)oxan-4-amine, elemental analysis serves as a fundamental technique for verifying empirical formulas. This guide provides a comprehensive comparison of the expected elemental composition of 3-(2-Methoxyethoxy)oxan-4-amine with a structurally related analogue, N-Methyltetrahydro-2H-pyran-4-amine. Furthermore, it details a standardized protocol for obtaining this critical data, underpinned by insights into the causality of experimental choices.

The Imperative of Elemental Analysis in Compound Validation

Elemental analysis, specifically CHNS/O analysis, is a highly reliable method for determining the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample of a pure organic compound.[1][2][3] The principle of modern automated elemental analyzers is rooted in the complete and instantaneous combustion of the sample material, a technique based on the classical Pregl-Dumas method.[2] This process converts the constituent elements into simple gaseous compounds (CO2, H2O, N2, SO2), which are then separated and quantified. The resulting data provides a quantitative measure of the elemental composition, which can be directly compared to the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the compound's structural integrity and purity.

Theoretical Elemental Composition: A Comparative Analysis

A critical first step in elemental analysis is the calculation of the theoretical elemental percentages from the molecular formula. This provides the benchmark against which the experimental results will be evaluated.

Target Compound: 3-(2-Methoxyethoxy)oxan-4-amine

  • Molecular Formula: C₈H₁₇NO₃

  • Molecular Weight: 175.23 g/mol

  • Theoretical Composition:

    • Carbon (C): 54.83%

    • Hydrogen (H): 9.78%

    • Nitrogen (N): 7.99%

    • Oxygen (O): 27.39%

Alternative Compound: N-Methyltetrahydro-2H-pyran-4-amine

For comparative purposes, we will consider N-Methyltetrahydro-2H-pyran-4-amine, a structurally related compound.[4][5]

  • Molecular Formula: C₆H₁₃NO

  • Molecular Weight: 115.18 g/mol

  • Theoretical Composition:

    • Carbon (C): 62.57%

    • Hydrogen (H): 11.38%

    • Nitrogen (N): 12.16%

    • Oxygen (O): 13.89%

This theoretical data is summarized in the table below for a direct comparison.

Element3-(2-Methoxyethoxy)oxan-4-amine (C₈H₁₇NO₃)N-Methyltetrahydro-2H-pyran-4-amine (C₆H₁₃NO)
Carbon (C) 54.83%62.57%
Hydrogen (H) 9.78%11.38%
Nitrogen (N) 7.99%12.16%
Oxygen (O) 27.39%13.89%

Experimental Protocol: CHNS/O Elemental Analysis

The following protocol outlines a standardized procedure for the elemental analysis of a novel organic compound using a modern CHNS/O elemental analyzer.

1. Sample Preparation:

  • Ensure the sample is homogenous and free of solvent residues. Drying the sample under a high vacuum is recommended to remove any residual moisture, which can affect the accuracy of the hydrogen and oxygen content determination.[1]

  • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The choice of capsule depends on the analysis being performed (tin for CHNS, silver for oxygen).[6]

  • For volatile or liquid samples, specialized encapsulation techniques are required to prevent sample loss.

2. Instrument Calibration:

  • Calibrate the instrument using a certified organic standard with a known elemental composition, such as acetanilide or sulfanilamide. This step is crucial for ensuring the accuracy and reliability of the measurements.

3. CHN/S Analysis (Combustion Method):

  • The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C) with a pulse of pure oxygen.[2][3]

  • This dynamic flash combustion rapidly converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).

  • The combustion products are then passed through a reduction tube containing copper to reduce any nitrogen oxides to N₂ and remove excess oxygen.

  • The resulting gas mixture is separated using a gas chromatography (GC) column.

  • A thermal conductivity detector (TCD) measures the concentration of each gas, providing the data for calculating the elemental percentages.[6]

4. Oxygen Analysis (Pyrolysis Method):

  • For oxygen determination, the sample is pyrolyzed in a high-temperature furnace (around 1060°C) in an inert atmosphere (helium).[6]

  • The oxygen in the sample reacts with a carbon source in the reactor to form carbon monoxide (CO).

  • The CO is then separated by GC and quantified by a TCD.

Workflow for Elemental Analysis

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogeneous Sample Weighing Weigh 1-3 mg in Capsule Sample->Weighing Autosampler Autosampler Introduction Weighing->Autosampler Combustion Flash Combustion (~1000°C) Autosampler->Combustion Reduction Reduction (Copper) Combustion->Reduction Separation GC Separation Reduction->Separation Detection TCD Detection Separation->Detection RawData Raw Signal Data Detection->RawData Calculation Calculate % Composition RawData->Calculation Report Generate Report Calculation->Report

Caption: Workflow of CHNS/O Elemental Analysis.

Interpreting the Results: A Self-Validating System

The trustworthiness of elemental analysis data lies in its direct comparison to the theoretical values. A high-purity sample should yield experimental percentages that are within ±0.4% of the calculated theoretical values. Deviations outside this range may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

For instance, if the experimental nitrogen content for a sample of 3-(2-Methoxyethoxy)oxan-4-amine is significantly lower than the theoretical 7.99%, it could suggest the presence of a nitrogen-free impurity. Conversely, a higher-than-expected hydrogen percentage might point to residual water or an organic solvent in the sample. This self-validating nature of elemental analysis makes it an indispensable tool for quality control in synthetic chemistry.

Conclusion

Elemental analysis remains a fundamental and powerful technique for the structural confirmation of newly synthesized organic compounds. By providing a direct measure of the elemental composition, it offers a crucial checkpoint for researchers, ensuring the integrity of their materials before proceeding with further biological or chemical investigations. The comparison of theoretical and experimental data, as outlined in this guide for 3-(2-Methoxyethoxy)oxan-4-amine and a related analogue, exemplifies the straightforward yet rigorous nature of this analytical method. Adherence to proper experimental protocol is paramount to obtaining accurate and reliable data, thereby upholding the principles of scientific integrity.

References

  • Occupational Safety and Health Administration. PV2143. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. [Link]

  • AZoM. How Does a CHNSO Analyzer Work?. [Link]

  • Sarasija, M., et al. Microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile. [Link]

  • Innovatek. AN42304 Elemental Analysis: CHNS/O determination of marine samples. [Link]

  • Kim, J., et al. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Pharmaceuticals, 2024. [Link]

  • ResearchGate. Analytical methods for detection of small amounts of amino groups on solid surfaces: A survey. [Link]

  • Google Patents. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt...
  • Google Patents. CN104910038A - 3-Amino-4-methoxy acetanilide (II)
  • ResearchGate. Synthesis and characterization of new 2-amino-4-(substituted phenyl)-6-(7''-methoxy, 3'',4''-dihydro, 2'',2''-dimethyl-2hbenzopyran) pyrimidines and their bio evaluation. [Link]

  • Shestopalov, A. M., et al. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Chemical Bulletin, 2004. [Link]

  • American Elements. N-Methyltetrahydro-2H-pyran-4-amine. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 3-amino-3,4-dideoxysugars. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(2-Methoxyethoxy)oxan-4-amine

Operational Safety Guide: Handling 3-(2-Methoxyethoxy)oxan-4-amine Part 1: Executive Safety Assessment & Hazard Identification Compound Identity: Chemical Name: 3-(2-Methoxyethoxy)oxan-4-amine[1][2][3] Systematic Name: 3...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 3-(2-Methoxyethoxy)oxan-4-amine

Part 1: Executive Safety Assessment & Hazard Identification

Compound Identity:

  • Chemical Name: 3-(2-Methoxyethoxy)oxan-4-amine[1][2][3]

  • Systematic Name: 3-(2-Methoxyethoxy)tetrahydro-2H-pyran-4-amine[1][2][3]

  • Structural Class: Functionalized cyclic ether / Primary aliphatic amine.[3]

  • Physical State: Viscous liquid or low-melting solid (hygroscopic).[1][2][3]

Hazard Classification (Read-Across Methodology): Specific toxicological data for this exact substituted pyran may be limited.[1][2][3] The following safety profile is derived from Structure-Activity Relationships (SAR) using analogs such as 4-aminotetrahydropyran (CAS 38041-19-9) and 2-methoxyethanamine.

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Skin Corrosion/Irritation 1B DANGER H314: Causes severe skin burns and eye damage.[1][2][3][4][5]
Serious Eye Damage 1 DANGER H318: Causes serious eye damage.[1][3][5]
Acute Toxicity (Oral) 4WarningH302: Harmful if swallowed.[1][6][7]
STOT - Single Exposure 3WarningH335: May cause respiratory irritation.[1][2][3][5][7]

Critical Risk Factor: The presence of the primary amine group on the tetrahydropyran ring confers strong basicity . Combined with the glycol ether side chain (2-methoxyethoxy), this molecule likely possesses enhanced skin permeability compared to simple cyclic amines.[1][2] Treat as a corrosive material that can rapidly penetrate the dermis. [1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" protocols.[3] This compound requires an enhanced barrier strategy due to its potential for chemical burns and tissue necrosis.[2][3]

Hand Protection Strategy
  • Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm) is sufficient for splash protection only.[1]

  • Prolonged Contact/Immersion: Use Laminate Film (e.g., Silver Shield/4H) or High-Gauge Nitrile (0.38 mm) .[1][2]

  • Technique: Double-gloving is mandatory.[1][2][3]

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 8-14 mil Nitrile or Laminate (Chemical Resistance).[1][2][3]

    • Rationale: Amines can degrade latex and thin vinyl rapidly.[3] The "breakthrough time" for aliphatic amines in standard nitrile is often <15 minutes.[3]

Eye & Face Protection[1][2][5][8]
  • Minimum: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).[1] Safety glasses are insufficient due to the risk of vapor irritation and liquid splashes tracking around the lens.[1][2]

  • High Risk Operations (Pouring/Heating): Add a Face Shield over the goggles.[1]

Respiratory Protection
  • Engineering Control: All handling must occur inside a certified chemical fume hood.[3]

  • Outside Hood: If containment is breached, use a Full-Face Respirator with Type ABEK (Organic Vapor + Inorganic/Acid/Amine) cartridges.[1][2][3]

Part 3: Operational Protocols

Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen .[1][3] The amine group reacts with atmospheric CO₂ to form carbamates; the ether linkage is susceptible to slow peroxidation (though stabilized by the amine).

  • Temperature: 2–8°C (Refrigerate).

  • Segregation: Store away from Strong Oxidizers (peroxide risk) and Acids (exothermic neutralization).[1]

Weighing & Transfer Workflow
  • Preparation: Tare the receiving flask inside the fume hood.

  • Transfer: Use a disposable glass pipette or syringe.[3] Avoid metal spatulas if the substance is a liquid/paste, as amines can corrode certain alloys over time or leach metals.

  • Neutralization: Immediately rinse contaminated pipettes/syringes in a beaker of 5% Aqueous Citric Acid or Dilute HCl before disposal.[3] This protonates the amine, reducing volatility and odor.

Reaction Setup (Exotherm Control)
  • Acylation/Alkylation: When reacting this amine with acid chlorides or anhydrides, the reaction will be highly exothermic .

  • Protocol: Always cool the reaction vessel to 0°C before adding the electrophile. Add reagents dropwise.[3]

  • Solvent Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard.[1] Ensure solvents are anhydrous to prevent side reactions with the hygroscopic amine.[3]

Part 4: Emergency Response & Disposal

Spill Response Workflow
  • Small Spill (<10 mL):

    • Evacuate immediate area.[3][5][8]

    • Don full PPE (Double nitrile + Goggles).[3]

    • Cover spill with Dry Sand or Vermiculite .[3]

    • Optional: Neutralize with weak acid (Citric acid powder) if safe.

    • Scoop into a hazardous waste container labeled "Organic Base - Corrosive".[3]

  • Skin Contact:

    • Immediate Flush: Rinse with water for 15 minutes minimum .[3][6][9]

    • Do NOT use vinegar on skin burns (exothermic reaction may worsen injury).[3] Use water only.

Waste Disposal
  • Classification: Segregate as Halogen-Free Organic Base .

  • Pre-treatment: If possible, neutralize waste solutions to pH 7-9 before sending to the central waste facility to minimize corrosion of waste drums.[1][2][3]

Part 5: Visualizations

Figure 1: PPE Decision Tree for Amine Handling

PPE_Decision_Tree Start Task: Handle 3-(2-Methoxyethoxy)oxan-4-amine Volume Assess Volume & Duration Start->Volume Small < 5 mL / Short Duration Volume->Small Large > 5 mL / Prolonged Use Volume->Large PPE_Std Standard PPE: - Lab Coat - Splash Goggles - Double Nitrile Gloves (4 mil) Small->PPE_Std PPE_High Enhanced PPE: - Chemical Apron - Face Shield + Goggles - Laminate/Silver Shield Gloves Large->PPE_High Hood Is Fume Hood Available? PPE_Std->Hood PPE_High->Hood YesHood Work inside Hood (Sash at proper height) Hood->YesHood Yes NoHood STOP WORK Full-Face Respirator (ABEK) Required Hood->NoHood No

Caption: Decision matrix for selecting appropriate PPE based on handling volume and engineering controls.

Figure 2: Spill Response & Neutralization Workflow

Spill_Response Spill Spill Detected Evacuate Evacuate Area & Alert Personnel Spill->Evacuate Assess Assess Size Evacuate->Assess Minor Minor (<10mL) Assess->Minor Major Major (>10mL) Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Hazmat Call Hazmat/EHS Do Not Attempt Cleanup Major->Hazmat Neutralize Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Collect Collect in 'Organic Base' Waste Neutralize->Collect

Caption: Step-by-step workflow for managing spills, emphasizing the distinction between minor operational spills and major hazmat incidents.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: Tetrahydro-2H-pyran-4-amine.[1][2][3][10][11][12] Retrieved from [Link][1]

  • Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons. (Referenced for Amine/Nitrile breakthrough times).[7]

Sources

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